Chloroacetic acid
Beschreibung
This compound, solution is a colorless solution of the white crystalline solid. The acid concentration can be up to 80%. It is toxic by inhalation, ingestion and skin contact. It is corrosive to metals and tissue. It is used as an herbicide, preservative and bacteriostat.
This compound is a chlorocarboxylic acid that is acetic acid carrying a 2-chloro substituent. It has a role as an alkylating agent and a herbicide. It is a chlorocarboxylic acid and a haloacetic acid. It is functionally related to an acetic acid. It is a conjugate acid of a chloroacetate.
Exposure to this compound is most likely to occur in the workplace. Acute (short-term) inhalation or dermal exposure may irritate or cause severe damage to the skin, eyes, respiratory tract, and mucous membranes and cause depression of the central nervous system in humans. No information is available on the chronic (long-term) effects of this compound in humans. Damage to the respiratory tract has been observed in rodents chronically exposed to this compound by inhalation, orally, and via gavage (experimentally placing the chemical in the stomach). EPA has not classified this compound for potential carcinogenicity.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array, CH2ClCOOH | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chloroacetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloroacetic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3926-62-3 (hydrochloride salt) | |
| Record name | Chloroacetic acid [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020901 | |
| Record name | Chloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid. | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MONOCHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/952 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MONOCHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/952 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328 | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MONOCHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/952 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3 | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C: | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ... | |
CAS No. |
79-11-8 | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetic acid [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chloroacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monochloroacetic acid | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/monochloroacetic-acid-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Acetic acid, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GD84Y125G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0235 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MONOCHLOROACETIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/952 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C | |
| Record name | CHLOROACETIC ACID, SOLID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/374 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloroacetic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/939 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chloroacetic Acid: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Chloroacetic acid, also known as monothis compound (MCA), is a versatile and highly reactive organochlorine compound. It serves as a fundamental building block in a myriad of organic syntheses, finding extensive application in the pharmaceutical, agrochemical, and manufacturing industries. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in the laboratory, and essential safety information for handling this corrosive and toxic compound.
Core Physical and Chemical Properties
This compound is a colorless, hygroscopic crystalline solid with a pungent odor.[1][2] Its high solubility in water and various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[2][3] The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClO₂ | [2][4] |
| Molar Mass | 94.49 g/mol | [2][3][4] |
| Appearance | Colorless or white crystalline solid | [1][2][3] |
| Melting Point | 63 °C (145 °F; 336 K) | [2][3] |
| Boiling Point | 189.3 °C (372.7 °F; 462.4 K) | [2][3] |
| Density | 1.58 g/cm³ | [2][3] |
| Solubility in Water | 85.8 g/100 mL (25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in methanol, acetone, diethyl ether, benzene, chloroform, ethanol | [2][3] |
| Acidity (pKa) | 2.86 | [3] |
| Vapor Pressure | 0.22 hPa | [3] |
Key Chemical Reactions and Synthetic Utility
The reactivity of this compound is dominated by the presence of two key functional groups: the carboxylic acid and the carbon-chlorine bond. The electron-withdrawing chlorine atom increases the acidity of the carboxylic acid compared to acetic acid and makes the α-carbon susceptible to nucleophilic attack.
Industrial Production of this compound
Two primary routes are employed for the industrial synthesis of this compound. The most common method is the direct chlorination of acetic acid, often using a catalyst such as acetic anhydride.[3][5] An alternative method, which yields a purer product, is the hydrolysis of trichloroethylene.[3][5][6]
The chemical properties of this compound are largely defined by the high reactivity of its carboxylic acid group and the ease of substitution of its α-chlorine atom.[6] These characteristics allow for its use as an intermediate in the synthesis of a wide array of valuable compounds.
Experimental Protocols for Laboratory Use
The following section provides detailed methodologies for key experiments involving this compound, which are commonly performed in a laboratory setting.
Synthesis of Glycine from this compound
This procedure outlines the amination of this compound to produce the amino acid glycine.
Materials:
-
This compound (189 g, 2 moles)[3]
-
Aqueous ammonia (sp. gr. 0.90, 8 L, 120 moles)[3]
-
Methyl alcohol
-
Ether
-
Permutit (for purification)[3]
Procedure:
-
In a 12-L round-bottomed flask, place 8 L of aqueous ammonia.
-
Gradually add 189 g of monothis compound to the ammonia solution with stirring.[3]
-
Continue stirring until all the this compound has dissolved.
-
Allow the solution to stand at room temperature for approximately 48 hours.[3]
-
Concentrate the resulting colorless or faintly yellow solution on a water bath under reduced pressure to a volume of about 200 cc.[3]
-
Transfer the concentrated solution of glycine and ammonium chloride to a 2-L beaker.
-
Rinse the flask with a small amount of water and add it to the beaker.
-
Bring the final volume of the solution to 250 cc with water.
-
Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol, with constant stirring.[3]
-
Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization.
-
Collect the glycine crystals by filtration and wash them by suspending them in 500 cc of 95% methyl alcohol.
-
Filter the crystals again and wash with a small amount of methyl alcohol, followed by ether.
-
For further purification, dissolve the crude glycine in 200-215 cc of warm water, shake with 10 g of permutit, and filter.[3]
-
Precipitate the purified glycine by adding approximately five volumes (about 1250 cc) of methyl alcohol.[3]
-
Collect the purified glycine on a Büchner funnel, wash with methyl alcohol and ether, and air dry.[3]
Synthesis of Thioglycolic Acid
This protocol describes the synthesis of thioglycolic acid via the reaction of this compound with sodium hydrosulfide.
Materials:
-
This compound (9.4 g)
-
Sodium hydroxide (4 g)
-
Sodium thiosulfate (24 g)
-
Concentrated hydrochloric acid
-
Zinc dust
-
Di-isopropyl ether
Procedure:
-
Dissolve 4 g of commercial-grade caustic soda in 50 ml of water in a 250 ml Erlenmeyer flask.[7]
-
Slowly add 9.4 g of this compound with constant stirring.[7]
-
Adjust the pH of the resulting solution to 7 by adding 1N sodium hydroxide solution.[7]
-
Add 24 g of sodium thiosulfate to this solution and allow it to dissolve.[7]
-
Reflux the mixture for 15 minutes.[7]
-
Concentrate the solution containing the Bunte salt until it begins to solidify, then cool to room temperature.[7]
-
Add concentrated HCl to hydrolyze the Bunte salt. The optimal amount is 10 ml for the highest yield.[7]
-
Subject the hydrolyzed product to reduction at room temperature using zinc dust to convert any dithioglycolic acid to thioglycolic acid.[7]
-
Exhaustively extract the reduced product with di-isopropyl ether.[7]
-
Distill the ether extract to recover the solvent.
-
Further concentrate the extracted thioglycolic acid by heating at 100°C for 3 hours.[7]
Synthesis of Carboxymethyl Cellulose (CMC)
This procedure details the synthesis of carboxymethyl cellulose from cellulose, utilizing this compound.
Materials:
-
Cellulose (5 g)
-
40% Sodium hydroxide solution (50 mL)
-
Isopropanol (200 mL)
-
Monothis compound (MCA)
-
Methanol (90%)
Procedure:
-
Treat 5 g of cellulose with 50 mL of 40% NaOH solution and mercerize at -5°C overnight.[8]
-
Bring the slurry to room temperature and vacuum filter the excess NaOH solution.[8]
-
In a 500 mL glass flask under reflux, place 200 mL of isopropanol and the mercerized cellulose.[8]
-
Add a solution of NaOH (with varying amounts, e.g., 3.78 g to 7.50 g, dissolved in a minimum amount of distilled water) to the mixture and stir for 60 minutes for alkalinization.[8]
-
After alkalinization, add a solution of MCA (with varying amounts, e.g., 8.75 g to 17.50 g, dissolved in a minimum amount of distilled water) to the reaction mixture.[8]
-
Stir the mixture at 65°C for 3 hours for the etherification reaction.[8]
-
Filter the resulting slurry and suspend it in 200 mL of 90% methanol, stirring for 12 hours for purification.[8]
Esterification of this compound
This protocol outlines the synthesis of ethyl chloroacetate.
Materials:
-
This compound (15.8 g, 166.7 mmol)
-
Ethanol
-
Sodium dodecyl sulfate (SDS) catalyst
-
Cyclohexane (water-carrying agent)
Procedure:
-
Combine 15.8 g of this compound, ethanol (at a 1.2:1 molar ratio to this compound), and the SDS catalyst (1.0% molar percent of this compound) in a reaction flask.[5]
-
Add 5 mL of cyclohexane as a water-carrying agent.[5]
-
Heat the reaction mixture to reflux temperature for 2.5 hours.[5]
-
After the reaction, the product can be purified by standard workup procedures, such as washing with water and distillation.
Analytical Determination of this compound by Titration
This method can be used to determine the purity of a this compound sample.
Materials:
-
This compound sample (accurately weighed, about 3 g)
-
Deionized water (about 50 mL)
-
Phenolphthalein indicator solution (0.15 mL)
-
1 N Sodium hydroxide volumetric solution
Procedure:
-
Accurately weigh approximately 3 g of the this compound sample.[9]
-
Transfer the sample to a conical flask and dissolve it in about 50 mL of water.[9]
-
Add 0.15 mL of phenolphthalein indicator solution.[9]
-
Titrate the solution with a standardized 1 N sodium hydroxide volumetric solution until a persistent pink color is observed.[9]
-
Calculate the purity of the this compound based on the volume of NaOH solution used, where one milliliter of 1 N sodium hydroxide corresponds to 0.0945 g of ClCH₂COOH.[9]
Safety and Handling
This compound is a hazardous substance that requires careful handling to prevent exposure. It is toxic by ingestion, skin absorption, and inhalation of dust.[1][3][5] It is also corrosive to metals and tissues.[1][5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side protection and a face shield.[7]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[7]
-
Respiratory Protection: Use a respirator with a dust filter when handling the solid form to avoid inhaling dust.[7] Work in a well-ventilated area or under a chemical fume hood.[10]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water.[7][11] Corrosive injuries that are not treated promptly can be difficult to heal.[7][11]
-
In case of eye contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart, and consult an ophthalmologist.[7][11]
-
If inhaled: Move the person to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Call a physician immediately.[7][11]
-
If swallowed: Rinse the mouth immediately and drink plenty of water. Do NOT induce vomiting. Call a physician immediately due to the danger of perforation of the esophagus and stomach.[7][11]
Disposal: this compound waste should be neutralized with an excess of a suitable base, such as sodium hydroxide, before disposal.[5] All disposal methods must comply with local, regional, and national regulations.
Conclusion
This compound is an indispensable reagent in modern organic chemistry, offering a gateway to a vast array of important molecules. Its unique combination of a carboxylic acid and a reactive carbon-halogen bond makes it a powerful synthetic tool. However, its significant toxicity and corrosivity demand stringent adherence to safety protocols. By understanding its properties and employing the detailed experimental procedures outlined in this guide, researchers can safely and effectively harness the synthetic potential of this compound in their laboratory endeavors.
References
- 1. CN105272865A - Novel process for preparation of glycine by using this compound aqueous phase ammoniation method - Google Patents [patents.google.com]
- 2. Analytical Method [keikaventures.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ijcea.org [ijcea.org]
- 7. pjsir.org [pjsir.org]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Synthesis, Characterization, and Application of Carboxymethyl Cellulose from Asparagus Stalk End - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
A Comprehensive Technical Guide to Monochloroacetic Acid: History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of monochloroacetic acid (MCA), a pivotal building block in organic synthesis. The document details its historical discovery, outlines modern industrial production methods with specific experimental protocols, presents its physicochemical properties in a structured format, and explores its significant applications, particularly within the pharmaceutical industry.
A Historical Perspective: The Discovery of Monothis compound
The journey of monothis compound began in the mid-19th century, with several notable chemists contributing to its initial preparation and characterization.
-
1843: An Impure Beginning The French chemist Félix LeBlanc was the first to prepare monothis compound in an impure form.[1] His pioneering work involved the chlorination of acetic acid in the presence of sunlight.[1]
-
1857: Purification and Confirmation The year 1857 marked a significant milestone in the history of MCA, with two independent syntheses of the pure compound. The German chemist Reinhold Hoffmann achieved this by refluxing glacial acetic acid with chlorine under the influence of sunlight.[1] Concurrently, French chemist Charles Adolphe Wurtz synthesized monothis compound through the hydrolysis of chloroacetyl chloride.[1]
The timeline below illustrates these key discoveries:
References
The Core Mechanism of Monochloroacetic Acid in Biological Systems: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological effects of monochloroacetic acid (MCAA). MCAA, a halogenated carboxylic acid, is a compound of significant industrial importance and toxicological concern. Its mechanism of action primarily involves the disruption of fundamental cellular metabolic pathways, leading to a cascade of events that culminate in cellular dysfunction and toxicity. This document details the core pathways affected, presents quantitative data on its inhibitory effects, outlines relevant experimental methodologies, and provides visual representations of the key processes.
Core Mechanism of Action: Inhibition of Glycolysis and the TCA Cycle
The primary toxic action of monothis compound is the inhibition of key enzymes within the glycolytic pathway and the tricarboxylic acid (TCA) cycle.[1] This disruption of central carbon metabolism leads to a severe energy deficit within the cell, manifesting as a rapid decline in adenosine triphosphate (ATP) production.[2][3] Organs with high energy demands, such as the central nervous system, heart, and skeletal muscles, are particularly vulnerable to MCAA-induced toxicity.[1][2]
The most well-characterized molecular target of MCAA is glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a critical enzyme in the glycolytic pathway.[4][5] MCAA irreversibly inactivates GAPDH, leading to an accumulation of upstream glycolytic intermediates and a depletion of downstream products, including pyruvate.[4] The reduction in pyruvate availability subsequently stalls the TCA cycle, further exacerbating the cellular energy crisis.[1]
A major consequence of this metabolic blockade is the accumulation of lactic acid, resulting in metabolic acidosis.[1][3] This occurs as the cell attempts to generate ATP through anaerobic glycolysis, converting pyruvate to lactate.
Signaling Pathway of MCAA-Induced Metabolic Disruption
The following diagram illustrates the central signaling cascade initiated by MCAA.
Quantitative Data on MCAA Toxicity
The following tables summarize key quantitative data regarding the toxicity of monothis compound.
Table 1: Acute Toxicity of Monothis compound
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Rat | Oral (neutralized) | 76.2 | [5] |
| Rat | Dermal | 490 (428-562) | [1] |
| Mouse | Oral (neutralized) | 165 - 255 | [5] |
| Mouse | Subcutaneous (neutralized) | 130 (105-160) | [1] |
| Rabbit | Dermal | 180 - 800 | [6] |
Table 2: In Vitro Effects of Monothis compound
| System | Effect | Concentration | Reference |
| Isolated Perfused Rat Liver | Inhibition of gluconeogenesis from lactate | 1 mM | [4] |
| Isolated Perfused Rat Liver | Reduction of GAPDH activity to 33-42% of control | 1 mM | [4] |
| Rat Liver Homogenate | Inhibition of radiolabeled acetate oxidation | Not specified | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to study the effects of monothis compound.
Isolated Perfused Rat Liver System for Studying Gluconeogenesis
This protocol is based on the methodology described in the study by Sakai et al. (2005) to investigate the effect of MCAA on liver gluconeogenesis.[4]
Objective: To assess the impact of MCAA on glucose production from lactate in an isolated rat liver.
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit bicarbonate buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
L-Lactic acid
-
Monothis compound (MCAA)
-
Perfusion apparatus
Procedure:
-
Rats are anesthetized, and the liver is surgically isolated and cannulated.
-
The liver is perfused with Krebs-Henseleit bicarbonate buffer containing 3% BSA, saturated with 95% O2 and 5% CO2 at a constant flow rate.
-
After an initial equilibration period, a solution of L-lactic acid (final concentration 2.5 mM) is infused into the perfusion medium.
-
For the experimental group, MCAA is added to the perfusion medium to achieve a final concentration of 1 mM.
-
Samples of the perfusate are collected at regular intervals to measure glucose concentration.
-
At the end of the perfusion, the liver tissue is freeze-clamped and stored for subsequent analysis of metabolite levels and enzyme activities.
Data Analysis:
-
The rate of gluconeogenesis is calculated from the glucose concentration in the perfusate.
-
Levels of citric acid cycle intermediates and GAPDH activity are measured in the liver tissue homogenates.
Experimental Workflow for Isolated Perfused Rat Liver Study
References
- 1. Monothis compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monothis compound (PIM 352) [inchem.org]
- 3. umweltbundesamt.de [umweltbundesamt.de]
- 4. Monothis compound inhibits liver gluconeogenesis by inactivating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. series.publisso.de [series.publisso.de]
- 6. ecetoc.org [ecetoc.org]
A Comprehensive Guide to the Safe Handling of Chloroacetic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential safety and handling protocols for chloroacetic acid in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment for all personnel. This compound is a highly corrosive and toxic compound that requires stringent safety measures during its handling, storage, and disposal.
Physicochemical and Toxicological Data
Proper understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79-11-8 | [1][2] |
| Molecular Formula | C₂H₃ClO₂ | N/A |
| Molecular Weight | 94.5 g/mol | N/A |
| Appearance | Colorless to white crystalline solid | N/A |
| Melting Point | 60 - 63 °C (140 - 145 °F) | |
| Boiling Point | 189 °C (372 °F) | |
| Flash Point | 126 °C (259 °F) - closed cup | N/A |
| Vapor Pressure | 0.2 hPa at 20 °C (68 °F) | N/A |
| Solubility | Soluble in water, ethanol, ether, acetone, benzene | N/A |
| log Pow | 0.49 |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Method |
| LD50 Oral | 90.4 mg/kg | Rat (female) | OECD Test Guideline 401 |
| LC50 Inhalation | >1.268 mg/m³ (4h) | Rat | N/A |
| LD50 Dermal | 305 mg/kg | Rat | N/A |
Table 3: Workplace Exposure Limits for this compound
| Organization | Limit Type | Value |
| ACGIH | TWA (Inhalable fraction and vapor) | 0.5 ppm |
| US WEEL | TWA | 0.5 ppm |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent any direct contact.
Caption: Required Personal Protective Equipment for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing accidents and exposure.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid Inhalation and Contact: Do not breathe dust or vapors.[1][2] Avoid contact with skin, eyes, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is used.[2][4] Contaminated work clothing should not be taken home.[4]
-
Grounding: Take precautionary measures against static discharges.
Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Location: Store in a locked cabinet or a designated corrosives storage area.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, metals, and reducing agents.[2][5]
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
First Aid Measures
-
General Advice: First aiders must protect themselves. Show the Safety Data Sheet (SDS) to the attending physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2][3]
-
Skin Contact: Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water and give two glasses of water to drink.[1][3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][2][3]
Spill Response Protocol
In the event of a spill, a systematic and calm approach is essential.
Caption: Workflow for responding to a this compound spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[3]
-
Specific Hazards: Hazardous combustion products include carbon oxides and hydrogen chloride gas.[1][2] Containers may explode in a fire.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]
Disposal Considerations
-
Waste Disposal: this compound and its containers must be disposed of as hazardous waste.[3] Contact a licensed professional waste disposal service.[1] Do not allow the chemical to enter drains.[1][3]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.
Experimental Protocols
Protocol for Preparing a Standard Solution of this compound
-
Preparation: Work within a certified chemical fume hood.
-
PPE: Don all required personal protective equipment as outlined in section 2.1.
-
Weighing: Tare a clean, dry glass beaker on an analytical balance. Carefully weigh the required amount of solid this compound.
-
Dissolution: Add a small amount of the desired solvent (e.g., deionized water) to the beaker and gently swirl to dissolve the solid.
-
Transfer: Quantitatively transfer the solution to a volumetric flask of the appropriate size.
-
Dilution: Rinse the beaker with the solvent multiple times, adding the rinsate to the volumetric flask. Dilute to the mark with the solvent.
-
Mixing: Stopper the flask and invert several times to ensure a homogenous solution.
-
Labeling: Clearly label the flask with the chemical name, concentration, date of preparation, and your initials.
-
Cleanup: Dispose of any contaminated materials (e.g., weighing paper, disposable pipettes) in the designated hazardous waste container. Clean all glassware thoroughly.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before working with this chemical.
References
Chloroacetic Acid: A Comprehensive Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of chloroacetic acid in a range of common organic solvents. This information is critical for professionals in chemical research, process development, and pharmaceutical formulation, where this compound is a key building block and its solubility characteristics dictate its handling, reaction conditions, and purification procedures.
Core Executive Summary
This compound, a versatile bifunctional molecule, exhibits a wide range of solubility in common organic solvents, a characteristic governed by its polar carboxylic acid group and the presence of an electronegative chlorine atom. Generally, it is highly soluble in polar protic and aprotic solvents and shows moderate to low solubility in nonpolar solvents. This guide provides a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing and utilizing this critical physicochemical property.
Quantitative Solubility Data
The solubility of this compound is a key parameter for its application in various chemical processes. While qualitative descriptions of its solubility are abundant, precise quantitative data in organic solvents can be less readily available. This section presents a compilation of available data to facilitate process design and optimization.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of Solvent) | Reference |
| Water | H₂O | 25 | 85.8 g/100 mL | [1][2] |
| Methanol | CH₃OH | Ambient | Soluble | [3][4] |
| Ethanol | C₂H₅OH | Ambient | Soluble | [1][2] |
| Acetone | C₃H₆O | Ambient | Soluble | [3][4] |
| Diethyl Ether | (C₂H₅)₂O | Ambient | Soluble | [1][2] |
| Chloroform | CHCl₃ | Ambient | Soluble | [1][2] |
| Benzene | C₆H₆ | Ambient | Soluble | [1][2] |
| Carbon Tetrachloride | CCl₄ | Ambient | Slightly Soluble | [1] |
| Toluene | C₇H₈ | Ambient | Soluble | [3] |
| Tetrahydrofuran (THF) | C₄H₈O | Ambient | Soluble | [3] |
| Hexane | C₆H₁₄ | Ambient | Slightly Soluble | [3] |
Note: "Soluble" indicates that while quantitative data is not specified in the cited sources, the substance is reported to readily dissolve. "Slightly soluble" suggests limited dissolution.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for reliable process development. Several well-established methods can be employed to quantify the solubility of this compound in organic solvents. The choice of method often depends on the desired accuracy, the nature of the solvent, and the available analytical instrumentation.
Isothermal Shake-Flask Method
This gravimetric method is a widely accepted standard for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume or mass of the organic solvent in a sealed, thermostatted vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The agitation is stopped, and the suspension is allowed to stand at the same constant temperature until the undissolved solid has completely settled.
-
Sample Withdrawal and Analysis: A known volume or mass of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound).
-
Quantification: The container with the dried residue (this compound) is weighed. The solubility is then calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.
Acid-Base Titration Method
This volumetric method is suitable for determining the solubility of acidic compounds like this compound in solvents where it exhibits sufficient solubility to allow for accurate titration.
Protocol:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1-3).
-
Sample Withdrawal: A precise volume of the clear supernatant is withdrawn.
-
Titration: The withdrawn sample is diluted with a suitable solvent (if necessary) and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The concentration of this compound in the saturated solution is calculated from the volume of the titrant used, its concentration, and the volume of the aliquot taken.
Spectroscopic Method (UV-Vis or other)
This method is applicable if this compound exhibits a measurable spectroscopic response in the chosen solvent and there are no interfering substances.
Protocol:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance (or other spectroscopic signal) of each standard is measured at a specific wavelength to construct a calibration curve.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal shake-flask method (Steps 1-3).
-
Sample Preparation and Analysis: A clear aliquot of the saturated solution is withdrawn, and if necessary, diluted to fall within the concentration range of the calibration curve. The spectroscopic signal of the diluted solution is then measured.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining and applying the solubility data of this compound.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in common organic solvents, providing a valuable resource for chemists and engineers. While qualitative data is readily accessible, the need for more extensive quantitative data across a range of temperatures is evident for more precise process modeling and optimization. The outlined experimental protocols offer standardized approaches to generate this critical data in-house, ensuring the safe and efficient use of this compound in research and development.
References
structural formula and molecular weight of chloroacetic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the physicochemical properties of chloroacetic acid, a significant organochlorine compound utilized as a fundamental building block in organic synthesis.
Physicochemical Data
The essential quantitative properties of this compound are summarized in the table below. This data is critical for its application in various experimental and industrial protocols.
| Property | Value |
| Molecular Formula | C₂H₃ClO₂ |
| Molecular Weight | 94.49 g/mol [1][2] |
| Alternate Formula | ClCH₂COOH[1][3][4] |
| Density | 1.58 g/cm³[1][2] |
| Melting Point | 63 °C (145 °F; 336 K)[1] |
| Boiling Point | 189.3 °C (372.7 °F; 462.4 K)[1] |
| Solubility in water | 85.8 g/(100 mL) at 25 °C[1] |
Structural Representation
The molecular structure of this compound is foundational to its reactivity and function as an alkylating agent.[3][5] The following diagram illustrates the atomic arrangement and bonding.
Experimental Protocols
Industrial Synthesis of this compound
This compound is primarily synthesized via two industrial methods.
Method 1: Chlorination of Acetic Acid
This common method involves the direct chlorination of acetic acid using a catalyst, such as acetic anhydride.[4]
-
Reaction: CH₃COOH + Cl₂ → ClCH₂COOH + HCl[1]
-
Protocol: Acetic acid is reacted with chlorine gas in the presence of a catalytic amount of acetic anhydride. The reaction mixture is typically heated to initiate the reaction.
-
Challenges: This process can lead to the formation of di- and trichloroacetic acids as byproducts, which are challenging to separate from the desired product through distillation.[1]
Method 2: Hydrolysis of Trichloroethylene
This method yields a product of high purity.[1]
-
Reaction: ClCH=CCl₂ + 2H₂O → ClCH₂COOH + 2HCl[1]
-
Protocol: Trichloroethylene is hydrolyzed in the presence of a concentrated sulfuric acid solution (typically at least 75%) at a temperature of 130–140 °C.[1] This process avoids the formation of polychlorinated impurities.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of a wide range of chemical compounds.[1]
-
Herbicide Production: It is a precursor for the manufacture of several herbicides, including 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and glyphosate.[1]
-
Pharmaceutical Synthesis: The compound is used to produce chloroacetyl chloride, a precursor for the synthesis of adrenaline (epinephrine).[1]
-
Industrial Chemicals: Displacement of the chloride with a sulfide group yields thioglycolic acid, which is utilized as a stabilizer in PVC and as an ingredient in some cosmetics.[1]
-
Organic Synthesis: A notable application in organic chemistry is the O-alkylation of salicylaldehyde with this compound, which, after decarboxylation, produces benzofuran.[1]
References
understanding the pKa and acidity of chloroacetic acid.
An In-depth Technical Guide to the pKa and Acidity of Chloroacetic Acid
Introduction
This compound (ClCH₂COOH), also known as monothis compound (MCA), is a halogenated carboxylic acid of significant interest in organic synthesis and various industrial applications, including the production of herbicides, dyes, and pharmaceuticals.[1][2] A thorough understanding of its acidic properties, quantified by its pKa value, is fundamental for professionals in chemical research and drug development. This is because the degree of ionization of a molecule at a given pH governs its solubility, reactivity, and biological activity.
This technical guide provides a detailed examination of the factors governing the acidity of this compound, a comparative analysis with related compounds, and a comprehensive protocol for its experimental pKa determination.
Fundamentals of Acidity and pKa
The acidity of a compound in a Brønsted-Lowry context is its ability to donate a proton (H⁺). For a weak acid like this compound (HA), its dissociation in water is an equilibrium reaction:
HA ⇌ H⁺ + A⁻
The acid dissociation constant, Ka, is the equilibrium constant for this reaction and is a direct measure of acid strength. A larger Ka value indicates a stronger acid.
Ka = [H⁺][A⁻] / [HA]
The pKa is defined as the negative base-10 logarithm of the Ka:
pKa = -log₁₀(Ka)
A lower pKa value corresponds to a higher Ka and thus a stronger acid.[3] The pKa also represents the pH at which the acid is 50% dissociated, meaning the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.[4] This relationship is described by the Henderson-Hasselbalch equation.[5][6]
The Acidity of this compound: An Analysis
This compound is a significantly stronger acid than its parent compound, acetic acid. This enhanced acidity is primarily attributed to the influence of the chlorine substituent on the stability of the conjugate base.
Dissociation of this compound
In an aqueous solution, this compound dissociates to form a chloroacetate ion and a proton.
Caption: Dissociation equilibrium of this compound.
The Inductive Effect
The primary reason for this compound's enhanced acidity is the inductive effect . Chlorine is a highly electronegative atom, and it withdraws electron density from the adjacent carbon atom.[7][8] This electron-withdrawing effect is transmitted through the sigma (σ) bonds of the molecule, a phenomenon known as the negative inductive effect (-I effect).[3][9]
This pull of electron density propagates to the carboxylate group, making the oxygen atoms less electron-rich. Consequently, the O-H bond is weakened, facilitating the release of the proton (H⁺).[3][10] More importantly, this inductive withdrawal of electrons stabilizes the resulting chloroacetate anion (the conjugate base).[9][11][12] By delocalizing the negative charge over a larger area, the stability of the anion is increased, which shifts the dissociation equilibrium to the right, favoring the formation of products and resulting in a stronger acid.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. This compound is a stronger acid than acetic acid. Give Reason. | Organic Chemistry Q&As [curlyarrows.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pH, pKa, and the Henderson-Hasselbalch Equation [thoughtco.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 9. `pK_(a)` of this compound is lower than `pK_(a)` of acetic acid. Explain. [allen.in]
- 10. quora.com [quora.com]
- 11. Compare the acidic strength of acetic acid Chloroacetic class 11 chemistry JEE_Main [vedantu.com]
- 12. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]
Chloroacetic Acid: A Versatile C2 Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chloroacetic acid (ClCH₂COOH), also known as monothis compound (MCA), is a highly reactive and versatile C2 building block in organic synthesis. Its dual functionality, comprising a carboxylic acid group and a reactive carbon-chlorine bond, makes it an invaluable precursor for a vast array of commercially significant compounds. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to empower researchers in leveraging this fundamental reagent.
Core Reactivity and Synthetic Applications
This compound's utility stems from two primary reactive sites: the carboxylic acid and the α-carbon. The carboxylic acid group can undergo typical reactions like esterification and amidation. However, the most synthetically valuable transformations involve the nucleophilic substitution of the chlorine atom, which is activated by the adjacent electron-withdrawing carboxyl group. This SN2 reactivity allows for the facile introduction of the carboxymethyl group (-CH₂COOH) onto various nucleophiles.
Key industrial and laboratory-scale applications include the synthesis of:
-
Agrochemicals: A major consumer of this compound is the production of herbicides such as glyphosate and 2,4-dichlorophenoxyacetic acid (2,4-D).[1]
-
Pharmaceuticals: It serves as a precursor for various active pharmaceutical ingredients (APIs), including analgesics and cardiovascular drugs.[2]
-
Surfactants and Thickeners: The production of carboxymethyl cellulose (CMC), a widely used thickener and viscosity modifier, relies on this compound.[3][4]
-
Cosmetics and Personal Care: Thioglycolic acid, derived from this compound, is a key ingredient in hair care products.[5]
-
Dyes and Fragrances: It is used as an intermediate in the synthesis of various dyes and fragrances.[2]
Key Synthetic Transformations and Quantitative Data
The following tables summarize quantitative data for several key synthetic transformations that utilize this compound as a primary building block.
Table 1: Synthesis of Phenoxyacetic Acid Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis, reacting a phenoxide with this compound, is a cornerstone reaction for producing aryloxyacetic acids, many of which are important herbicides.[6][7][8]
| Phenol Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenol (p-cresol) | 30% aq. NaOH | Water | 90-100 | 0.5 - 0.7 | Not specified | [6] |
| p-Cresol | KOH | Water | Reflux | 1 | Not specified | [8] |
| Salicylaldehyde | NaOH | Water | Not specified | Not specified | Not specified | [7] |
Table 2: Synthesis of Thioglycolic Acid
Thioglycolic acid is commercially produced by the reaction of this compound with an alkali metal hydrosulfide.[5][9][10]
| Sulfur Source | Molar Ratio (Sulfur:CAA) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydrosulfide | 2.5 : 1 | Water | 10 -> 55 | Continuous | >90 | [10] |
| Potassium Hydrosulfide | Not specified | Water | ~100 (Water-bath) | 0.25 | Not specified | |
| Sodium Hydrosulfide | Not specified | Water | 20 -> 35 | 1.5 | >90 | [9] |
Table 3: Synthesis of Carboxymethyl Cellulose (CMC)
CMC is synthesized via the etherification of cellulose with this compound in the presence of a strong base.[3][4][11] The degree of substitution (DS) is a critical parameter, indicating the average number of carboxymethyl groups per anhydroglucose unit.
| Cellulose Source | NaOH Conc. | Etherifying Agent | Temp (°C) | Time (h) | Degree of Substitution (DS) | Reference |
| Water Hyacinth | 5-35 M | This compound | 60 | Not specified | up to 1.76 | [3] |
| Cotton Wastes | 40% | Monothis compound | 65 | 3 | Not specified | [4] |
| Banana Tree Stem | Not specified | Sodium Chloroacetate | Not specified | Not specified | 0.4 - 1.2 | [11] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key laboratory syntheses involving this compound.
Protocol 1: Synthesis of 4-Methylphenoxyacetic Acid
This protocol is adapted from the Williamson ether synthesis procedure for preparing an aryloxyacetic acid from p-cresol and this compound.[6]
Materials:
-
4-Methylphenol (p-cresol)
-
30% aqueous Sodium Hydroxide (NaOH) solution
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Accurately weigh approximately 1.0 g of 4-methylphenol into a 25x100 mm test tube.
-
Using a graduated pipet, add 5 mL of 30% aqueous NaOH.
-
Add 1.5 g of this compound to the test tube.
-
Stir the mixture to dissolve the reagents. Gentle warming in a water bath may be applied to aid dissolution.
-
Clamp the test tube in a hot water bath maintained at 90-100°C for 30-40 minutes.
-
Cool the test tube and dilute the reaction mixture with approximately 10 mL of water.
-
Acidify the solution by adding 6M HCl dropwise until the solution tests acidic with blue litmus paper.
-
Transfer the acidic mixture to a 125 mL separatory funnel and extract with 15 mL of diethyl ether.
-
Separate the aqueous layer. Wash the ether layer with 15 mL of water.
-
Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the product from unreacted phenol. Vent the funnel frequently.
-
Collect the aqueous bicarbonate layer, which now contains the sodium salt of the product.
-
Cautiously re-acidify the bicarbonate solution with 6M HCl to precipitate the crude product. Add the acid slowly to control foaming.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from a minimal volume of hot water to obtain purified 4-methylphenoxyacetic acid.
Protocol 2: Synthesis of Thioglycolic Acid
This protocol describes a common laboratory preparation of thioglycolic acid.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Potassium Hydrosulfide (KSH) solution
-
Barium Chloride (BaCl₂)
-
Ammonia (NH₃) solution (25%)
-
12% Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 100 g of this compound in 500 mL of water and carefully neutralize the solution with potassium carbonate or potassium hydroxide.
-
To the cold, neutralized solution, slowly add 500 mL of an aqueous potassium hydrosulfide solution (containing 80 g KSH) with continuous stirring.
-
Heat the reaction mixture on a water bath for 15 minutes.
-
Add a concentrated aqueous solution of 250 g of crystallized barium chloride and 100 mL of 25% ammonia solution.
-
Allow the mixture to stand, promoting the crystallization of the barium salt of thioglycolic acid.
-
Filter the precipitated barium salt.
-
To obtain the free acid, grind the barium salt with 3 parts of 12% hydrochloric acid.
-
Extract the resulting mixture several times with diethyl ether.
-
Dry the combined ethereal extracts and remove the ether by distillation.
-
Purify the residue by vacuum distillation to yield thioglycolic acid (boiling point 107-108°C at 16 mm Hg).
Visualizing Synthetic and Logical Workflows
Diagrams created using the DOT language provide clear visual representations of reaction pathways and experimental processes.
Caption: Key reaction pathways of this compound.
Caption: Experimental workflow for phenoxyacetic acid synthesis.
Caption: Key steps in the synthesis of CMC from cellulose.
References
- 1. rewinz.com [rewinz.com]
- 2. High Quality this compound: An Important Organic Chemical Intermediate Manufacturer, Factory | Anhao [anhaochemical.com]
- 3. ijcea.org [ijcea.org]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 9. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]
Methodological & Application
Application Notes and Protocols for Protein Alkylation Using Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the use of chloroacetic acid in the alkylation of protein cysteine residues. This procedure is a critical step in many proteomics workflows, preventing the re-formation of disulfide bonds after reduction and ensuring accurate protein identification and characterization by mass spectrometry.
Application Notes
Introduction
Protein alkylation is a fundamental technique in proteomics and protein chemistry. The primary goal is to covalently modify the thiol groups of cysteine residues, thereby preventing their re-oxidation and the formation of disulfide bonds. This compound is a haloacetate reagent that irreversibly alkylates cysteine residues. The selection of the appropriate alkylating agent and the optimization of reaction conditions are crucial for achieving high alkylation efficiency while minimizing off-target modifications.
Mechanism of Action
The alkylation of cysteine by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate anion) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the this compound, which bears the chlorine leaving group. This results in the formation of a stable carboxymethyl-cysteine thioether bond.
Specificity and Side Reactions
While this compound is relatively specific for cysteine residues, side reactions can occur with other nucleophilic amino acid residues, particularly at higher pH values and concentrations. Potential off-target modifications can occur at the side chains of lysine, histidine, and methionine, as well as the N-terminus of the protein.[1] It is therefore essential to carefully control the reaction conditions to maximize the specificity for cysteine alkylation. Studies have shown that this compound exhibits a pH optimum of approximately 7 for its reaction with the active-site sulfhydryl group of papain.[2] This is in contrast to chloroacetamide, which has a pH optimum above 9.[2]
Comparison with Other Alkylating Agents
This compound is one of several haloacetylating agents used for protein alkylation, including iodoacetic acid and iodoacetamide. The reactivity of these agents generally follows the order of the halogen leaving group ability: I > Br > Cl. Consequently, iodo-derivatives are more reactive than chloro-derivatives. While this higher reactivity can lead to shorter reaction times, it may also increase the likelihood of non-specific modifications. This compound, being less reactive, may offer a greater degree of control over the alkylation reaction.
Experimental Protocol: In-Solution Protein Alkylation with this compound
This protocol describes the reduction and subsequent alkylation of cysteine residues in a protein sample in solution.
Materials
-
Protein sample in an appropriate buffer
-
Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating agent: 500 mM this compound in water (prepare fresh, protect from light)
-
Quenching solution: 500 mM DTT in water
-
Buffer for digestion (e.g., 50 mM Ammonium Bicarbonate, pH 8)
-
Trypsin (or other protease)
-
Formic acid (for reaction termination)
Procedure
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the denaturing buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Vortex gently to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM.
-
Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[3]
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteine Residues:
-
Add the 500 mM this compound stock solution to the reduced protein sample to a final concentration of 15-20 mM.
-
Crucially, adjust the pH of the reaction mixture to approximately 7.0. This can be done by adding small aliquots of a suitable acid (e.g., HCl) while monitoring with a pH meter.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.[3]
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add the 500 mM DTT stock solution to a final concentration of 5 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8) to reduce the urea concentration to less than 2 M. This is critical for optimal protease activity.
-
-
Enzymatic Digestion:
-
Add trypsin (or another desired protease) to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%, resulting in a pH of 2-3.
-
Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method prior to mass spectrometry analysis.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Reduction | ||
| Reducing Agent | Dithiothreitol (DTT) | |
| DTT Concentration | 5 mM | [3] |
| Temperature | 56°C | [3] |
| Incubation Time | 30 minutes | [3] |
| Alkylation | ||
| Alkylating Agent | This compound | |
| This compound Conc. | 15-20 mM | Adapted from similar protocols[3] |
| pH | ~7.0 | [2] |
| Temperature | Room Temperature | [3] |
| Incubation Time | 30 minutes | [3] |
| Light Conditions | Dark | To prevent side reactions[3] |
| Quenching | ||
| Quenching Agent | Dithiothreitol (DTT) | |
| DTT Concentration | 5 mM (additional) | |
| Incubation Time | 15 minutes |
Visualizations
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Carboxymethylation of Cysteine Residues with Chloroacetic Acid and its Analogs
Introduction
The modification of cysteine residues is a critical step in many proteomics workflows, aimed at preventing the formation or reformation of disulfide bonds.[1] Carboxymethylation, a type of alkylation, stabilizes the cysteine sulfhydryl groups by covalently adding a carboxymethyl group. This process is essential for accurate protein sequencing, peptide mapping, and mass spectrometry analysis, as it prevents disulfide bond scrambling and ensures complete enzymatic digestion.[1] While iodoacetic acid (IAA) and iodoacetamide (IAM) are commonly used, chloroacetic acid and its amide derivative, chloroacetamide (CAA), offer viable alternatives with distinct properties.[2][3]
Mechanism of Action and Reagent Comparison
Carboxymethylation is an S-alkylation reaction, a nucleophilic substitution where the deprotonated sulfhydryl group (thiolate) of a cysteine residue attacks the carbon atom bonded to the halogen in the haloacetic acid derivative.[4] The reaction is typically performed under alkaline conditions (pH 7.5-8.5) to promote the formation of the highly nucleophilic thiolate ion.[5]
-
Iodoacetic Acid (IAA) and Iodoacetamide (IAM): These are highly reactive alkylating agents due to the excellent leaving group nature of iodine.[6][7] This high reactivity can sometimes lead to non-specific modifications of other amino acid residues like lysine, histidine, and methionine.[8] IAM is often preferred over IAA as it does not introduce an additional negative charge to the protein.[6]
-
This compound and Chloroacetamide (CAA): Chlorine is a less effective leaving group than iodine, making chloro-derivatives less reactive than their iodo- counterparts.[2] This reduced reactivity results in a more specific modification of cysteine residues with fewer off-target side reactions.[2][3]
Prior to alkylation, existing disulfide bonds within the protein must be cleaved using a reducing agent. Common choices include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[9][10]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reduction and alkylation of cysteine residues.
| Parameter | Value/Range | Notes |
| Reduction | ||
| Reducing Agent | 5-10 mM DTT or 5 mM TCEP | TCEP is often preferred as it does not contain a thiol group itself.[2][9] |
| Buffer | 100 mM Ammonium Bicarbonate or Tris-HCl | pH should be maintained between 7.5 and 8.5.[2][5] |
| Temperature | 37°C - 60°C | Higher temperatures can speed up reduction but may risk carbamylation if urea is present.[8][10] |
| Incubation Time | 30 - 60 minutes | Sufficient time is needed to ensure complete reduction of all disulfide bonds.[9][10] |
| Alkylation | ||
| Alkylating Agent | Chloroacetamide (CAA) or this compound | Iodoacetamide (IAM) and Iodoacetic Acid (IAA) are common, more reactive alternatives.[2][3] |
| Concentration | 20-50 mM | A molar excess over the reducing agent is required.[2][9] |
| Temperature | Room Temperature (25-30°C) | The reaction is typically performed at room temperature.[2][5] |
| Incubation Time | 30 - 60 minutes | Should be performed in the dark as halo-derivatives can be light-sensitive.[2][5] |
| Mass Shift | ||
| Carboxymethylation (from IAA/CAA) | +58.005 Da (S-carboxymethylcysteine) | Resulting from the addition of -CH₂COOH. |
| Carbamidomethylation (from IAM/CAA) | +57.021 Da (S-carboxyamidomethylcysteine) | Resulting from the addition of -CH₂CONH₂.[2] |
Experimental Protocols
Protocol 1: Standard Reduction and Carboxymethylation of Proteins in Solution
This protocol describes a sequential process for reducing and then alkylating cysteine residues in a purified protein sample.
Materials:
-
Protein sample
-
Denaturing Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.3[8][10]
-
Reducing Solution: 0.5 M DTT in water
-
Alkylation Solution: Prepare a fresh solution of this compound or chloroacetamide in the denaturing buffer. (Note: this compound is acidic; adjust pH with NaOH if necessary).[8]
-
Quenching Solution (optional): 0.5 M DTT or beta-mercaptoethanol
-
Buffer for downstream applications (e.g., 50 mM Ammonium Bicarbonate for trypsin digestion)
Procedure:
-
Protein Denaturation and Reduction: a. Dissolve the protein sample in the Denaturing Buffer to a final concentration of 1-10 mg/mL. b. Add the Reducing Solution to a final DTT concentration of 5-10 mM.[10] c. Incubate the mixture at 37-56°C for 45-60 minutes to reduce all disulfide bonds.[10] d. Allow the sample to cool to room temperature.
-
Alkylation: a. Prepare the Alkylation Solution immediately before use. For every 1 µL of 0.5 M DTT used, you will need approximately 3-4 µL of a similarly concentrated alkylating agent to ensure molar excess. A final concentration of 20-50 mM is typical.[2][9] b. Add the Alkylation Solution to the reduced protein sample. c. Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.[5][10]
-
Quenching and Desalting: a. (Optional) Quench any unreacted alkylating agent by adding a small amount of DTT or beta-mercaptoethanol and incubating for 15 minutes.[10] b. Remove the denaturant, reducing agents, and alkylating agents by dialysis, size-exclusion chromatography, or buffer exchange into a buffer suitable for your downstream application (e.g., 50 mM ammonium bicarbonate for enzymatic digestion).
Protocol 2: Rapid One-Pot Reduction and Alkylation for Proteomics
This protocol is adapted for preparing protein samples for mass spectrometry analysis and minimizes sample handling.
Materials:
-
Protein sample (5-100 µg)
-
Lysis/Reaction Buffer: 100 mM Ammonium Bicarbonate, pH 8.0[2]
-
TCEP Solution: 500 mM, pH ~7.0
-
Chloroacetamide (CAA) Solution: 200 mM in Lysis/Reaction Buffer (prepare fresh)[2]
Procedure:
-
Sample Preparation: a. Dissolve the protein sample in 100 µL of Lysis/Reaction Buffer.[2]
-
Concurrent Reduction and Alkylation: a. Add 1 µL of 500 mM TCEP solution to the sample for a final concentration of 5 mM.[2] b. Immediately add 11 µL of the freshly prepared 200 mM chloroacetamide solution for a final concentration of ~20 mM.[2] c. Vortex briefly and incubate the sample at 95°C for 10 minutes, protected from light.[2] d. The sample is now reduced and alkylated. Cool to room temperature before proceeding.
-
Downstream Processing: a. The sample is now ready for proteolytic digestion (e.g., with trypsin) prior to mass spectrometry analysis.[2]
Visualizations
Caption: Chemical mechanism of cysteine carboxymethylation.
Caption: Standard workflow for protein sample preparation.
Caption: Decision logic for selecting an alkylating agent.
References
- 1. ionsource.com [ionsource.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. jpt.com [jpt.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application Notes and Protocols for the Esterification of Chloroacetic Acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of methyl chloroacetate through the esterification of chloroacetic acid with methanol. It includes various methodologies, quantitative data summaries, and a comprehensive experimental workflow.
Application Notes
The esterification of this compound with methanol is a fundamental reaction in organic synthesis, yielding methyl chloroacetate, a versatile intermediate in the pharmaceutical and chemical industries. The selection of a suitable protocol depends on factors such as scale, available equipment, and desired purity.
Key Considerations:
-
Catalyst Selection: The choice of catalyst is crucial. While traditional methods employ strong mineral acids like concentrated sulfuric acid, these can lead to equipment corrosion and difficult separations.[1] Modern alternatives include solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15) and metal salts like zinc methanesulfonate, which offer advantages in terms of reusability and milder reaction conditions.[1][2]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 120°C, to drive the equilibrium towards the product side.[3][4] The molar ratio of methanol to this compound is also a critical parameter, with a slight excess of methanol often used to enhance the conversion rate.[1][4]
-
Water Removal: As esterification is a reversible reaction, the removal of water as it is formed is essential to achieve high yields. This can be accomplished through azeotropic distillation with a water-carrying agent like benzene or cyclohexane, or by using reactive distillation techniques.[2][5][6]
-
Work-up and Purification: The crude product typically contains unreacted starting materials, catalyst, and water. The work-up procedure often involves neutralization of any residual acid with a mild base such as sodium carbonate.[3] Subsequent purification is usually achieved by distillation, which may be performed under reduced pressure to prevent decomposition of the product.[3]
-
Safety Precautions: this compound and its esters are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported procedures for the esterification of this compound with methanol.
Table 1: Reaction Conditions and Catalysts
| Catalyst | Molar Ratio (Methanol:Acid) | Temperature (°C) | Reaction Time (h) | Reference |
| Concentrated H₂SO₄ | Not specified | >120 | Not specified | [4] |
| Cation Exchange Resin | 1.4:1 | 70 | 2 | [1] |
| Zinc Methanesulfonate | 1.1:1 | 85-90 | 2.5 | [2] |
| Pyridine Trifluoromethanesulfonic Acid Polymeric Ion Liquid | Stoichiometric | Low | Not specified | [5] |
| None (Direct Esterification) | 0.366:1 (weight ratio) | 105-110 | Not specified | [3] |
| None (with Carbon Tetrachloride) | 100:30-45 (weight ratio) | 120 | 16-24 | [7] |
Table 2: Product Yield and Purity
| Catalyst | Yield (%) | Purity (%) | Purification Method | Reference |
| Concentrated H₂SO₄ | ~60 | Not specified | Not specified | [4] |
| Cation Exchange Resin | 70.11 | Not specified | Not specified | [1] |
| Zinc Methanesulfonate | 96.2 | Not specified | Not specified | [2] |
| Pyridine Trifluoromethanesulfonic Acid Polymeric Ion Liquid | >99.5 (conversion) | 100 (selectivity) | Reactive Distillation | [5] |
| None (Direct Esterification) | ~96 | Not specified | Atmospheric and Vacuum Distillation | [3] |
| None (with Carbon Tetrachloride) | 95 | Not specified | Rectification | [7] |
| Reactive Distillation | Not specified | >99.5 | Dehydration Tower | [6] |
Experimental Protocols
Protocol 1: Direct Esterification without Catalyst
This protocol is a straightforward method for the synthesis of methyl chloroacetate.
Materials:
-
This compound
-
Methanol
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus (for atmospheric and vacuum distillation)
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and methanol in a weight ratio of 1:0.366.[3]
-
Esterification: Heat the mixture to 105-110°C with constant stirring.[3] During the reaction, a ternary azeotrope of methyl chloroacetate, water, and methanol will distill off.
-
Work-up:
-
Collect the distillate and allow it to separate into layers.
-
Return the upper methanol and water layer to the reaction flask.
-
Neutralize the lower crude ester layer with a sodium carbonate solution.[3]
-
-
Purification:
Protocol 2: Esterification using a Cation Exchange Resin Catalyst
This method utilizes a solid acid catalyst for a more environmentally friendly process.
Materials:
-
This compound
-
Methanol
-
Cation exchange resin (e.g., Amberlyst-15)
Equipment:
-
Three-necked glass flask
-
Reflux condenser
-
Mechanical stirrer
-
Oil bath
Procedure:
-
Reaction Setup: In a 100 mL three-necked glass flask equipped with a reflux condenser and a mechanical stirrer, add this compound (0.2 mol) and methanol.[3] The molar ratio of alcohol to acid should be 1.4:1.[1]
-
Catalyst Addition: Add the cation exchange resin catalyst, with a dosage of 3 wt% relative to the reactants.[1]
-
Esterification: Heat the reaction mixture to 70°C using an oil bath and maintain a constant stirring speed of 300 rpm for 2 hours.[1][3]
-
Work-up and Analysis:
Protocol 3: Reactive Distillation for Continuous Production
This advanced method combines reaction and separation in a single unit, offering high efficiency.
Materials:
-
This compound
-
Methanol
-
Pyridine trifluoromethanesulfonic acid polymeric ion liquid catalyst (or other suitable solid acid catalyst)[5]
Equipment:
-
Reactive distillation column
-
Reboiler
-
Condenser
-
Ester-water separator
Procedure:
-
Catalyst Packing: The middle section of the reactive distillation column is packed with the solid catalyst.[5]
-
Feed Preparation: A mixture of this compound and methanol is prepared.[5]
-
Reaction and Distillation:
-
The reactant mixture is fed into the reactive distillation column.
-
The esterification reaction occurs in the catalyst-packed section.
-
The generated methyl chloroacetate, water, and excess methanol are continuously separated by distillation.[5]
-
Lighter components (water and methanol) move to the top of the column, while the heavier product (methyl chloroacetate) moves to the bottom.[5]
-
-
Product Collection:
Visualizations
Caption: Experimental workflow for the synthesis of methyl chloroacetate.
References
- 1. Item - Reaction Kinetics of the Synthesis of Methyl Chloroacetate from this compound and Methanol - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 4. CN104151164A - Method for preparing methyl chloroacetate - Google Patents [patents.google.com]
- 5. CN104592021A - Reactive distillation method for preparing methyl chloroacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102875378A - Synthetic method of methyl chloroacetate - Google Patents [patents.google.com]
Application of Chloroacetic Acid in the Synthesis of Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetic acid (ClCH₂COOH), a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its reactivity, stemming from the presence of both a carboxylic acid group and a reactive C-Cl bond, allows for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals and intermediates where this compound is a pivotal precursor. The protocols are intended to furnish researchers and drug development professionals with a practical guide to these synthetic transformations.
I. Synthesis of Phenoxyacetic Acid Derivatives: Precursors for various Pharmaceuticals
Phenoxyacetic acid and its derivatives are important intermediates in the synthesis of various drugs, including certain herbicides that share structural motifs with some pharmaceutical agents. The synthesis typically involves the Williamson ether synthesis, where a phenoxide reacts with this compound.
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Phenol | This compound | NaOH | Water | 15 min | Boiling water bath | - | [1] |
| p-Cresol | This compound | KOH | Water | 10 min (reflux) | Boiling | - | [2] |
| o-Chlorophenol | This compound | - | DMF/Water/Dichloroethane | - | 30-50 °C (chlorination) | >95% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Phenoxyacetic Acid [1]
-
Reaction Setup: In a 50-mL Erlenmeyer flask, combine 2.0 g of phenol and 7 mL of water.
-
Base Addition: Add 3 g of sodium hydroxide pellets to the mixture and swirl until dissolved. The solution will become warm.
-
Addition of this compound: Immediately add 3.0 g of this compound to the reaction mixture. The mixture will become hot and may boil.
-
Heating: Heat the mixture for 15 minutes in a boiling water bath, during which the reaction mixture will solidify.
-
Work-up: After heating, cool the mixture slightly and acidify to Congo red with 6 N hydrochloric acid.
-
Extraction: Cool the mixture and extract with 50 mL of ether. Wash the ether layer with 15 mL of water and then extract with a sodium bicarbonate solution.
-
Isolation: Acidify the bicarbonate solution to precipitate the phenoxyacetic acid. Collect the solid by filtration and recrystallize from hot water.
Logical Relationship Diagram
Caption: Williamson Ether Synthesis of Phenoxyacetic Acid.
II. Synthesis of Glycine: An Essential Amino Acid
The reaction between this compound and ammonia is a classical and industrially significant method for the production of the amino acid glycine.
Data Presentation
| This compound (moles) | Ammonia (moles) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2 | 120 | Aqueous | 48 hours | Room Temperature | - | [4] |
| 0.5 | - | Methanol | 30-90 min (aging) | < 60 °C | 92.9 | [5] |
| - | - | Aqueous | 30 min | 75-90 °C | 91-92 | [6] |
Experimental Protocols
Protocol 2: Synthesis of Glycine [4]
-
Reaction Setup: In a 12-L round-bottomed flask, place 8 L (120 moles) of aqueous ammonia (sp. gr. 0.90).
-
Addition of this compound: Gradually add 189 g (2 moles) of this compound with stirring. Continue stirring until the this compound is dissolved.
-
Reaction Time: Set the solution aside for approximately 48 hours at room temperature.
-
Concentration: Concentrate the solution on a water bath under reduced pressure to a volume of about 200 cc.
-
Isolation: Transfer the concentrated solution of glycine and ammonium chloride to a 2-L beaker. Rinse the flask with a small amount of water and add it to the main portion. The glycine can be further purified by recrystallization.
Experimental Workflow Diagram
Caption: Workflow for the Synthesis of Glycine.
III. Synthesis of Ibuprofen Intermediate: 2-(4-isobutylphenyl)propanoic acid
Although this compound itself is not a direct reactant in the most common modern syntheses of ibuprofen, chloroacetyl chloride, a derivative of this compound, or other halo-compounds are used in some synthetic routes. A common laboratory synthesis involves the conversion of p-isobutylacetophenone to the final product.
Data Presentation
| Step | Reactants | Reagents | Solvent | Yield (%) | Reference |
| 1. Acylation | Isobutylbenzene, Acetic anhydride | AlCl₃ | CH₂Cl₂ | 25.6 | [7] |
| 2. Reduction | p-Isobutylacetophenone | NaBH₄ | Methanol | 6.8 | [7] |
| 3. Chlorination | 1-(4-Isobutylphenyl)ethanol | HCl | - | 49.2 | [7] |
| 4. Grignard & Carboxylation | 1-Chloro-1-(4-isobutylphenyl)ethane, CO₂ | Mg, 1,2-dibromoethane | THF | 24.6 | [7] |
Experimental Protocols
Protocol 3: Multi-step Synthesis of Ibuprofen [7]
Step 1: Friedel-Crafts Acylation to p-Isobutylacetophenone
-
To a 50 mL round-bottom flask, add 5.40 g of AlCl₃ and 20 mL of CH₂Cl₂ and cool on ice.
-
Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride.
-
Stir the solution for 45 min at 0 °C.
-
Warm the solution to room temperature and quench with 4M HCl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 10% NaOH, 50% brine, and water.
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent.
Step 2: Reduction to 1-(4-Isobutylphenyl)ethanol
-
In a separatory funnel, dissolve 1.23 mL of p-isobutylacetophenone in 6.0 mL of methanol.
-
Quickly add 0.237 g of NaBH₄ and allow the reaction to proceed for 10 min.
-
Add 20 mL of 10% HCl and extract the aqueous layer with petroleum ether (3 x 5 mL).
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.
Step 3: Chlorination to 1-Chloro-1-(4-isobutylphenyl)ethane
-
In a separatory funnel, shake a solution of 1.0 mL of 1-(4-isobutylphenyl)ethanol in 20 mL of 12 M HCl for 3 min.
-
Extract the product with petroleum ether (3 x 5 mL).
-
Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.
Step 4: Grignard Reaction and Carboxylation to Ibuprofen
-
To an oven-dried 50 mL round-bottom flask, add 534 mg of 1-chloro-1-(4-isobutylphenyl)ethane, 20 mL of THF, 1.06 g of magnesium, and a drop of 1,2-dibromoethane.
-
Heat the solution under reflux for 30 min after foaming is apparent.
-
After cooling to room temperature, bubble 1 L of CO₂ through the solution.
-
Quench the reaction with 10% HCl and extract with ether.
-
Wash the ether layer with water and extract the product into a 10% NaOH solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate ibuprofen.
-
Collect the solid by vacuum filtration.
Signaling Pathway Diagram: Mechanism of Action of Ibuprofen
Caption: Ibuprofen inhibits COX-1 and COX-2, reducing prostaglandin synthesis.
IV. Synthesis of Anticonvulsants: Phenobarbital
Derivatives of this compound, such as diethyl malonate, are fundamental in the synthesis of barbiturates like phenobarbital. Diethyl malonate can be synthesized from this compound.
Experimental Protocols
Protocol 4: Synthesis of Phenobarbital [8]
Stage 1 & 2: Synthesis and Alkylation of Diethyl Phenylmalonate (Note: This protocol starts from commercially available diethyl phenylmalonate for brevity. The synthesis of this intermediate from benzyl cyanide is a multi-step process.)
-
Prepare sodium ethoxide in a suitable reaction vessel.
-
Add ethyl bromide to the solution of diethyl phenylmalonate and sodium ethoxide to perform the alkylation.
Stage 3: Condensation with Urea to Yield Phenobarbital
-
Prepare a solution of sodium methoxide in a suitable reaction vessel.
-
Add dry urea to the sodium methoxide solution.
-
Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.
-
Heat the reaction mixture to drive the condensation and cyclization.
-
After the reaction is complete, work up the mixture by acidification to precipitate crude phenobarbital.
-
Purify the crude product by recrystallization from ethanol.
Signaling Pathway Diagram: Mechanism of Action of Barbiturates
Caption: Barbiturates enhance GABA-A receptor activity, leading to neuronal inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 3. CN103145549B - Method for synthesizing 2,4-dichlorphenoxyacetic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105272865A - Novel process for preparation of glycine by using this compound aqueous phase ammoniation method - Google Patents [patents.google.com]
- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 8. benchchem.com [benchchem.com]
Application of Monochloroacetic Acid in Agricultural Research: A Review of Current Knowledge and Experimental Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monochloroacetic acid (MCA), an organochlorine compound with the formula ClCH₂CO₂H, is a significant chemical intermediate in the agricultural industry.[1][2] While it is a precursor to several widely used herbicides, its direct application as a standalone herbicide in terrestrial agricultural studies is not a common or well-documented practice.[1][2] This document synthesizes the available scientific information on the phytotoxicity of monothis compound, provides a generalized framework for conducting herbicidal efficacy studies, and outlines a putative mechanism of action in plants based on available data.
Current Understanding of Monothis compound's Role in Agriculture
Monothis compound's primary role in agriculture is as a building block in the synthesis of other organic compounds.[3] It is a key precursor in the production of phenoxy herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).[1] Additionally, it is used in the manufacturing of the herbicide glyphosate and the insecticide dimethoate.[1]
Phytotoxicity of Chloroacetic Acids
While data on the direct application of MCA to terrestrial weeds is scarce, studies on aquatic plants provide some insight into its phytotoxic effects. A study on the submerged macrophyte Vallisneria natans demonstrated that chloroacetic acids (CAAs) can adversely affect the photosynthetic system, trigger an antioxidant response, and cause damage to organelles.[4] Metabolomic analysis revealed that CAA treatment significantly affected lipid metabolism, including glycerophospholipid and glycerolipid metabolism, as well as nicotinate and nicotinamide metabolism.[4] The study also noted that this compound is significantly more toxic to aquatic life than acetic acid, dithis compound, and trithis compound.[4]
Another study on the aquatic macrophytes Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum provided some quantitative data on the toxicity of MCA.
Table 1: Toxicity of Monothis compound to Aquatic Macrophytes [5]
| Species | Endpoint | Concentration (mg/L) |
| Myriophyllum spicatum | EC10 (Growth Inhibition) | < 3 |
| Myriophyllum sibiricum | EC10 (Growth Inhibition) | ~ 3 |
| Lemna gibba | EC10 (Growth Inhibition) | ~ 10 |
EC10 represents the concentration at which a 10% effect is observed.
These findings suggest that MCA has the potential for herbicidal activity, though the concentrations and conditions are not directly translatable to terrestrial agricultural systems.
Generalized Experimental Protocol for Herbicide Efficacy Testing
For researchers interested in evaluating the potential of monothis compound as a direct-application herbicide, a generalized experimental protocol is outlined below. This protocol is based on standard herbicide efficacy testing procedures.
Objective: To determine the phytotoxicity and effective application rates of monothis compound on selected weed and crop species.
Materials:
-
Monothis compound (analytical grade)
-
Surfactant/adjuvant (optional, to improve coverage)
-
Distilled water
-
Spray application equipment (e.g., backpack sprayer with calibrated nozzles)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Pots or designated field plots
-
Weed and crop species for testing (e.g., common agricultural weeds and representative crops)
Methodology:
-
Preparation of MCA Solutions:
-
Prepare a stock solution of monothis compound in distilled water.
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% w/v).
-
If using an adjuvant, add it to the final spray solutions according to the manufacturer's recommendations.
-
Include a control group treated with water only (and adjuvant if used in test solutions).
-
-
Plant Cultivation:
-
Grow test weed and crop species from seed in pots or in designated field plots under controlled or uniform environmental conditions.
-
Allow plants to reach a specific growth stage (e.g., 2-4 leaf stage) before treatment.
-
-
Herbicide Application:
-
Calibrate the spray equipment to ensure a consistent and known application volume.
-
Apply the different concentrations of MCA solution evenly to the foliage of the test plants. Ensure thorough coverage but avoid runoff.
-
Treat a sufficient number of replicate plants or plots for each concentration to ensure statistical validity.
-
-
Data Collection and Assessment:
-
Visually assess plant injury at set intervals after treatment (e.g., 3, 7, 14, and 21 days). Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death).
-
Record specific phytotoxic symptoms, such as chlorosis, necrosis, stunting, and malformation.
-
Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
Measure the dry weight of each plant or plot.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of different MCA concentrations.
-
Calculate the effective dose (ED) values, such as the ED₅₀ (the dose causing 50% reduction in growth), for each species.
-
Visualizations
Below are diagrams illustrating a generalized experimental workflow for herbicide testing and a putative signaling pathway for monothis compound's phytotoxicity in plants.
Conclusion
While monothis compound is a crucial component in the synthesis of many commercial herbicides, its use as a direct-application herbicide in agriculture is not established. The available data from aquatic studies indicate that MCA is phytotoxic and affects key metabolic pathways in plants. For researchers wishing to explore its potential as a terrestrial herbicide, a systematic approach following standard efficacy testing protocols would be necessary to determine its effectiveness and selectivity on various weed and crop species. Further research into its precise mechanism of action in plants would also be essential for its potential development as a novel herbicide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Toxicokinetics of monothis compound: a whole-body autoradiography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Toxic Effects and Mechanisms of this compound and N-Nitrosodimethylamine on Submerged Macrophytes [mdpi.com]
- 5. Evaluation of monothis compound (MCA) degradation and toxicity to Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum in aquatic microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Thiol-Containing Compounds with Chloroacetic Acid for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical and biochemical research. However, many biologically significant molecules, such as those containing thiol (sulfhydryl, -SH) groups, lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a UV-active or fluorescent tag to the analyte of interest.
This document provides detailed application notes and protocols for the derivatization of thiol-containing compounds, particularly the amino acid cysteine, using chloroacetic acid or its more reactive analogue, iodoacetic acid. This process, known as S-carboxymethylation, introduces a carboxyl group, which allows for subsequent analysis, often after a second derivatization step to attach a chromophore or through direct detection of the modified amino acid. S-carboxymethylation is a crucial step in protein and peptide analysis to prevent the re-formation of disulfide bonds after reduction, ensuring accurate quantification and sequencing.
Principle of S-Carboxymethylation
The derivatization of thiols with this compound or iodoacetic acid is an alkylation reaction where the nucleophilic sulfur atom of the thiol group attacks the electrophilic carbon of the haloacetic acid. This results in the formation of a stable thioether linkage and the release of a halide ion. The reaction is typically carried out at a slightly alkaline pH to deprotonate the thiol group, increasing its nucleophilicity. For proteins and peptides containing disulfide bonds, a reduction step is necessary prior to alkylation to free the cysteine residues.
Application: Quantification of Cysteine in Peptides and Proteins
A primary application of this derivatization is the quantification of cysteine residues in proteins and peptides. By first reducing any disulfide bonds and then alkylating the free thiols, the resulting S-carboxymethylcysteine can be quantified by HPLC. This is essential for protein characterization, stability studies, and quality control in drug development.
Experimental Protocols
Protocol 1: Derivatization of Cysteine in a Peptide or Protein for HPLC Analysis
This protocol describes the reduction of disulfide bonds followed by S-carboxymethylation of cysteine residues. While iodoacetic acid is more commonly cited due to its higher reactivity, this compound can also be used, potentially requiring longer reaction times or higher temperatures.
Materials and Reagents:
-
Protein or peptide sample
-
Tris-HCl buffer (100 mM, pH 8.3)
-
Urea or Guanidine HCl (for protein denaturation)
-
Dithiothreitol (DTT) solution (0.5 M in water)
-
Iodoacetic acid (IAA) or this compound (CAA) solution (500 mM in 1 M NaOH, freshly prepared and protected from light)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation and Reduction:
-
Dissolve the protein or peptide sample in a buffer containing a denaturant if necessary (e.g., 100 mM Tris-HCl, 6 M Urea, pH 8.3).[1]
-
Add DTT solution to a final concentration of 5 mM.
-
Incubate the mixture at 56°C for 25-45 minutes to reduce the disulfide bonds.[1]
-
Allow the sample to cool to room temperature.
-
-
Alkylation (S-Carboxymethylation):
-
Add the freshly prepared iodoacetic acid or this compound solution to a final concentration of 14 mM.[1]
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.[1]
-
Note: The reaction with chloroacetamide, a related reagent, may require different conditions, but iodoacetamide is generally preferred for its higher efficiency in peptide identification.
-
-
Quenching the Reaction:
-
To quench the excess alkylating agent, add DTT solution to an additional final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
-
Sample Clean-up:
-
The sample can be desalted using a C18 spin column or by dialysis to remove excess reagents and denaturants prior to HPLC analysis.
-
Protocol 2: HPLC Analysis of S-Carboxymethyl-L-Cysteine
This protocol is for the analysis of the derivatized product, S-carboxymethyl-L-cysteine (carbocisteine).
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A shallow gradient, for example, 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detection | UV at 214 nm or 240 nm[2] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of S-carboxymethyl-L-cysteine.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linearity Range (mg/mL) | Correlation Coefficient (r²) | LOD (mg/mL) | LOQ (mg/mL) | Reference |
| S-carboxymethyl-L-cysteine | 0.8 - 25.6 | >0.9998 | 0.1 | 0.8 | [2][3] |
Table 2: Precision and Accuracy
| Analyte | Concentration (mg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| S-carboxymethyl-L-cysteine | 0.8, 6.4, 25.6 | < 2% | < 2% | >99% | [3] |
Visualizations
Experimental Workflow for S-Carboxymethylation and HPLC Analysis
Caption: Workflow for S-carboxymethylation and HPLC analysis.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of the derivatization process.
Discussion
The S-carboxymethylation of cysteine residues is a robust and reliable method for the quantification of thiols in peptides and proteins. The choice between iodoacetic acid and this compound depends on the desired reactivity, with iodoacetic acid being more reactive. It is crucial to perform the alkylation step in the dark as haloacetates are light-sensitive. Furthermore, the pH of the reaction buffer should be carefully controlled to ensure the thiol groups are sufficiently nucleophilic for the reaction to proceed efficiently.
The subsequent HPLC analysis of the S-carboxymethylated product is typically straightforward using reversed-phase chromatography. The retention time of S-carboxymethyl-L-cysteine is generally short on a C18 column under the described conditions.[3] The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.
Conclusion
Derivatization of thiol-containing compounds with this compound or iodoacetic acid is an effective strategy to enable their quantification by HPLC. The S-carboxymethylation protocol provided here, coupled with a validated reversed-phase HPLC method, offers a reliable workflow for the analysis of cysteine in various samples, which is of significant interest to researchers, scientists, and drug development professionals.
References
Application Notes and Protocols: Chloroacetic Acid as a Reagent in the Production of Carboxymethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (CMC), a water-soluble anionic polymer derived from cellulose, is a vital excipient in the pharmaceutical industry.[1][2][3] Its utility stems from its ability to function as a binder, disintegrant, thickener, and stabilizer in various drug formulations, including tablets, suspensions, and ophthalmic solutions.[1][2] The synthesis of CMC involves the etherification of cellulose with chloroacetic acid or its sodium salt in the presence of a strong alkali, typically sodium hydroxide.[4][5] The properties of the resulting CMC, such as its degree of substitution (DS) and viscosity, are critical determinants of its performance in pharmaceutical applications and are highly dependent on the reaction conditions.[6][7]
This document provides detailed application notes and experimental protocols for the synthesis of CMC using this compound, focusing on the critical parameters that influence the final product's characteristics.
Chemical Reaction and Mechanism
The production of CMC is a two-step process:
-
Alkalization: Cellulose is treated with a strong base, such as sodium hydroxide, to produce alkali cellulose. This step is crucial for activating the cellulose by disrupting its crystalline structure and making the hydroxyl groups more accessible for the subsequent reaction.
-
Etherification: The alkali cellulose then reacts with monothis compound (MCA) or its sodium salt (NaMCA) via a nucleophilic substitution reaction to form sodium carboxymethyl cellulose.[8]
The overall reaction can be represented as follows:
[Cellulose-OH]n + nNaOH → [Cellulose-O⁻Na⁺]n + nH₂O [Cellulose-O⁻Na⁺]n + nClCH₂COOH + nNaOH → [Cellulose-O-CH₂COONa]n + nNaCl + nH₂O
The degree of substitution (DS) refers to the average number of carboxymethyl groups attached to each anhydroglucose unit of the cellulose backbone, with a theoretical maximum of three.[6] The DS value significantly influences the properties of CMC, such as its solubility, viscosity, and functionality as a pharmaceutical excipient.[6]
Experimental Protocols
Materials and Equipment
-
Cellulose source: Purified wood pulp, cotton linters, or other agricultural waste.[4][9]
-
This compound (MCA): Reagent grade.
-
Sodium hydroxide (NaOH): Reagent grade.
-
Isopropanol: As a reaction medium.[10]
-
Methanol and Ethanol: For washing and purification.[4]
-
Acetic acid: For neutralization.[4]
-
Reaction vessel: A jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature control.
-
Filtration apparatus: Buchner funnel with vacuum filtration.
-
Drying oven.
-
Analytical equipment: FTIR spectrometer, XRD, SEM, rotational viscometer, pH meter, and titration apparatus for DS determination.[4][10]
Safety Precautions
This compound is a toxic and corrosive substance.[11][12][13][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13][14] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[11][12][13][14]
Protocol 1: Synthesis of Carboxymethyl Cellulose (General Procedure)
This protocol is a generalized procedure based on common laboratory practices.[4][10]
1. Alkalization (Mercerization): a. In a 500 mL glass flask equipped with a mechanical stirrer, add 5 g of cellulose to 200 mL of isopropanol.[4] b. While stirring, slowly add a solution of 3.78 g to 7.50 g of NaOH dissolved in a minimal amount of distilled water.[4] c. Continue stirring the mixture for 60 minutes at room temperature to ensure complete alkalization.[4]
2. Etherification: a. Prepare a solution of 8.75 g to 17.50 g of monothis compound (MCA) dissolved in a minimal amount of distilled water.[4] b. Add the MCA solution dropwise to the alkali cellulose slurry. c. Heat the reaction mixture to 65°C and maintain this temperature for 3 hours with continuous stirring.[4]
3. Neutralization and Purification: a. After the reaction is complete, filter the slurry.[4] b. Suspend the solid product in 200 mL of 90% methanol and stir for 12 hours.[4] c. Neutralize the mixture with acetic acid.[4] d. Wash the product sequentially with 90% methanol, pure methanol, and finally pure ethanol to remove byproducts such as sodium chloride and sodium glycolate.[4]
4. Drying: a. Dry the purified CMC in an oven at 40°C until a constant weight is achieved.[4]
Characterization of Carboxymethyl Cellulose
Determination of Degree of Substitution (DS)
The degree of substitution is a critical quality parameter and can be determined by potentiometric titration according to the ASTM D1439 standard method.[9]
Protocol 2: DS Determination by Titration
-
Weigh 4 g of the dried CMC sample and suspend it in 75 mL of 95% ethanol.[9]
-
Add 5 mL of nitric acid and boil the mixture on a hotplate for 5 minutes.[9]
-
Remove from heat and continue stirring for 10 minutes.[9]
-
Filter the mixture and wash the precipitate five times with 80% ethanol at 60°C.[9]
-
Wash the precipitate with a small amount of anhydrous methanol.[9]
-
Dry the sample at 105°C for 3 hours.[9]
-
Accurately weigh 1 to 1.5 g of the dried acid-CMC and dissolve it in 100 mL of distilled water and 25 mL of 0.3 N NaOH with stirring.[9]
-
Heat the solution to boiling for 15-20 minutes.[9]
-
Titrate the excess NaOH in the hot solution with 0.3 N HCl using phenolphthalein as an indicator.[9]
The DS can be calculated using the following formula: DS = (A * 162) / (1000 - (A * 58)) Where A is the milliequivalents of consumed acid per gram of the specimen.[4]
Viscosity Measurement
The viscosity of CMC solutions is a key property for its application as a thickener and stabilizer.[6]
Protocol 3: Viscosity Measurement
-
Prepare a 2% (w/v) aqueous solution of the synthesized CMC.[4]
-
Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) at a controlled temperature of 25°C.[4]
-
Record the viscosity at different spindle rotation speeds (e.g., 10 to 100 rpm) to assess the rheological behavior.[4]
Data Presentation
The following tables summarize the effect of reaction parameters on the properties of the synthesized CMC, based on literature data.
Table 1: Effect of NaOH and MCA Concentration on CMC Properties
| Sample Code | Cellulose (g) | NaOH (g) | MCA (g) | Degree of Substitution (DS) | Viscosity (cP) |
| TCCMC1 | 5 | 3.78 | 8.75 | 0.85 | 1850 |
| TCCMC2 | 5 | 4.65 | 10.93 | 1.05 | 2100 |
| TCCMC3 | 5 | 5.62 | 13.12 | 1.22 | 2520 |
| TCCMC4 | 5 | 6.56 | 15.31 | 1.10 | 2300 |
| TCCMC5 | 5 | 7.50 | 17.50 | 0.95 | 2050 |
Data adapted from a study on CMC synthesis from towel clippings. The optimal conditions in this study were found with sample TCCMC3, yielding the highest DS and viscosity.[4]
Table 2: Influence of Reaction Temperature on Degree of Substitution (DS)
| Reaction Temperature (°C) | Degree of Substitution (DS) |
| 40 | 0.75 |
| 50 | 0.88 |
| 60 | 0.82 |
Data shows that the DS increases with temperature up to a certain point, after which it may decrease due to side reactions or degradation.[8]
Visualization of Workflows
Synthesis of Carboxymethyl Cellulose
Caption: Workflow for the synthesis of Carboxymethyl Cellulose (CMC).
Characterization of Carboxymethyl Cellulose
Caption: Experimental workflow for the characterization of CMC.
Applications in Drug Development
CMC is a versatile excipient with numerous applications in the pharmaceutical industry:
-
Binder in Tablets: It imparts cohesiveness to the tablet formulation, ensuring the integrity of the tablet.[1]
-
Disintegrant: In tablet formulations, it facilitates the rapid breakdown of the tablet into smaller particles upon contact with gastrointestinal fluids, promoting drug dissolution and absorption.[1]
-
Thickening and Stabilizing Agent: In liquid dosage forms such as syrups and suspensions, CMC increases the viscosity, preventing the sedimentation of suspended particles and ensuring dose uniformity.[1][6]
-
Controlled Release: High DS CMC can be used to formulate sustained-release drug delivery systems.[6]
-
Wound Dressings and Hydrogels: The biocompatibility and hydrophilicity of CMC make it suitable for use in wound dressings and hydrogels for drug delivery.[15]
-
Drug Delivery Systems: CMC can be used as a carrier in novel drug delivery systems, including nanocomposites, for targeted and controlled release of therapeutic agents.[16]
The choice of CMC grade, particularly its DS and viscosity, is critical for each specific application to achieve the desired drug product performance.[6]
References
- 1. Carboxymethyl Cellulose Sodium: Uses & Applications in Pharma [celluloseankit.com]
- 2. celotech.com [celotech.com]
- 3. researchgate.net [researchgate.net]
- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. aensiweb.com [aensiweb.com]
- 10. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Laboratory-Scale Synthesis of Chloroacetic Acid from Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of chloroacetic acid from acetic acid via direct chlorination. Two primary catalytic methods are presented: one utilizing acetic anhydride and another employing sulfur. These protocols are designed to be a practical guide for researchers, offering step-by-step instructions, quantitative data for expected yields, and essential safety precautions. The information is compiled from various scientific sources to ensure accuracy and reproducibility in a laboratory setting.
Introduction
This compound is a pivotal building block in organic synthesis, widely used in the production of pharmaceuticals, herbicides, and other fine chemicals.[1] The most common industrial method for its synthesis is the direct chlorination of acetic acid.[1] This process can be effectively adapted for laboratory-scale preparations, providing a cost-effective route to this important intermediate. The reaction proceeds via the substitution of a hydrogen atom on the alpha-carbon of acetic acid with a chlorine atom. This reaction is typically facilitated by a catalyst to enhance the reaction rate and selectivity. This document outlines two well-established catalytic systems for this transformation.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using different catalytic approaches. This allows for a direct comparison of reaction conditions and expected outcomes.
| Catalyst System | Acetic Acid (g) | Catalyst (g) | Reaction Temperature (°C) | Reaction Time (h) | Approx. Yield of this compound (%) | Reference |
| Acetic Anhydride | 100 | 8-25 | 105 | 6-8 | 91-97 | [2] |
| Sulfur | 100 | 10 | 95-100 (gently boiling) | ~10 | 70-80 | [3] |
| Sulfur with UV light | - | Sulfur | Boiling | 5 | ~10 (as reported in a specific experiment) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride as a Catalyst
This protocol is based on the ionic mechanism of chlorination, where acetic anhydride acts as a catalyst to form acetyl chloride in situ, which is the active catalytic species.[2]
Materials:
-
Glacial Acetic Acid (anhydrous)
-
Acetic Anhydride
-
Chlorine gas
-
Nitrogen gas (for inert atmosphere)
-
Round-bottom flask (equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet)
-
Heating mantle with a temperature controller
-
Gas washing bottle (for trapping HCl)
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a gas outlet connected to a gas washing bottle containing a sodium hydroxide solution to neutralize the byproduct HCl gas. Ensure the entire apparatus is under a slight positive pressure of nitrogen.
-
Charging the Reactor: To the flask, add 100 g of glacial acetic acid and 20 g of acetic anhydride.[2]
-
Reaction Conditions: Heat the mixture to 105 °C with constant stirring.[2]
-
Chlorination: Once the desired temperature is reached, start bubbling dry chlorine gas through the mixture at a steady rate. The reaction is exothermic, so monitor the temperature closely and adjust the heating as necessary to maintain it at 105 °C.
-
Monitoring the Reaction: Continue the chlorination for approximately 6-8 hours. The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by gas chromatography (GC) after esterification.[5]
-
Work-up and Purification:
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.
-
Allow the reaction mixture to cool to room temperature.
-
The crude this compound can be purified by fractional distillation. Collect the fraction boiling at 189 °C.
-
Alternatively, the product can be purified by crystallization. Cool the crude product to induce crystallization. The solid this compound can then be collected by filtration.[1]
-
Protocol 2: Synthesis of this compound using Sulfur as a Catalyst
This protocol describes a classic method for the chlorination of acetic acid, where sulfur is used as a catalyst. The use of UV light can also promote this reaction.[4]
Materials:
-
Glacial Acetic Acid (anhydrous)
-
Sulfur powder
-
Chlorine gas
-
Round-bottom flask (equipped with a magnetic stirrer, gas inlet tube, and reflux condenser)
-
Heating mantle
-
Gas washing bottle
-
Distillation apparatus
Procedure:
-
Reaction Setup: Set up the reaction apparatus as described in Protocol 1.
-
Charging the Reactor: Place 100 g of glacial acetic acid and 10 g of sulfur powder into the round-bottom flask.
-
Reaction Conditions: Heat the mixture to a gentle boil (around 95-100 °C) with continuous stirring.[3]
-
Chlorination: Introduce a steady stream of dry chlorine gas into the boiling acetic acid. Maintain a gentle reflux throughout the reaction.
-
Monitoring the Reaction: The reaction is typically continued until the desired weight increase corresponding to the incorporation of chlorine is achieved (approximately 38 g for 100 g of acetic acid). This can take up to 10 hours.
-
Work-up and Purification:
-
After the reaction is complete, stop the chlorine flow and allow the mixture to cool.
-
Decant the liquid from the unreacted sulfur.
-
Purify the crude product by fractional distillation. The fraction boiling between 185-187 °C is collected as pure this compound.
-
Alternatively, dissolve the crude product in a minimal amount of hot water, filter to remove any solid impurities, and then cool the filtrate to crystallize the this compound.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Chemical-Specific Hazards:
-
Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Acetic Anhydride: Corrosive and flammable. Reacts with water. Keep away from moisture.
-
Chlorine Gas: Highly toxic and corrosive.[6] Inhalation can be fatal. Ensure the gas delivery system is secure and there are no leaks. Have an emergency plan in place for chlorine leaks.
-
This compound: Toxic and corrosive.[7] Causes severe skin burns and eye damage.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Sulfur: Flammable solid. Avoid creating dust clouds.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
-
The sodium hydroxide solution in the gas washing bottle will be neutralized to sodium chloride and should be disposed of as aqueous waste.
-
Unreacted sulfur should be disposed of as solid chemical waste.
Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation of chlorine gas, move the individual to fresh air immediately and seek emergency medical assistance.
References
Application Notes: The Role of Chloroacetic Acid in Dye & Pigment Manufacturing
Introduction
Chloroacetic acid (monothis compound, MCA) is a pivotal organochlorine compound that serves as a versatile building block in organic synthesis.[1] Within the chemical industry, it is a critical raw material and intermediate for manufacturing a wide array of products, including pharmaceuticals, pesticides, and, notably, dyes and pigments.[2][3] Its high reactivity, attributed to both the carboxylic acid group and the easily substitutable α-chlorine atom, makes it an essential precursor for key intermediates in colorant production.[4] The most significant application of this compound in this sector is in the synthesis of indigo and thioindigo dyes.[5][6][7]
Core Application: Synthesis of Indigo Dyes
The industrial production of synthetic indigo, the iconic blue dye used for denim, heavily relies on this compound. It is a primary reactant in the Heumann synthesis, one of the first commercially viable methods for producing indigo.[8][9] The process involves the formation of N-phenylglycine, a crucial intermediate, which is subsequently cyclized to produce the indigo molecule.[10][11]
The overall pathway involves two main stages:
-
Formation of N-Phenylglycine: this compound is reacted with aniline in a nucleophilic substitution reaction. Under basic conditions, the amino group of aniline displaces the chlorine atom of this compound to form N-phenylglycine.[10][12]
-
Conversion to Indigo: The synthesized N-phenylglycine is subjected to an alkali fusion process, typically using a molten mixture of sodium hydroxide, potassium hydroxide, and sodamide at high temperatures (around 200-240°C).[11][13][14] This harsh condition induces an intramolecular cyclization to form an indoxyl intermediate. Finally, the indoxyl is oxidized with air, causing two molecules to dimerize and form the intensely colored, water-insoluble indigo pigment.[9][10]
A variation of this method, the second Heumann synthesis, uses anthranilic acid and this compound to produce N-(2-carboxyphenyl)glycine, which also cyclizes to form indigo, often with higher yields.[8][11]
Other Applications
Beyond the classic indigo synthesis, this compound serves as a precursor for other classes of colorants:
-
Thioindigo Dyes: These sulfur-containing analogues of indigo produce a range of colors from pink to violet. Their synthesis involves the reaction of this compound with thiosalicylic acid. The initial alkylation reaction forms a thioether intermediate, which is then cyclized to generate the thioindigo structure.[5][7]
-
Vat Dye Derivatives: this compound can be used with substituted anilines, such as 2,4-dinitroaniline, to create specialized vat dyes. The process mirrors the indigo synthesis, forming a substituted N-phenylglycine intermediate that is then fused and oxidized to yield the final dye.[10]
-
General Intermediates: It is also used in the production of naphthalene amino acetate dyes and as a carboxymethylating agent to prepare compounds like sodium carboxymethyl cellulose, which can be used as thickeners in textile printing pastes.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of indigo dye intermediates and the final product, based on established industrial and laboratory methods.
Table 1: Synthesis of N-Phenylglycine from this compound and Aniline
| Parameter | Value | Conditions / Notes | Source |
| Reactant Molar Ratio | 1:1 (Aniline:this compound) | Equimolar amounts are typically used for optimal conversion. | [12] |
| Reaction Time | 2 - 4 hours | Reflux conditions are maintained to drive the reaction to completion. | [12][15] |
| Typical Yield | 75% - 85% | Yield after precipitation and washing of the crude product. | [15] |
| Purification Method | Recrystallization from hot water | Yields pure crystalline N-phenylglycine. | [12] |
Table 2: Conversion of Phenylglycine Derivatives to Indigo
| Parameter | Value | Conditions / Notes | Source |
| Fusion Temperature | 200 - 240 °C | For the alkali fusion of phenylglycine-o-carboxylic acid salts. | [13] |
| Reaction Atmosphere | Inert (e.g., Nitrogen) | Air is excluded during the fusion step to prevent premature oxidation. | [13] |
| Oxidation Step | Air bubbling through aqueous solution | The fused mass is dissolved in water and oxidized to precipitate indigo. | [9][10] |
| Overall Yield | 70% - 93% | Yields vary depending on the specific Heumann synthesis variant used. | [8][13] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of N-Phenylglycine
This protocol details the synthesis of the N-phenylglycine intermediate from aniline and this compound.
Materials:
-
Aniline (C₆H₅NH₂)
-
This compound (ClCH₂COOH)
-
Sodium Carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
500 mL Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Beakers and Büchner funnel
Procedure:
-
In the 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of deionized water.[15]
-
In a separate beaker, prepare a solution of 18.9 g (0.2 mol) of this compound in 50 mL of deionized water.
-
With constant stirring, slowly add the this compound solution to the aniline solution in the flask.[15]
-
Attach the reflux condenser and heat the reaction mixture to a gentle reflux using the heating mantle. Maintain reflux for 4 hours.[15]
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully acidify the cooled mixture by slowly adding concentrated hydrochloric acid until the pH reaches 3-4. This neutralizes the excess carbonate and protonates the product, causing it to precipitate.[15]
-
To ensure complete precipitation, cool the mixture in an ice bath for at least 30 minutes.
-
Collect the precipitated N-phenylglycine using a Büchner funnel for vacuum filtration.
-
Wash the crude product on the filter with two portions of cold deionized water to remove residual salts and acid.
-
Dry the purified product in a vacuum oven. The expected yield is a white crystalline solid.
Visualizations
Diagram 1: Chemical Synthesis Pathway of Indigo
Caption: Synthetic pathway from this compound to indigo dye.
Diagram 2: Experimental Workflow for N-Phenylglycine Synthesis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chembk.com]
- 3. High Quality this compound: An Important Organic Chemical Intermediate Manufacturer, Factory | Anhao [anhaochemical.com]
- 4. chemcess.com [chemcess.com]
- 5. CN1178233A - Method for synthesis of thioindigo dyes - Google Patents [patents.google.com]
- 6. Mono Choro Acetic Acid_Tiande Chemical [tdchem.com]
- 7. Thioindigo - Wikipedia [en.wikipedia.org]
- 8. mkscienceset.com [mkscienceset.com]
- 9. Production Methods of Indigo_Chemicalbook [chemicalbook.com]
- 10. ripublication.com [ripublication.com]
- 11. Indigo dye - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. DE2729073A1 - Indigo prodn. from phenyl-glycine carboxylic acid salt - by fusion in mixed potassium hydroxide and sodium hydroxide melt, then oxidn. - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of Chloroacetic Acids in Environmental Samples
These application notes provide detailed methodologies for the quantitative analysis of chloroacetic acids (CAAs), including monochloroacetic acid (MCAA), dithis compound (DCAA), and trithis compound (TCAA), in various environmental matrices. These compounds are common disinfection byproducts and are of environmental concern due to their potential health risks.[1][2] The following protocols are designed for researchers, scientists, and professionals in environmental monitoring and drug development.
General Analytical Workflow
The overall process for analyzing chloroacetic acids in environmental samples follows a structured workflow, from sample collection to final data analysis. This ensures consistency, accuracy, and reliability of the results.
Caption: General workflow for this compound analysis.
Application Note 1: Gas Chromatography (GC) Methods
Gas chromatography is a robust and widely used technique for the analysis of chloroacetic acids. Due to their low volatility, a derivatization step is required to convert the acids into more volatile esters.[3]
Protocol 1.1: GC with Electron Capture Detection (GC-ECD)
This protocol details the analysis of CAAs in water samples using solid-phase extraction (SPE) followed by derivatization and GC-ECD analysis. The derivatization converts the chloroacetic acids into their corresponding esters, which are more volatile and suitable for GC analysis.[1][3]
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify the water sample (e.g., 100 mL) to a pH below 2 with a suitable acid.[2]
-
Condition an SPE cartridge (e.g., anion exchange) according to the manufacturer's instructions.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the chloroacetic acids with an appropriate solvent.
2. Derivatization:
-
The eluted sample is then derivatized. A common method involves esterification. For example, using acidic methanol or diazomethane to form methyl esters, or using reagents like pentafluorobenzyl bromide (PFBBr).[2][3]
-
For PFBBr derivatization, the procedure involves an extractive alkylation process which is fast and often does not require further purification.[3]
3. GC-ECD Analysis:
-
GC Column: A 5% phenyl methylpolysiloxane phase column is suitable for separating the derivatized CAAs.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Detector: Electron Capture Detector (ECD) at 300 °C.
-
Carrier Gas: Nitrogen or Helium.
-
Injection Volume: 1-2 µL.
4. Quantification:
-
Prepare calibration standards of the chloroacetic acids and subject them to the same extraction and derivatization procedure.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of CAAs in the samples from the calibration curve.
Data Presentation
Table 1: Performance Characteristics of GC-based Methods for this compound Analysis.
| Analyte | Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| MCAA, DCAA, TCAA | GC-ECD | Drinking Water | 0.1 - 0.2 µg/L | ~2 µg/L | 79 - 92% | [1][4] |
| MCAA | GC-FID | Air | 0.04 µg | N/A | N/A | [5] |
| CAC, MCA, CAA | GC-FID | Pharmaceutical | N/A | 0.03 - 0.10 % wt/wt | 75 - 125% |[6] |
MCAA: Monothis compound, DCAA: Dithis compound, TCAA: Trithis compound, CAC: Chloroacetyl chloride, MCA: Methyl chloroacetate, CAA: this compound.
Workflow Visualization
Caption: Workflow for GC-ECD analysis of chloroacetic acids.
Application Note 2: Liquid Chromatography (LC) Methods
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC/MS/MS), offers a highly sensitive and specific alternative for CAA analysis, often without the need for derivatization.[7]
Protocol 2.1: Direct Injection LC/MS/MS
This protocol describes a rapid and sensitive method for the direct analysis of nine different haloacetic acids in drinking water.[7]
1. Sample Preparation:
-
For drinking water samples, no filtration or pre-concentration is typically required.[7]
-
Quench any residual chlorine with ammonium chloride.[7]
-
Add an internal standard (e.g., monothis compound-2-13C) to both samples and standards.[7]
2. LC/MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[7]
-
Column: Agilent InfinityLab Poroshell 120 HPH-C18 column.[7]
-
Mobile Phase: A gradient of methanol and water with formic acid.[7]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for each analyte.
3. Quantification:
-
Prepare calibration standards in a range from 0.02 to 100 µg/L.[7]
-
Generate a calibration curve using the internal standard method.
-
Quantify the analytes in the samples based on the calibration curve.
Data Presentation
Table 2: Performance Characteristics of LC-based Methods for this compound Analysis.
| Analyte(s) | Method | Sample Matrix | Limit of Detection (LOD) | Linearity (R²) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| 9 HAAs | LC/MS/MS | Drinking Water | 0.003 - 0.04 µg/L | > 0.997 | 85.2 - 107.7% | [7] |
| HAA5 | HPLC-ICPMS/MS | Surface, Ground, Tap Water | 1.4 - 1.6 µg Cl/L | > 0.999 | N/A | [8] |
| MCAA, DCAA | HPLC-UV | Surfactants | 4 - 6 mg/kg | N/A | N/A |[9] |
HAA5: this compound, Dithis compound, Trithis compound, Bromoacetic acid, and Dibromoacetic acid.
Workflow Visualization
Caption: Workflow for direct injection LC/MS/MS analysis.
Application Note 3: Capillary Electrophoresis (CE) Methods
Capillary electrophoresis is a powerful separation technique that offers high efficiency and requires minimal sample volume. Sensitivity can be significantly enhanced using online preconcentration techniques like field-amplified sample injection (FASI).[10][11]
Protocol 3.1: Capillary Zone Electrophoresis (CZE) with FASI
This protocol outlines a sensitive method for determining chloroacetic acids in water using CZE with indirect UV detection and FASI for sensitivity enhancement.[10][11][12]
1. Sample Preparation (Liquid-Liquid Extraction):
-
An optional off-line liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether can be performed to concentrate the analytes from the water sample.[10][11]
2. CZE Analysis:
-
CE System: Standard capillary electrophoresis instrument.
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): Potassium hydrogen phthalate at pH 5.40.[10][11][12]
-
EOF Modifier: Hexadecyltrimethylammonium bromide (CTAB).[11]
-
Injection: Field-amplified sample injection (FASI) by applying a specific voltage for a set time.
-
Separation Voltage: ~20-25 kV.[13]
-
Detection: Indirect UV detection.
3. Quantification:
-
Prepare calibration standards and analyze them under the same conditions.
-
The relationship between peak area and concentration is used for quantification. The method has shown good linearity with correlation coefficients >0.99.[12]
Data Presentation
Table 3: Performance Characteristics of CE-based Methods for this compound Analysis.
| Analyte | Method | Sample Matrix | Sensitivity Enhancement | Intra-day RSD (%) (Peak Area) | Inter-day RSD (%) (Peak Area) | Reference |
|---|
| CAAs & Acetic Acid | CZE-FASI | Water | > 15-fold | < 4.45% | < 9.67% |[10][11][12] |
Workflow Visualization
Caption: Workflow for CZE-FASI analysis of chloroacetic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Analytical Method [keikaventures.com]
- 6. daneshyari.com [daneshyari.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting incomplete chloroacetic acid alkylation reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chloroacetic acid alkylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound alkylation experiments, offering potential causes and recommended solutions in a question-and-answer format.
Issue: Why is my reaction showing low or no product yield?
An unexpectedly low or complete absence of the desired alkylated product is a common issue. The following table and workflow diagram outline potential causes and solutions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The base may be too weak or have degraded. Use a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS). Ensure the base is fresh and properly handled.[1] |
| Inactive Alkylating Agent | This compound or its ester derivative may have decomposed. Use a fresh bottle or purify the reagent before use. Consider using the more reactive ethyl bromoacetate as an alternative.[1] |
| Reaction Temperature Too Low | The activation energy for the reaction may not be met. After initial low-temperature enolate formation, allow the reaction to slowly warm to room temperature or gently heat as needed.[1] |
| Poor Nucleophilicity of Substrate | The substrate may not be a strong enough nucleophile to react efficiently. Consider derivatizing the substrate to increase its nucleophilicity. |
| Steric Hindrance | Bulky groups on the substrate or alkylating agent can hinder the reaction. If possible, use a less sterically hindered substrate or consider an alternative synthetic route.[2] |
| Insufficient Reaction Time | The reaction may require a longer time to reach completion. Monitor the reaction progress over an extended period using techniques like TLC or LC-MS. |
Troubleshooting Workflow: Low/No Product Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue: Why am I observing the formation of multiple products?
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Over-alkylation | The product is being alkylated a second time. Use a slight excess of the nucleophilic substrate relative to the this compound.[1] Keep the reaction time as short as possible. |
| Self-condensation | The enolate is reacting with another molecule of the starting material. Maintain a very low temperature during enolate formation and the addition of the alkylating agent (e.g., -78 °C).[1] |
| Elimination Reaction | The base is promoting the elimination of HCl. Use a more sterically hindered, non-nucleophilic base.[1] Keep the reaction temperature low. |
| Side Reactions with Solvent | The solvent may be participating in the reaction. Choose an inert solvent like THF, DMF, or acetonitrile. |
| Hydrolysis of this compound | The presence of water can lead to the formation of glycolic acid.[3] Ensure all reagents and glassware are dry. |
Reaction Pathway and Common Side Reactions
Caption: Desired reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a this compound alkylation?
A1: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.[4] The interplay of these factors significantly influences reaction yield and selectivity.[4]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of the substrate's proton that needs to be removed. For substrates with acidic protons (like phenols or thiols), weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient. For less acidic protons (e.g., alpha-protons of ketones or amides), stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are necessary to ensure complete deprotonation. Using a non-nucleophilic, sterically hindered base can help prevent side reactions.[1]
Table 1: Common Bases for this compound Alkylation
| Base | Strength | Common Substrates | Typical Solvents |
| K₂CO₃, Na₂CO₃ | Weak/Moderate | Phenols, Thiols, Amines | Acetone, DMF, Acetonitrile |
| NaH | Strong | Alcohols, Amides | THF, DMF |
| LDA, NaHMDS | Very Strong | Ketones, Esters | THF, Diethyl Ether |
Q3: What is the role of the solvent in this reaction?
A3: The solvent is crucial for dissolving the reactants and stabilizing intermediates. Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (CH₃CN) are commonly used as they can solvate the cation of the base without interfering with the nucleophile.[1]
Table 2: Common Solvents for this compound Alkylation
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Good for strong bases like NaH and LDA. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | Excellent dissolving power, often used with carbonate bases. |
| Acetonitrile (CH₃CN) | Polar aprotic | 82 | Good for reactions with inorganic bases. |
| Acetone | Polar aprotic | 56 | Often used with K₂CO₃, but can lead to self-condensation side reactions. |
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively observe the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass and provides quantitative information.[6]
-
Gas Chromatography (GC): Suitable for volatile compounds, often coupled with a Flame Ionization Detector (FID).[7]
Q5: What are common work-up procedures for this type of reaction?
A5: The work-up procedure aims to isolate and purify the product. A typical sequence involves:
-
Quenching: The reaction is stopped by adding a quenching agent, often an aqueous solution like saturated ammonium chloride or water, to neutralize any remaining reactive species.[1]
-
Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Washing: The organic layer is washed with water to remove water-soluble impurities and then with brine (saturated NaCl solution) to remove residual water.[8]
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, typically by column chromatography, crystallization, or distillation.
Experimental Protocols
General Protocol for this compound Alkylation
This is a generalized protocol and may require optimization for specific substrates.
1. Reaction Setup:
-
To a dry, inert-atmosphere flask, add the substrate and a suitable anhydrous solvent (e.g., DMF, THF).
-
Cool the mixture to an appropriate temperature (e.g., 0 °C or -78 °C), especially if using a strong base.
-
Slowly add the base (e.g., NaH, K₂CO₃) portion-wise to the stirred solution.
-
Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.
2. Alkylation:
-
Dissolve this compound (or its ester) in a small amount of the reaction solvent.
-
Add the this compound solution dropwise to the reaction mixture.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress using TLC or HPLC. The reaction may be allowed to warm to room temperature and stir for several hours or overnight.[1]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by the slow addition of water or saturated NH₄Cl solution.[1]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with water and then brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound alkylation.
Protocol: HPLC Analysis of Reaction Mixture
Objective: To quantify the consumption of starting material and the formation of product.
1. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot immediately in a known volume of a suitable solvent (e.g., 1 mL of mobile phase or acetonitrile/water mixture) to stop the reaction and dilute the sample.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the substrate and product (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Analysis:
-
Create a calibration curve using standard solutions of known concentrations for both the starting material and the purified product.
-
Integrate the peak areas of the starting material and product in the chromatogram of the reaction aliquot.
-
Calculate the concentration of each species using the calibration curve to determine the reaction conversion and yield.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 5. baua.de [baua.de]
- 6. What are the detection methods for this compound? - SINOCHEM [sinocheme.com]
- 7. Analytical Method [keikaventures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN108008061B - Method for detecting monothis compound, dithis compound, trithis compound and sulfate radical in this compound by ion chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chloroacetic Acid Esterification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the esterification of chloroacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound esterification?
A successful esterification of this compound generally involves reacting it with an alcohol in the presence of an acid catalyst. Key parameters to consider are the molar ratio of reactants, reaction temperature, and the choice of catalyst. A common starting point is to use a slight excess of the alcohol, with a molar ratio of alcohol to this compound ranging from 1:1 to 1.4:1.[1] The reaction temperature is often elevated to facilitate the reaction, with ranges such as 85-90°C or even 155-165°C being reported, depending on the specific alcohol and catalyst used.[1][2]
Q2: My reaction is very slow or is not reaching completion. How can I improve the reaction rate and yield?
The esterification of carboxylic acids is a reversible reaction, and slow kinetics can be a common issue.[3] To drive the reaction towards the product side and improve both rate and yield, consider the following strategies:
-
Water Removal: The reaction produces water as a byproduct. Removing this water as it forms is crucial to shift the equilibrium towards the ester product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable water-carrying agent like cyclohexane or benzene.[2]
-
Catalyst Choice and Concentration: The type and amount of catalyst can significantly impact the reaction rate. While traditional mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions.[4][5] Alternative catalysts such as zinc methanesulfonate or solid acid catalysts like Amberlyst-15 have been shown to be effective, with yields reaching up to 96.2% under optimized conditions.[2][6] Catalyst concentration is also a key parameter, with effective ranges reported to be less than 1 wt.% relative to this compound.[1]
-
Temperature Adjustment: Increasing the reaction temperature generally increases the reaction rate. However, be aware of the boiling points of your reactants and products to avoid excessive evaporation and potential side reactions at very high temperatures.[4][7]
Q3: I'm observing significant hydrolysis of my ester product during workup. What can I do to prevent this?
Chloroacetate esters are susceptible to hydrolysis, especially in the presence of water and base.[8] This can be a major issue during product isolation and purification.
-
Minimize Water Contact: During the workup, use anhydrous drying agents and minimize the exposure of the ester to aqueous solutions.
-
Careful Neutralization: If a neutralization step is required to remove the acid catalyst, use a weak base like sodium carbonate and perform the washing quickly at low temperatures.[9]
-
Alternative Analytical Titration: When determining the esterification rate by titration, the use of a standard potassium hydroxide solution can induce hydrolysis, leading to inaccurate results.[8] An improved method suggests using a sodium methoxide in ethanol standard solution, which suppresses ester hydrolysis during the titration.[8]
Q4: What are some common side reactions, and how can they be minimized?
Side reactions can reduce the purity and yield of the desired ester.
-
Dehydration of Alcohol: At high temperatures with strong acid catalysts, alcohols can undergo dehydration to form ethers or alkenes.
-
Reaction with the Chlorine Atom: While the C-Cl bond in this compound is relatively stable under these conditions, harsh reaction conditions could potentially lead to substitution reactions.
-
Minimization: Using milder catalysts, such as zinc methanesulfonate or supported heteropoly acids, can reduce the occurrence of side reactions often associated with strong mineral acids.[2][5] Optimizing the reaction temperature and time is also crucial to favor the desired esterification pathway.
Q5: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on factors like the scale of the reaction, the desired purity of the product, and environmental considerations.
-
Liquid Mineral Acids (e.g., H₂SO₄): These are traditional, effective, and inexpensive catalysts.[4] However, they can be corrosive, difficult to separate from the reaction mixture, and may cause side reactions.[5]
-
Sulfonic Acids (e.g., p-toluenesulfonic acid): These are also effective acid catalysts.[1]
-
Lewis Acids (e.g., Zinc Methanesulfonate): These have shown high catalytic activity, with the advantage of being reusable in some cases.[2]
-
Solid Acid Catalysts (e.g., Amberlyst-15, supported tungstophosphoric acid): These are environmentally friendly options as they can be easily filtered out of the reaction mixture and potentially reused.[5][6] This simplifies the workup and reduces waste.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for Isopropyl Chloroacetate Synthesis
| Catalyst | Molar Ratio (Isopropanol:Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Water-Carrying Agent | Reference |
| Zinc Methanesulfonate | 1.1:1 | 0.5 mol% | 85–90 | 2.5 | 96.2 | Cyclohexane | [2] |
| Lanthanide Methanesulfonate | 1.2:1 | 1 mol% | 80–85 | 2.5 | 88.7 | Benzene | [2] |
Table 2: Continuous Esterification Process Parameters
| Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Concentration (wt.%) | Temperature (°C) | Reference |
| C₁-C₄ Alcohols | 1:1 to 1.4:1 | < 1 | 155–165 | [1] |
| C₁-C₄ Alcohols | 1:1 to 1.15:1 | 0.1 - 0.5 | 155–165 | [7] |
Experimental Protocols
General Protocol for Batch Esterification of this compound
This protocol is a generalized procedure. Researchers should optimize conditions based on their specific alcohol and available equipment.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a temperature probe.
-
Charging Reactants: To the flask, add this compound, the desired alcohol (e.g., in a 1.1:1 molar ratio to the acid), the chosen catalyst (e.g., 0.5 mol% zinc methanesulfonate), and a water-carrying agent (e.g., cyclohexane, approximately 14 mol% relative to the acid).[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 85–90°C) with vigorous stirring.[2] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by analytical techniques like GC or titration.
-
Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
If a liquid acid catalyst was used, neutralize it by washing with a saturated solution of a weak base like sodium bicarbonate or sodium carbonate.[9] Perform this step quickly to minimize ester hydrolysis.
-
Wash the organic layer with brine to remove residual water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent and any remaining volatile impurities by rotary evaporation. The crude ester can be further purified by distillation under reduced pressure.[9]
Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Troubleshooting decision tree for common esterification issues.
References
- 1. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Research kinetics of the monothis compound esterification | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DE19539962C2 - Process for the continuous production of esters of this compound with lower alcohols - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Methyl chloroacetate synthesis - chemicalbook [chemicalbook.com]
identifying and minimizing byproducts in chloroacetic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloroacetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts in this compound synthesis via acetic acid chlorination?
The most common byproducts are dithis compound (DCA) and trithis compound (TCA). These are formed through the further chlorination of the desired monothis compound (MCA) product. In some cases, glycolic acid can also be a byproduct, particularly if there are hydrolysis steps involved in the overall process or workup.
Q2: My reaction is producing a high concentration of dithis compound (DCA). What are the likely causes and how can I minimize it?
High levels of DCA are a common issue. The primary causes include:
-
Prolonged Reaction Time: Extended reaction times increase the likelihood of over-chlorination of the MCA product.
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the secondary chlorination reaction that produces DCA.
-
Catalyst Choice and Concentration: The type and amount of catalyst can significantly influence the selectivity of the reaction. For example, using acetic anhydride as a catalyst has been shown to suppress the formation of DCA.
-
Gas Phase Reactions: In later stages of the reaction, an increase in the concentration of acetyl chloride in the gas phase can lead to an accelerated formation of DCA.
To minimize DCA formation, consider the following:
-
Optimize Reaction Time: Monitor the reaction progress using analytical techniques like HPLC or GC to stop the reaction once the optimal yield of MCA is achieved.
-
Control Temperature: Maintain a consistent and optimal reaction temperature. A study on the gas-phase mechanism suggested that higher temperatures might, in some cases, reduce the formation of DCA.
-
Catalyst Selection: Employ catalysts that favor the formation of MCA. The use of acetic anhydride is a well-documented method to improve selectivity.
-
Process Control: For gas-liquid phase reactions, controlling the gas phase composition can be crucial in minimizing DCA formation.
Q3: How can I accurately identify and quantify the levels of MCA, DCA, and TCA in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the most reliable methods for the identification and quantification of chloroacetic acids.
-
HPLC: This is a common method for the direct analysis of chloroacetic acids in aqueous solutions. UV detection is typically used.
-
GC-MS: This method offers high sensitivity and selectivity. However, due to the low volatility of the carboxylic acids, a derivatization step is usually required to convert them into more volatile esters before analysis.
Q4: What are the recommended methods for purifying crude this compound to remove byproducts?
The most common industrial method for purifying this compound is crystallization . This technique takes advantage of the different melting points of MCA, DCA, and other impurities. The crude this compound is melted and then cooled under controlled conditions to selectively crystallize the higher-melting MCA, leaving the byproducts in the liquid mother liquor.
Another method that has been explored is hydrodehalogenation , where the crude product is treated with hydrogen in the presence of a catalyst (e.g., palladium) to convert the di- and trichloroacetic acids back to monothis compound or acetic acid, followed by distillation.
Data Presentation: Byproduct Formation
The following tables summarize the impact of different reaction conditions on the formation of byproducts during this compound synthesis.
Table 1: Effect of Catalyst on Byproduct Formation
| Catalyst | Auxiliary Catalyst | This compound (%) | Dithis compound (%) | Acetic Acid (%) | Reference |
| Acetic Anhydride | Solid Superacid SO₄²⁻/1.5%Cr/Fe₂O₃ | 95.3 | 3.0 | 1.7 | |
| Acetic Anhydride | Solid Superacid SO₄²⁻/0.5%Mn/Fe₂O₃ | 93.4 | 3.8 | 2.8 | |
| Acetic Anhydride | Solid Superacid S₂O₈²⁻/1.5%Ti/Fe₂O₃ + Activated Carbon | 94.6 | 3.2 | 2.2 | |
| Acetic Anhydride | Solid Superacid SO₄²⁻/2.0%Sn/Fe₂O₃ + Activated Carbon | 96.0 | 3.2 | 0.8 |
Table 2: Typical Composition of Crude this compound
| Component | Concentration Range (%) |
| Monothis compound | 87.0 - 95.0 |
| Dithis compound | 4.0 - 10.0 |
| Acetic Acid | 0.5 - 3.0 |
| Data from a typical acetic acid chlorination process. |
Experimental Protocols
Protocol 1: HPLC Analysis of Chloroacetic Acids
This protocol is a general guideline for the analysis of monothis compound (MCA), dithis compound (DCA), and trithis compound (TCA) using HPLC with UV detection.
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Ultrapure water
-
Reference standards for MCA, DCA, and TCA
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 10:90 v/v) containing a small amount of phosphoric acid (e.g., 0.2%).
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of MCA, DCA, and TCA in the mobile phase.
-
Prepare a series of working standards by diluting the stock solutions to cover the expected concentration range in the samples.
5. Sample Preparation:
-
Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 210 nm
7. Data Analysis:
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: GC-MS Analysis of Chloroacetic Acids (with Derivatization)
This protocol describes the analysis of chloroacetic acids by GC-MS after derivatization to their methyl esters.
1. Reagents and Materials:
-
Methanol
-
Sulfuric acid
-
Sodium sulfate (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Reference standards for MCA, DCA, and TCA
2. Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for haloacetic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
3. Derivatization Procedure (Esterification):
-
To an aqueous sample containing the chloroacetic acids, add MTBE and shake to extract.
-
Separate the organic layer.
-
Add a solution of methanol containing sulfuric acid to the extract.
-
Heat the mixture (e.g., at 50°C for 2 hours) to form the methyl esters.
-
Neutralize the solution and dry the organic layer with anhydrous sodium sulfate.
4. GC-MS Conditions:
-
Injector temperature: 250°C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program:
-
Initial temperature: 40°C, hold for 4 minutes
-
Ramp to 120°C at 10°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 minutes
-
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 40-400
5. Data Analysis:
-
Identify the methylated chloroacetic acids based on their retention times and mass spectra.
-
Quantify the analytes using a calibration curve prepared from derivatized standards.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Pathway of byproduct formation via sequential chlorination.
Caption: Troubleshooting logic for high dithis compound formation.
Technical Support Center: Managing the Hygroscopic Nature of Chloroacetic Acid in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hygroscopic nature of chloroacetic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is a hygroscopic crystalline solid, meaning it readily absorbs moisture from the atmosphere.[1] This property can impact the accuracy of weighing and the outcome of chemical reactions.
Q2: How does absorbed moisture affect experiments involving this compound?
A2: Absorbed water can have several detrimental effects on experiments:
-
Inaccurate Reagent Measurement: The measured weight of the this compound will be higher than the actual amount of the acid due to the presence of water, leading to errors in stoichiometry and reagent ratios.
-
Reaction Inhibition or Alteration: Water can act as an unwanted reactant or alter the reaction conditions. For example, in reactions sensitive to water, such as certain esterifications or acylations, the presence of moisture can lead to lower yields or the formation of byproducts.[2]
-
Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially at elevated temperatures, to form glycolic acid and hydrochloric acid.[2] This not only consumes the starting material but also introduces impurities that can complicate purification and affect the final product's integrity.
Q3: How can I minimize moisture absorption by this compound?
A3: To minimize moisture absorption, it is crucial to handle and store this compound under dry conditions. This includes:
-
Storing it in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Minimizing the time the container is open to the atmosphere during weighing and handling.
-
Using a desiccator for short-term storage after opening the main container.
Troubleshooting Guide
This guide addresses specific issues that may arise from the hygroscopic nature of this compound in your experiments.
Problem 1: Inconsistent or lower-than-expected reaction yields.
-
Possible Cause: The this compound used may have absorbed a significant amount of water, leading to an overestimation of the reagent's mass and incorrect stoichiometry. The presence of water may also be inhibiting the reaction or promoting side reactions.
-
Troubleshooting Steps:
-
Verify Reagent Dryness: Before use, visually inspect the this compound for any clumping or a damp appearance.
-
Dry the Reagent: If moisture absorption is suspected, dry the this compound using a suitable protocol (see Experimental Protocols section).
-
Quantify Water Content: For critical applications, determine the water content of your this compound using Karl Fischer titration to accurately adjust the amount used in the reaction.
-
Review Storage Conditions: Ensure that the this compound is stored in a tightly sealed container in a desiccator or a dry cabinet.
-
Problem 2: Formation of unexpected byproducts in the reaction mixture.
-
Possible Cause: The presence of water may be leading to the hydrolysis of this compound, forming glycolic acid. This byproduct can then participate in other reactions, leading to a complex product mixture.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use analytical techniques such as NMR, GC-MS, or LC-MS to identify the unexpected byproducts. The presence of glycolic acid or its derivatives would strongly suggest moisture contamination.
-
Implement Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use Freshly Dried this compound: Dry the this compound immediately before use to minimize the chance of moisture absorption.
-
Problem 3: Difficulty in achieving complete dissolution or unexpected solubility behavior.
-
Possible Cause: Significant water absorption can change the physical properties of this compound, potentially affecting its solubility in organic solvents.
-
Troubleshooting Steps:
-
Dry the this compound: As a first step, ensure the reagent is dry.
-
Solvent Purity: Verify the dryness of the solvent being used, as moisture in the solvent can also contribute to solubility issues.
-
Gentle Heating: If appropriate for the reaction, gentle heating under an inert atmosphere may aid in the dissolution of the dried this compound.
-
Data Presentation
| Parameter | Effect of Absorbed Moisture | Mitigation Strategy |
| Reagent Mass | Falsely high reading, leading to less this compound being used than intended. | Dry the this compound before weighing; use an analytical balance in a controlled environment; determine water content via Karl Fischer titration for precise measurements. |
| Reaction Yield | Can be significantly reduced due to incorrect stoichiometry or reaction inhibition. | Use dried this compound and anhydrous reaction conditions. |
| Product Purity | May be compromised by the formation of byproducts such as glycolic acid. | Implement anhydrous techniques; purify the final product thoroughly. |
| Reaction Rate | The presence of water can alter the reaction kinetics, potentially slowing down the desired transformation. | Ensure all reactants and solvents are anhydrous. |
Experimental Protocols
1. Protocol for Drying this compound
This protocol is essential when the purity of the reagent is critical for the experimental outcome.
-
Materials:
-
This compound
-
Vacuum desiccator
-
Concentrated sulfuric acid (as the desiccant)
-
Shallow glass dish or watch glass
-
Spatula
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
-
-
Procedure:
-
Place a sufficient amount of concentrated sulfuric acid in the bottom of the vacuum desiccator to act as a desiccant.
-
Spread a thin layer of the this compound in a shallow glass dish or on a watch glass.
-
Place the dish containing the this compound inside the desiccator.
-
Carefully close the desiccator lid and slowly apply a vacuum.
-
Allow the this compound to dry under vacuum for at least 24 hours. For larger quantities, a longer drying time may be necessary.
-
After drying, slowly release the vacuum to avoid disturbing the powdered acid.
-
Immediately transfer the dried this compound to a tightly sealed container for storage in a dry environment.
-
2. Protocol for Determining Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content of solids.
-
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric)
-
-
Reagents:
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer titrant (e.g., Hydranal™-Composite 5)
-
Note: this compound can undergo esterification with methanol in the Karl Fischer reagent, which produces water and leads to erroneously high results. To minimize this, use a methanol-free Karl Fischer solvent or a reagent system designed for ketones and aldehydes which is less reactive. Using a buffered reagent can also help.
-
-
Procedure (General Guidance):
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Quickly introduce the weighed sample into the titration vessel. The titrator will then automatically titrate the water present in the sample.
-
Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
Visualizations
Troubleshooting Workflow for Suspected Hygroscopic this compound
Caption: Troubleshooting workflow for experiments with this compound.
General Experimental Workflow for Handling Hygroscopic this compound
Caption: Workflow for handling hygroscopic this compound.
References
strategies to improve the yield of monochloroacetic acid production.
Technical Support Center: Monochloroacetic Acid (MCAA) Production
Welcome to the technical support center for monothis compound (MCAA) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for MCAA production and what are the common challenges?
A1: The most prevalent industrial method for producing monothis compound is the direct chlorination of acetic acid in the presence of a catalyst.[1][2][3] This process, while seemingly straightforward, presents several challenges that can impact yield and purity. Key issues include the formation of polychlorinated by-products such as dithis compound (DCAA) and trithis compound (TCAA), which can be difficult to separate from the final product.[1][3] Additionally, optimizing reaction conditions to maximize the conversion of acetic acid while minimizing these side reactions is a critical balancing act.[4]
Q2: What are the most effective catalysts for the chlorination of acetic acid to produce MCAA?
A2: Acetic anhydride and acetyl chloride are the most commonly used and effective catalysts for this reaction.[2] Other catalysts that have been employed include iodine, phosphorus, sulfur, or halides of phosphorus and sulfur.[1] Acetic anhydride is often preferred as it can be converted in situ to acetyl chloride, which is the active catalytic species.[5] The catalyst's role is crucial in facilitating the reaction and a catalyst recovery rate of over 99% can be achieved with optimized processes.[6]
Q3: How do reaction temperature and pressure influence the yield and purity of MCAA?
A3: Temperature and pressure are critical parameters in MCAA synthesis. The chlorination of acetic acid is typically carried out in the liquid phase at temperatures ranging from 85°C to 120°C.[2] One process suggests that chlorination at a temperature between 70°C and 110°C can completely convert acetic acid to MCAA without the significant formation of polychlorinated by-products.[4] Temperatures exceeding 110°C can promote the formation of these undesirable polychloroacetic acids.[4] The reaction is often conducted under a pressure of 3 to 5 barg.[5]
Q4: What are the main side reactions that reduce the yield of MCAA, and how can they be minimized?
A4: The primary side reactions are the over-chlorination of MCAA to form dithis compound (DCAA) and trithis compound (TCAA).[1] Minimizing these by-products is a key strategy to improve the yield of MCAA. This can be achieved by:
-
Controlling Reaction Temperature: Maintaining the temperature within the optimal range of 70°C to 110°C helps to prevent over-chlorination.[4]
-
Utilizing an Ionizing Agent: The addition of an ionizing agent to the reaction mixture can inhibit the formation of dithis compound.[6]
-
Process Optimization: A continuous process involving stripping with gaseous HCl can effectively remove components that may interfere with subsequent purification steps, thus improving the overall yield and quality of the MCAA.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low MCAA Yield | - Inefficient catalyst activity.- Sub-optimal reaction temperature.- Incomplete reaction. | - Ensure the catalyst (e.g., acetic anhydride) is of high purity and used in the correct concentration (e.g., around 4 mol%).[7]- Maintain the reaction temperature between 98±2°C for the main reactor.[1]- Monitor the reaction progress by checking the relative density of the reaction mixture; the reaction is typically complete when the density reaches 1.350 at 80°C.[1] |
| High DCAA/TCAA Content | - Excessive reaction temperature.- High chlorine concentration. | - Lower the reaction temperature, ensuring it does not exceed 110°C.[4]- Adjust the mass ratio of chlorine to acetic acid to be between 1.0 and 1.8.[5] |
| Dark-Colored Product | - Formation of aldehydes and condensation products. | - This can be caused by the presence of acid anhydrides during the dechlorination step.[6] Ensure efficient removal of the catalyst and any anhydrides prior to purification. |
| Reaction Stalls or is Too Slow | - Insufficient catalyst concentration.- Reaction temperature is too low. | - Increase the catalyst concentration. Studies have shown that increasing acetic anhydride concentration can significantly increase the reaction rate.[8]- Increase the reaction temperature to the optimal range of 90-100°C.[1] |
Experimental Protocols
Protocol 1: Lab-Scale MCAA Synthesis via Acetic Acid Chlorination
This protocol is based on a typical laboratory-scale synthesis of MCAA.
Materials:
-
Glacial acetic acid
-
Acetic anhydride (catalyst)
-
Chlorine gas
-
Reaction vessel with a stirrer, condenser, and gas inlet
-
Heating mantle
-
Cooling bath
Procedure:
-
Charge the reaction vessel with a mixture of 15-75% glacial acetic acid and 85-25% acetic anhydride.[4]
-
Heat the mixture to the reaction temperature, typically between 70°C and 110°C.[4]
-
Slowly bubble chlorine gas through the mixture while stirring continuously.
-
Maintain the reaction temperature throughout the chlorination process.
-
Monitor the reaction's progress.
-
Once the reaction is complete, stop the chlorine flow and cool the mixture.
-
The crude MCAA can then be purified, typically by crystallization.[1]
Data Presentation
Table 1: Effect of Acetic Anhydride Concentration on MCAA Yield
| Catalyst Concentration (wt% of Acetic Acid) | MCAA Yield after 8 hours (%) | Dithis compound (DCAA) Production |
| 8% | Increases steadily | Higher |
| 15% | Increases more rapidly | Lower |
| 20% | High rate of increase | Lower |
| 25% | Highest rate of increase | Lowest |
Data adapted from a study on the effect of catalyst amount on MCAA generation.[8]
Table 2: Typical MCAA Production Parameters
| Parameter | Value | Reference |
| Reaction Temperature | 98 ± 2°C (main reactor) | [1] |
| Catalyst | 3.5% sulfur powder by weight of glacial acetic acid | [1] |
| Chlorine Flow Rate | ~70 kg/h | [1] |
| Reaction Endpoint | Relative density of 1.350 at 80°C | [1] |
| Typical Yield | Up to 92% | [1] |
Visualizations
Caption: Workflow for MCAA production via acetic acid chlorination.
Caption: Key factors influencing the yield of MCAA production.
References
- 1. preparation method|monothis compound-hosea chem [hoseachem.com]
- 2. Monothis compound Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP2834213A1 - Process for separating monothis compound and dithis compound via extractive distillation using an organic solvent - Google Patents [patents.google.com]
- 4. US2539238A - Process for the production of monothis compound - Google Patents [patents.google.com]
- 5. US7135597B2 - Process for the preparation of monothis compound - Google Patents [patents.google.com]
- 6. WO2017064015A1 - Process for the preparation of monothis compound - Google Patents [patents.google.com]
- 7. WO2017135832A1 - Method of industrially producing monothis compound - Google Patents [patents.google.com]
- 8. revroum.lew.ro [revroum.lew.ro]
Navigating the Corrosive Nature of Chloroacetic Acid: A Technical Support Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of chloroacetic acid in a laboratory setting. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to ensure the longevity of laboratory equipment and the safety of personnel.
Troubleshooting Guide: Equipment Corrosion and Spills
Q1: My stainless steel reactor vessel is showing signs of pitting after handling a heated this compound solution. What should I do?
A1: Immediately discontinue use of the vessel. Pitting corrosion in stainless steel, such as grades 304 and 316, can be accelerated by the presence of chlorides and elevated temperatures. For applications involving heated this compound, consider upgrading to a more resistant alloy like Hastelloy C-276, which offers superior resistance to a wide range of corrosive chemicals.[1][2][3] For immediate containment and to prevent further damage, neutralize the remaining acid with a weak base like sodium bicarbonate solution and thoroughly clean the vessel.
Q2: I've noticed some discoloration and slight swelling on the PTFE tubing used to transfer this compound. Is this normal?
A2: While Polytetrafluoroethylene (PTFE) has excellent chemical resistance to this compound at ambient temperatures, discoloration and swelling can indicate a compatibility issue, potentially at elevated temperatures or with impurities in the acid.[4][5][6][7][8] It is advisable to replace the tubing and verify the operating temperature and the purity of the this compound. For higher temperature applications, consider using PEEK or PVDF tubing, which also demonstrate high resistance.[9][10][11][12][13][14][15]
Q3: A small amount of this compound has spilled on the lab bench. What is the correct cleanup procedure?
A3: For a small spill, first ensure you are wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Contain the spill with an absorbent material like vermiculite or a chemical spill pillow. Neutralize the acid by cautiously applying a weak base, such as a sodium bicarbonate or soda ash solution.[16] Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8). Once neutralized, the residue can be cleaned up with a cloth or paper towels and disposed of in accordance with your institution's hazardous waste disposal procedures.
Frequently Asked Questions (FAQs)
Q4: Which common laboratory materials are most resistant to this compound?
A4: Borosilicate glass is highly resistant to this compound and is an excellent choice for glassware.[17][18][19][20][21] For metallic equipment, Hastelloy C alloys are recommended for their superior corrosion resistance.[1][2][3][22] High-performance polymers such as PEEK, PTFE, and PVDF are also highly resistant and suitable for tubing, seals, and other components.[4][5][6][7][8][9][10][11][12][13][14][15]
Q5: Can I use standard stainless steel (304 or 316) equipment with this compound?
A5: Stainless steel grades 304 and 316 can be used with dilute solutions of this compound at ambient temperatures. However, their resistance decreases significantly at higher concentrations and temperatures, making them susceptible to pitting and crevice corrosion.[23][24][25][26][27][28][29][30] For applications involving more severe conditions, more resistant materials are recommended.
Q6: How does temperature affect the corrosivity of this compound?
A6: Higher temperatures generally increase the rate of corrosion for most materials when in contact with this compound. This effect is particularly pronounced for metals like stainless steel.[24] When selecting materials, it is crucial to consider the maximum operating temperature of your experiment.
Q7: Are there any chemicals that should not be mixed with this compound?
A7: this compound is incompatible with strong oxidizing agents, strong bases, and most common metals.[16] Mixing with these substances can lead to vigorous reactions, generating heat and potentially hazardous byproducts. Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.
Material Compatibility Data
The following table summarizes the qualitative corrosion resistance of various materials to this compound. Quantitative data for specific corrosion rates under varying conditions is limited; therefore, it is crucial to conduct compatibility testing for your specific application.
| Material | Compatibility Rating | Notes |
| Metals | ||
| Stainless Steel 304 | Fair | Suitable for dilute solutions at ambient temperatures. Prone to pitting at higher concentrations and temperatures.[23][25][28][30] |
| Stainless Steel 316 | Good | Better resistance than SS 304, but still limited at elevated temperatures and concentrations.[24][26][27][29] |
| Hastelloy C-276 | Excellent | Highly resistant to a wide range of concentrations and temperatures.[1][2][3][22] |
| Aluminum | Not Recommended | Corrodes in the presence of this compound.[31][32][33][34] |
| Polymers | ||
| PEEK | Excellent | High resistance to a broad range of chemicals, including this compound.[9][12][13][15] |
| PTFE | Excellent | Very inert and suitable for a wide range of applications.[4][5][6][7][8] |
| PVDF | Excellent | Offers excellent chemical resistance.[10][11][14][35] |
| Glass | ||
| Borosilicate Glass 3.3 | Excellent | Highly resistant to almost all chemicals, including this compound.[17][18][19][20][21] |
Experimental Protocols
Protocol: Material Weight Loss Corrosion Test (Adapted from ASTM G1 & G31)
This protocol outlines a standard procedure for determining the corrosion rate of a material when exposed to this compound.
1. Specimen Preparation:
- Cut specimens of the material to be tested into coupons of a known surface area (e.g., 20mm x 50mm x 2mm).
- Drill a small hole near the top of each coupon for suspension.
- Polish the coupons with progressively finer abrasive paper (e.g., up to 600 grit) to achieve a uniform surface finish.
- Clean the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.
- Dry the coupons in a desiccator and accurately weigh them to the nearest 0.1 mg.
2. Exposure:
- Prepare the this compound solution of the desired concentration.
- Suspend the coupons in the solution using a non-reactive holder (e.g., a glass hook) ensuring they are fully immersed and not in contact with each other or the container walls.
- Maintain the solution at the desired test temperature for a specified duration (e.g., 24, 48, 72 hours).
3. Post-Exposure Cleaning and Evaluation:
- Carefully remove the coupons from the solution.
- Clean the coupons according to ASTM G1 procedures to remove corrosion products without removing a significant amount of the base material. This may involve chemical cleaning with an appropriate inhibited acid or mechanical cleaning.
- Rinse the coupons thoroughly with deionized water and dry them in a desiccator.
- Reweigh the cleaned coupons to the nearest 0.1 mg.
4. Corrosion Rate Calculation:
- Calculate the weight loss (in grams) for each coupon.
- Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10^4 * W) / (A * T * D) Where:
- W = Weight loss in grams
- A = Surface area of the coupon in cm²
- T = Exposure time in hours
- D = Density of the material in g/cm³
Visualizations
Caption: Equipment Selection Workflow for this compound.
Caption: Troubleshooting a this compound Spill.
References
- 1. parrinst.com [parrinst.com]
- 2. buchiglas.com [buchiglas.com]
- 3. csidesigns.com [csidesigns.com]
- 4. foxxlifesciences.com [foxxlifesciences.com]
- 5. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 6. treborintl.com [treborintl.com]
- 7. labdepotinc.com [labdepotinc.com]
- 8. Chemical Resistance Guide of PTFE, PTFE Products, India [mail.hindustan-nylons.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Chemical resistance of PVDF? - Blue-White Industries [blue-white.com]
- 11. Chemical resistance, PVDF | Materials | Polyfluor [polyfluor.nl]
- 12. zeusinc.com [zeusinc.com]
- 13. PEEK (Polyetheretherketone) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 14. gehr.de [gehr.de]
- 15. Understanding PEEK Chemical Compatibility | Learn More [atlasfibre.com]
- 16. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 17. goelscientific.com [goelscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. gpd.fi [gpd.fi]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. parrinst.com [parrinst.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. electrochemsci.org [electrochemsci.org]
- 27. silcotek.com [silcotek.com]
- 28. Corrosion Behavior of Sensitized AISI 304 Stainless Steel in Acid Chloride Solution | MDPI [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. africaresearchconnects.com [africaresearchconnects.com]
- 32. researchgate.net [researchgate.net]
- 33. journals.rta.lv [journals.rta.lv]
- 34. mdpi.com [mdpi.com]
- 35. ipexna.com [ipexna.com]
Technical Support Center: Prevention of Dichloroacetic Acid (DCAA) Formation During Chlorination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of dichloroacetic acid (DCAA), a common disinfection byproduct, during your chlorination experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter and provides actionable solutions.
Q1: I am observing high levels of DCAA in my chlorinated samples. What are the primary causes?
A1: High levels of DCAA typically result from the reaction of chlorine with natural organic matter (NOM), such as humic and fulvic acids, present in the water.[1][2] The concentration of DCAA is influenced by several key factors:
-
High Chlorine Dose: An excessive chlorine dose relative to the amount of organic precursors can lead to increased DCAA formation.[3]
-
Presence of Precursors: The type and concentration of NOM, particularly humic and fulvic acids, are direct precursors to DCAA.[1][2]
-
Suboptimal pH: DCAA formation is pH-dependent. While lower pH can favor the formation of haloacetic acids like DCAA, the kinetics are complex.[2]
-
Elevated Temperature: Higher water temperatures can increase the rate of reaction between chlorine and organic matter, leading to higher DCAA levels.
-
Presence of Bromide: If bromide ions are present in the water, they can react with chlorine to form hypobromous acid, which can then participate in the formation of brominated haloacetic acids and potentially influence DCAA formation.[3][4][5]
Q2: How can I reduce the concentration of DCAA precursors in my water source before chlorination?
A2: Removing DCAA precursors, primarily NOM, is a highly effective strategy. Enhanced coagulation is a common and effective method.[1] This process involves optimizing the coagulant dose and pH to maximize the removal of organic matter. A jar test is the standard procedure for determining the optimal conditions for your specific water matrix.
Q3: What is the effect of pH on DCAA formation, and what is the optimal pH for chlorination to minimize it?
A3: The relationship between pH and DCAA formation is complex. Generally, the formation of haloacetic acids (HAAs), including DCAA, is favored at a lower pH. Conversely, the formation of trihalomethanes (THMs), another class of disinfection byproducts, is favored at a higher pH. Therefore, adjusting the pH involves a trade-off. While there isn't a single "optimal" pH that eliminates all disinfection byproducts, understanding the impact of pH on your specific water chemistry is crucial for control.
Q4: Can I use an alternative disinfectant to chlorine to avoid DCAA formation?
A4: Yes, using alternative disinfectants is a viable strategy. Common alternatives include:
-
Chloramines: Formed by adding ammonia to chlorine, chloramines are less reactive with NOM and tend to form lower levels of DCAA and other regulated disinfection byproducts.[6]
-
Ultraviolet (UV) Disinfection: UV light inactivates microorganisms by damaging their DNA and does not produce chlorinated byproducts like DCAA.[7] However, it does not provide a residual disinfectant in the water distribution system.
-
Ozone: Ozone is a powerful disinfectant that can also be effective at oxidizing DCAA precursors. However, it can form other byproducts, such as bromate, in the presence of bromide.
Q5: I suspect the presence of bromide in my water. How does this affect DCAA formation?
A5: Bromide ions (Br-) can be oxidized by chlorine to form hypobromous acid (HOBr). HOBr is a more reactive halogenating agent than hypochlorous acid (HOCl) and can lead to the formation of brominated disinfection byproducts.[3][4][5] The presence of bromide can shift the speciation of haloacetic acids, potentially increasing the formation of brominated and mixed bromo-chloro acetic acids.
Data Presentation: Factors Influencing DCAA Formation
The following tables summarize the quantitative impact of key experimental parameters on the formation of Dithis compound (DCAA).
Table 1: Effect of pH on DCAA Formation
| pH | DCAA Concentration (µg/L) | Reference |
| 6.0 | 45 | Fictional Data |
| 7.0 | 35 | Fictional Data |
| 8.0 | 25 | Fictional Data |
| 9.0 | 15 | Fictional Data |
Note: This is illustrative data. Actual concentrations will vary significantly with water matrix and other conditions.
Table 2: Effect of Temperature on DCAA Formation
| Temperature (°C) | DCAA Concentration (µg/L) | Reference |
| 10 | 20 | Fictional Data |
| 20 | 35 | Fictional Data |
| 30 | 50 | Fictional Data |
Note: This is illustrative data. Actual concentrations will vary significantly with water matrix and other conditions.
Table 3: Effect of Chlorine Dose on DCAA Formation
| Chlorine Dose (mg/L) | DCAA Concentration (µg/L) | Reference |
| 1.0 | 15 | Fictional Data |
| 2.0 | 35 | Fictional Data |
| 5.0 | 70 | Fictional Data |
Note: This is illustrative data. Actual concentrations will vary significantly with water matrix and other conditions.
Table 4: Effect of Bromide Concentration on Haloacetic Acid Speciation
| Bromide (µg/L) | DCAA (µg/L) | Dibromoacetic Acid (DBAA) (µg/L) | Bromothis compound (BCAA) (µg/L) | Reference |
| 0 | 40 | < 1 | < 1 | Fictional Data |
| 100 | 25 | 15 | 10 | Fictional Data |
| 500 | 10 | 50 | 25 | Fictional Data |
Note: This is illustrative data. Actual concentrations will vary significantly with water matrix and other conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the prevention of DCAA formation.
1. Protocol for Enhanced Coagulation using Jar Testing to Remove DCAA Precursors
Objective: To determine the optimal coagulant dose and pH for the removal of Natural Organic Matter (NOM), the primary precursor to DCAA.
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Raw water sample
-
Coagulant stock solution (e.g., aluminum sulfate - alum, or ferric chloride)
-
Acid and base solutions for pH adjustment (e.g., 0.1 N H₂SO₄ and 0.1 N NaOH)
-
pH meter
-
Turbidimeter
-
TOC analyzer
Procedure:
-
Sample Preparation: Fill each beaker with 1000 mL of the raw water sample.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the water in each beaker to a predetermined range (e.g., 5.0, 5.5, 6.0, 6.5, 7.0) using the acid or base solutions. This allows for the determination of the optimal pH for coagulation.
-
Coagulant Addition: While the stirrers are on a high-speed setting (rapid mix, e.g., 100-120 rpm), add a different dose of the coagulant stock solution to each beaker. Doses should bracket the expected optimal range.
-
Rapid Mix: Continue rapid mixing for 1-2 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 20-30 minutes. This promotes the formation of flocs.
-
Sedimentation: Turn off the stirrers and allow the flocs to settle for 30 minutes.
-
Analysis: Carefully collect a supernatant sample from each beaker without disturbing the settled floc.
-
Measure the turbidity and Total Organic Carbon (TOC) of each supernatant sample.
-
Determine Optimal Dose: The optimal coagulant dose and pH are those that result in the lowest residual TOC and turbidity.
2. Protocol for Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis of DCAA
Objective: To quantify the concentration of DCAA in a water sample. This method typically involves extraction and derivatization.
Materials:
-
Gas chromatograph with an electron capture detector (GC-ECD)
-
Appropriate capillary column (e.g., DB-5)
-
Autosampler vials
-
Methylating agent (e.g., diazomethane or acidic methanol)
-
Extraction solvent (e.g., methyl tert-butyl ether - MTBE)
-
DCAA standard solutions
-
Internal standard solution
-
Sodium sulfate (anhydrous)
-
Concentrated sulfuric acid
-
Sample bottles
Procedure:
-
Sample Collection: Collect water samples in amber glass bottles with Teflon-lined caps. Add a quenching agent (e.g., ammonium chloride or sodium sulfite) to remove any residual chlorine.
-
Extraction:
-
Acidify the water sample (e.g., 50 mL) to a low pH (<0.5) with concentrated sulfuric acid.
-
Add an internal standard.
-
Extract the sample with MTBE (e.g., 2 x 4 mL). Shake vigorously for 2 minutes for each extraction.
-
Combine the MTBE extracts.
-
-
Derivatization (using acidic methanol):
-
Add acidic methanol (e.g., 10% H₂SO₄ in methanol) to the combined extract.
-
Heat the mixture in a sealed vial (e.g., at 50°C for 2 hours) to convert the DCAA to its methyl ester.
-
-
Neutralization and Cleanup:
-
After cooling, add a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the MTBE layer.
-
Dry the MTBE extract by passing it through a small column of anhydrous sodium sulfate.
-
-
Analysis:
-
Inject an aliquot of the final extract into the GC-ECD.
-
Quantify the DCAA methyl ester based on the calibration curve prepared from the DCAA standard solutions.
-
Visualizations
Diagram 1: Logical Workflow for DCAA Formation Troubleshooting
This diagram outlines a systematic approach to identifying and mitigating the causes of high DCAA levels in chlorinated water.
Caption: Troubleshooting workflow for high DCAA.
Diagram 2: Simplified Reaction Pathway for DCAA Formation
This diagram illustrates the key steps in the formation of dithis compound from the reaction of chlorine with natural organic matter.
Caption: DCAA formation pathway from NOM and chlorine.
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Reaction products of aquatic humic substances with chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. epa.gov [epa.gov]
catalyst selection and optimization for acetic acid chlorination.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and optimization for the chlorination of acetic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the chlorination of acetic acid to monochloroacetic acid?
A1: The most frequently employed catalyst is acetic anhydride, which generates the active catalytic species, acetyl chloride, in situ.[1][2] Other common catalysts include sulfur, phosphorus trichloride (PCl3), and thionyl chloride.[3][4] Promoters such as concentrated sulfuric acid (H2SO4) or ferric chloride (FeCl3) can be used alongside the primary catalyst to enhance the reaction rate.[1][5] For specific applications, photochlorination, which uses light to initiate the reaction, is also an option, avoiding the need for chemical catalysts.[6]
Q2: What is the general mechanism for the catalyzed chlorination of acetic acid?
A2: In the presence of a catalyst like acetic anhydride, the chlorination of acetic acid proceeds primarily through an ionic mechanism, which is favored for the selective production of monothis compound.[1][7] The key steps are:
-
Catalyst Activation: Acetic anhydride reacts to form acetyl chloride, the active catalyst.[1]
-
Enolization: Acetyl chloride undergoes an acid-catalyzed enolization, which is the rate-determining step of the reaction.[1][5]
-
Chlorination: The enol form of acetyl chloride is then chlorinated.
-
Exchange Reaction: The resulting chloroacetyl chloride undergoes a rapid chlorine exchange with acetic acid to produce monothis compound and regenerate the acetyl chloride catalyst.[1][2]
Q3: Why is it crucial to use anhydrous acetic acid for this reaction?
A3: The presence of water can poison the catalyst and inhibit the reaction.[3] It is recommended to use substantially anhydrous acetic acid. To ensure anhydrous conditions, a small amount of acetic anhydride can be added to the reaction mixture to react with any residual water.[3][8]
Q4: What are the typical reaction temperatures for acetic acid chlorination?
A4: The reaction is typically conducted at temperatures ranging from 80°C to 125°C.[1][6][9] The optimal temperature can depend on the specific catalyst system and reactor setup. For instance, in a two-zone reactor, the lower region might be kept at a higher temperature (e.g., 105°C to 120°C) to facilitate a faster reaction, while the upper region is maintained at a slightly lower temperature (e.g., 90°C to 100°C).[9]
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems used in the chlorination of acetic acid.
Table 1: Effect of Acetic Anhydride Catalyst Concentration on Monothis compound (MCAA) Production
| Acetic Anhydride (% of Acetic Acid mass) | Reaction Time (hours) | MCAA Content (%) | Dithis compound (DCAA) Content (%) |
| 8% | 8 | 68.2 | 4.8 |
| 15% | 8 | 75.3 | 3.5 |
| 20% | 8 | 82.1 | 2.1 |
| 25% | 8 | 83.5 | 1.9 |
Conditions: Reaction temperature of 105°C, chlorine flow rate of 40 mL/min. Data extracted from a study by Liu et al.[1]
Table 2: Performance of Various Catalysts and Promoters
| Catalyst/Promoter System | Reactants | Temperature (°C) | Reaction Time (hours) | Yield of Monothis compound |
| Acetic Anhydride + H2SO4 | Acetic Acid, Chlorine | 105 | Not specified | 95 wt% |
| Acetic Anhydride + FeCl3 | Acetic Acid, Chlorine | 105 | Not specified | Promising results reported |
| Technical Pyridine Bases | Acetic Acid, Chlorine, Sulfur Dioxide | 105-110 | 7 | 86.7% (rectified) |
| Camphor | Acetic Acid, Chlorine, Sulfur Dioxide | 110-115 | 7 | Not specified, 692 parts by weight obtained |
| Activated Carbon | Acetic Acid, Chlorine, Sulfur Dioxide | 105-115 | 6 | 86.7% (rectified) |
| PCl3 + TCCA | Phenylacetic Acid, TCCA | 85 | 1.5 | ~100% conversion |
Data compiled from multiple sources.[4][5][8] Note that the PCl3 + TCCA system was used for phenylacetic acid, but demonstrates an alternative approach to α-chlorination.[4]
Experimental Protocols
Protocol 1: Laboratory Scale Chlorination using Acetic Anhydride Catalyst
This protocol is based on a typical laboratory setup for the synthesis of monothis compound.[1][10]
-
Apparatus Setup:
-
Assemble a glass tube reactor or a three-necked flask equipped with a magnetic stirrer, a gas inlet tube for chlorine, a reflux condenser, and a thermometer.
-
The reactor should be placed in an oil bath on a heating mantle to maintain a constant temperature. .
-
The outlet of the reflux condenser should be connected to a gas absorption trap containing a sodium hydroxide solution to neutralize unreacted chlorine and HCl gas produced during the reaction.
-
-
Reaction Procedure:
-
Charge the reactor with 100g of glacial acetic acid.
-
Add the desired amount of acetic anhydride (e.g., 15-20% by weight of acetic acid) to the reactor.[1]
-
If using a promoter, add it at this stage (e.g., a few drops of concentrated H2SO4).[1]
-
Heat the mixture to the desired reaction temperature (e.g., 105°C) with stirring.[1]
-
Once the temperature is stable, start bubbling chlorine gas through the mixture at a controlled rate (e.g., 40 mL/min).[1]
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) after esterification.
-
Continue the reaction for the desired duration (e.g., 6-8 hours).[1]
-
-
Work-up and Product Isolation:
-
After the reaction is complete, stop the chlorine flow and cool the reactor to room temperature.
-
The crude product, containing monothis compound, unreacted acetic acid, and byproducts, can be purified by crystallization or distillation.[8]
-
Troubleshooting Guides
Problem 1: Low or No Reaction Rate
| Possible Cause | Troubleshooting Step |
| Presence of water in acetic acid | Ensure the use of anhydrous acetic acid. Consider adding a small amount of acetic anhydride to scavenge any residual water.[3] |
| Insufficient catalyst concentration | Increase the concentration of the catalyst (e.g., acetic anhydride). The reaction rate is dependent on the catalyst amount.[1] |
| Low reaction temperature | Verify and increase the reaction temperature to the optimal range for your catalytic system (typically 80-125°C).[9] |
| Catalyst deactivation or loss | If using a volatile catalyst like acetyl chloride, ensure the reflux condenser is efficient to prevent its loss.[2] |
| Initial induction period | The reaction is autocatalytic and may start slowly. Allow sufficient time for the active catalyst concentration to build up.[1] |
Problem 2: Poor Selectivity (High levels of Dichloroacetic or Trithis compound)
| Possible Cause | Troubleshooting Step |
| Radical reaction mechanism dominating | Ensure a catalyst is present. The ionic mechanism, favored by catalysts like acetic anhydride, enhances the formation of monothis compound while suppressing the formation of dithis compound.[1][7] |
| Prolonged reaction time or high temperature | Optimize the reaction time and temperature. Over-chlorination can occur under harsh conditions, leading to the formation of di- and trichloroacetic acids as consecutive products.[1] |
| High chlorine concentration | Adjust the chlorine flow rate. A very high concentration of chlorine may favor deeper chlorination. |
Problem 3: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Step |
| Loss of volatile catalyst | As the reaction progresses and the composition of the mixture changes, the solubility of the catalyst (e.g., acetyl chloride) may decrease, leading to its volatilization and loss from the system. This can cause the reaction rate to decrease.[2] Consider a reactor setup that minimizes catalyst loss. |
| Depletion of reactants | Ensure a sufficient and continuous supply of chlorine gas. Check the molar ratio of reactants. |
Visualizations
Caption: Diagram 1: General Experimental Workflow.
Caption: Diagram 2: Simplified Ionic Chlorination Pathway.
Caption: Diagram 3: Troubleshooting Decision Tree.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. research.abo.fi [research.abo.fi]
- 3. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1282637C - Method for producing this compound by photochlorination of acetic acid - Google Patents [patents.google.com]
- 7. US20170274362A1 - Recyclable catalysts for chlorination of organic acids and alcohols - Google Patents [patents.google.com]
- 8. US2563797A - Chlorination of acetic acid - Google Patents [patents.google.com]
- 9. CN102274708B - Acetic acid chlorination reactor and acetic acid chlorination reaction process method - Google Patents [patents.google.com]
- 10. arpgweb.com [arpgweb.com]
Technical Support Center: Purification of Crude Chloroacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the laboratory purification of crude chloroacetic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via the chlorination of acetic acid, typically contains dithis compound and trithis compound as the primary impurities.[1][2] Other potential impurities include unreacted acetic acid, acetyl chloride, and water.[2] The production method significantly influences the impurity profile.
Q2: Which purification techniques are most suitable for a laboratory setting?
A2: The most common and effective purification techniques for crude this compound at the lab scale are fractional crystallization and vacuum distillation.[1][3] Recrystallization from a suitable solvent is also a widely used method.
Q3: Why is it difficult to separate chloroacetic acids by simple distillation?
A3: The boiling points of monothis compound, dithis compound, and trithis compound are very close, making their separation by simple atmospheric distillation inefficient and often impractical.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a corrosive and toxic substance. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Solution is not saturated.- Cooling too rapidly.- Presence of impurities inhibiting nucleation. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Significant amount of impurities present. | - Re-heat the solution to dissolve the oil, add a small amount of a non-polar solvent (if compatible) or a different solvent in which the compound is less soluble, and cool slowly.- Use a larger volume of solvent to avoid supersaturation.- Perform a preliminary purification step (e.g., extraction) to remove some impurities before crystallization. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the washing solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after crystallization | - Inefficient removal of mother liquor.- Co-crystallization of impurities.- Inappropriate solvent choice. | - Ensure complete removal of the mother liquor by efficient vacuum filtration.- Perform a second recrystallization.- Select a solvent in which the impurities are highly soluble even at low temperatures. |
Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or unstable boiling | - Uneven heating.- Lack of boiling chips or stir bar. | - Use a heating mantle with a magnetic stirrer and a stir bar for even heating.- Add fresh boiling chips to the distillation flask before heating. |
| Poor separation of fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the heating rate to ensure a slow and steady distillation rate. |
| Product solidifying in the condenser | - The melting point of this compound (around 63°C) is above the temperature of the condenser water. | - Use an air condenser instead of a water-cooled condenser.- Gently warm the condenser with a heat gun if solidification occurs. |
| Inability to achieve a good vacuum | - Leaks in the distillation setup. | - Ensure all glass joints are properly sealed with vacuum grease.- Check all tubing connections for leaks. |
Experimental Protocols
Recrystallization of Crude this compound from Water
This protocol is suitable for crude this compound containing primarily water-soluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask while heating and stirring until the solid is completely dissolved.[4]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.[4]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Expected Purity and Yield: The expected purity and yield can vary depending on the initial purity of the crude this compound. A single recrystallization can significantly improve purity.
| Parameter | Expected Value |
| Purity | >99% |
| Yield | 70-90% |
Fractional Crystallization of Crude this compound
This method is effective for separating monothis compound from dithis compound and trithis compound based on their different melting points.
Procedure:
-
Melt the crude this compound in a suitable container.
-
Slowly cool the melt while stirring gently.
-
Monothis compound, having a higher melting point, will start to crystallize first.
-
Once a significant amount of crystals has formed, separate the solid phase from the remaining liquid (mother liquor) which will be enriched in the di- and trithis compound impurities. This can be achieved by decantation or filtration of the slurry.
-
The collected crystals can be further purified by repeating the melting and slow crystallization process.
Vacuum Distillation of this compound
This technique is suitable for separating this compound from non-volatile impurities or from other components with significantly different boiling points under reduced pressure.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (optional, but recommended)
-
Condenser (air condenser is preferable to avoid solidification)
-
Receiving flask
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle with stirrer
-
Manometer
Procedure:
-
Set up the vacuum distillation apparatus in a fume hood. Ensure all joints are properly greased.[5]
-
Place the crude this compound and a magnetic stir bar in the distillation flask.
-
Begin to evacuate the system slowly to the desired pressure.[5]
-
Once the desired pressure is stable, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure.
-
After collecting the desired fraction, remove the heat source and allow the system to cool before slowly releasing the vacuum.[5]
Boiling Point of this compound at Reduced Pressure:
| Pressure (mmHg) | Boiling Point (°C) |
| 10 | 85 |
| 20 | 104 |
| 50 | 127 |
| 100 | 145 |
| 760 | 189 |
Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. CN102311331A - Process for crystallizing this compound - Google Patents [patents.google.com]
- 2. EP0032816B1 - Process for purifying monothis compound - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Separating this compound and an sulfuric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. famu.edu [famu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
addressing solubility issues of chloroacetic acid in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with chloroacetic acid, particularly in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar compound and, as such, exhibits high solubility in water and polar organic solvents such as methanol, ethanol, acetone, and diethyl ether.[1][2][3] Conversely, it is only sparingly soluble in non-polar hydrocarbon and chlorinated hydrocarbon solvents.[1][3] Its solubility in aromatic solvents like benzene and toluene is moderate.[4][5][6]
Q2: Why is this compound poorly soluble in non-polar solvents like hexane?
A2: The principle of "like dissolves like" governs solubility. This compound is a polar molecule due to the presence of the carboxylic acid group and the electronegative chlorine atom. These features allow it to form strong hydrogen bonds and dipole-dipole interactions with polar solvent molecules. Non-polar solvents, such as hexane, primarily interact through weaker van der Waals forces. The strong intermolecular forces within solid this compound are not sufficiently overcome by the weak interactions with non-polar solvent molecules, leading to poor solubility.
Q3: Does temperature affect the solubility of this compound in non-polar solvents?
A3: Yes, increasing the temperature will generally increase the solubility of this compound in non-polar solvents, although it may still remain limited.[2] Heating the solvent provides the necessary energy to overcome the intermolecular forces in the solid this compound, allowing more of it to dissolve.
Q4: Can I use a co-solvent to improve the solubility of this compound in a non-polar solvent?
A4: Yes, using a co-solvent is a common strategy. Adding a small amount of a polar solvent in which this compound is highly soluble (e.g., methanol or ethanol) to the non-polar solvent can significantly improve its overall solvating power for this compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my non-polar reaction medium.
-
Initial Steps:
-
Verify Solvent Polarity: Confirm that your chosen solvent is indeed non-polar (e.g., hexane, cyclohexane, carbon tetrachloride). This compound has limited solubility in these solvents.[1][4]
-
Increase Temperature: Gently heat the mixture while stirring. The solubility of this compound generally increases with temperature.[2]
-
Particle Size Reduction: Ensure the this compound crystals are finely ground. Increasing the surface area can improve the rate of dissolution.[7][8]
-
-
Advanced Troubleshooting:
-
Co-Solvent Addition: Introduce a small percentage of a polar co-solvent (e.g., 1-5% v/v of methanol or THF) to the non-polar solvent. This can create a microenvironment more favorable for dissolving the this compound.
-
Conversion to a Salt and Use of a Phase-Transfer Catalyst: For reactions where the carboxylate anion is the reactive species, convert the this compound to its salt (e.g., sodium chloroacetate) with a base. Then, use a phase-transfer catalyst (PTC) to transport the ionic salt into the non-polar organic phase.[9][10]
-
Issue 2: My reaction is proceeding very slowly or not at all in a non-polar solvent.
-
Possible Cause: The low concentration of dissolved this compound is limiting the reaction rate.
-
Solutions:
-
Employ a Phase-Transfer Catalyst (PTC): This is a highly effective method for reactions involving an ionic form of this compound (the chloroacetate anion) and an organic-soluble substrate in a non-polar solvent. The PTC facilitates the transfer of the chloroacetate from an aqueous or solid phase into the organic phase where the reaction occurs.[9][11] See the detailed experimental protocol below.
-
Consider a Different Solvent System: If the reaction chemistry allows, switch to a more polar aprotic solvent where this compound is more soluble, such as toluene or diethyl ether.[4]
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent Name | Solvent Type | Solubility | Reference(s) |
| Water | Polar Protic | Highly Soluble (85.8 g/100 mL at 25°C) | [4][5] |
| Methanol | Polar Protic | Good Solubility | [1][3] |
| Ethanol | Polar Protic | Good Solubility | [1][3] |
| Acetone | Polar Aprotic | Good Solubility | [1][2] |
| Diethyl Ether | Polar Aprotic | Good Solubility | [1][3] |
| Benzene | Aromatic | Soluble | [4][6] |
| Toluene | Aromatic | Soluble | [4] |
| Carbon Tetrachloride | Non-Polar | Slightly Soluble | [4] |
| Hexane | Non-Polar | Slightly Soluble | [4] |
| Chlorinated Hydrocarbons | Non-Polar | Sparingly Soluble | [1][3] |
Experimental Protocol: Esterification of an Alcohol with this compound in a Non-Polar Solvent using a Phase-Transfer Catalyst
This protocol describes a general method for the esterification of a primary alcohol with this compound in a toluene/water biphasic system using a phase-transfer catalyst.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-octanol)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Prepare the Aqueous Phase: In a round-bottom flask, dissolve this compound and a stoichiometric amount of sodium carbonate in deionized water. This will form the sodium salt of this compound in situ.
-
Add Organic Phase and Catalyst: To the same flask, add the primary alcohol, toluene, and a catalytic amount of tetrabutylammonium bromide (typically 1-5 mol%).
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Reaction Conditions: Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with deionized water to remove any remaining catalyst and inorganic salts.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude ester product.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified mechanism of phase-transfer catalysis for esterification.
References
- 1. This compound | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound: Structure, Properties & Key Uses Explained [vedantu.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemister.ru]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 11. 9 Phase transfer catalysis (PTC) [degruyterbrill.com]
Validation & Comparative
A Comparative Guide to Validating Cysteine Modification by Chloroacetic Acid Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate characterization of cysteine modifications is paramount for understanding protein function, signaling pathways, and drug interactions. Chloroacetic acid and its derivatives, such as chloroacetamide, are widely used alkylating agents for covalently modifying the thiol group of cysteine residues, thereby preventing their re-oxidation and enabling their identification and quantification by mass spectrometry. This guide provides an objective comparison of this compound (represented by the more commonly used chloroacetamide) with other alkylating agents, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent can significantly impact the quality and accuracy of mass spectrometry-based proteomics data. The ideal reagent should exhibit high efficiency in modifying cysteine residues while minimizing off-target reactions with other amino acids. The following table summarizes the performance of chloroacetamide (a derivative of this compound) in comparison to other commonly used alkylating agents.
| Alkylating Agent | Cysteine Alkylation Efficiency (%) | Major Off-Target Reactions | Key Advantages | Key Disadvantages |
| Chloroacetamide (CAA) | 97.01%[1] | Lysine, Histidine, N-terminus[1][2] | High stability in solution, more specific than iodine-containing reagents[1][2][3] | Slower reaction kinetics compared to iodoacetamide[2] |
| Iodoacetamide (IAA) | ~99%[1] | Methionine, Lysine, Histidine, N-terminus[1][3][4] | High reactivity and efficiency[4] | Prone to significant off-target reactions, especially with methionine[1][3][5] |
| Iodoacetic Acid (IAC) | 99.84% (with DTT)[1] | Methionine, Lysine, Histidine, N-terminus[1] | High reactivity | Significant off-target reactions, can lead to lower peptide identification rates[1] |
| Acrylamide (AA) | ~99%[1] | N-terminus[4] | High efficiency, fewer side reactions compared to iodine-containing reagents[1] | Can polymerize, potential for Michael addition reactions |
| N-ethylmaleimide (NEM) | High | Lysine, Histidine, N-terminus[6] | Rapid reaction kinetics[6] | Can introduce a larger mass modification, potential for side reactions if not controlled[6] |
Experimental Protocols
A robust and reproducible experimental protocol is critical for the successful validation of cysteine modifications. The Filter-Aided Sample Preparation (FASP) method is a widely adopted workflow in proteomics that effectively removes detergents and other contaminants while facilitating protein digestion and cysteine alkylation.[7][8][9]
Filter-Aided Sample Preparation (FASP) Protocol for Cysteine Alkylation
1. Protein Lysis and Reduction:
-
Lyse cells or tissues in a buffer containing a strong detergent (e.g., SDS) and a reducing agent.
-
A common reduction step involves incubation with 5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) at 56°C for 30 minutes.[1][4]
2. Sample Loading and Washing:
-
Load the protein lysate onto a 30 kDa molecular weight cutoff filter unit.
-
Centrifuge to remove the lysis buffer and reducing agent.
-
Wash the filter unit with a urea-containing buffer (e.g., 8 M urea in 0.1 M Tris/HCl, pH 8.5) to remove detergents and other contaminants.[8]
3. Cysteine Alkylation with Chloroacetamide:
-
Add the alkylating agent solution to the filter unit. For chloroacetamide, a final concentration of 20 mM is typically used.[1][2]
-
Incubate in the dark at room temperature for 30 minutes.[1][2]
-
Centrifuge to remove the alkylation solution.
4. Buffer Exchange and Protein Digestion:
-
Wash the filter unit with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to remove urea and the alkylating agent.
-
Add a protease, such as trypsin, to the filter unit (typically at a 1:50 or 1:100 enzyme-to-protein ratio).
-
Incubate overnight at 37°C.[8]
5. Peptide Elution and Mass Spectrometry Analysis:
-
Elute the digested peptides from the filter by centrifugation.
-
Desalt the peptide mixture using a C18 solid-phase extraction method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Experimental Workflow for Cysteine Modification Analysis
Caption: A generalized workflow for validating cysteine modifications using the FASP protocol.
Comparison of Cysteine Alkylation Reactions
Caption: Chemical reactions of cysteine with common alkylating agents.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. promegaconnections.com [promegaconnections.com]
A Comparative Analysis of Chloroacetic Acid and Iodoacetamide for Protein Alkylation
For Researchers, Scientists, and Drug Development Professionals
The strategic alkylation of proteins is a cornerstone of many proteomics and drug development workflows. This process, which involves the covalent modification of specific amino acid residues, is critical for preventing disulfide bond formation, enabling accurate protein identification and quantification by mass spectrometry, and for the development of targeted therapeutics. Among the various alkylating agents, iodoacetamide and chloroacetic acid (often used in the form of its amide derivative, chloroacetamide) are two of the most commonly employed reagents. This guide provides an objective, data-driven comparison of their performance in protein alkylation, complete with experimental protocols and visual aids to inform your research decisions.
Performance Comparison at a Glance
Both iodoacetamide and this compound are effective alkylating agents that primarily target the thiol groups of cysteine residues. However, they exhibit key differences in reactivity, specificity, and the propensity for side reactions, which can significantly impact experimental outcomes.
| Feature | Iodoacetamide | This compound/Chloroacetamide | Key Considerations |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Both are effective for cysteine alkylation. |
| Reaction Mechanism | Bimolecular Nucleophilic Substitution[1] | Nucleophilic Substitution | Similar mechanisms, but reactivity differs. |
| Reactivity | High | Moderate | Iodoacetamide generally reacts faster. |
| Specificity | Lower | Higher | Chloroacetamide exhibits fewer off-target modifications.[2][3] |
| Common Side Reactions | Alkylation of Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, Methionine, and peptide N-termini.[1][4][5] | Alkylation of Methionine (less prevalent than with iodine-containing reagents). | Iodine-containing reagents like iodoacetamide are known to cause more significant side reactions, particularly with methionine.[6][7] |
| Impact on MS Analysis | Can lead to a decrease in the identification of methionine-containing peptides due to neutral loss during fragmentation.[6][7] | Generally results in cleaner mass spectra and higher peptide identification rates.[6] | The choice of reagent can significantly affect data quality in proteomics studies. |
| Optimal pH | Slightly alkaline (pH 8-9)[5] | Slightly alkaline | pH control is crucial for maximizing specificity for both reagents. |
| Stability | Light-sensitive and should be prepared fresh.[5] | More stable | Chloroacetamide offers greater convenience in terms of reagent preparation and storage. |
Delving into the Chemistry: Reaction Mechanisms
The alkylation of a cysteine residue by iodoacetamide and this compound proceeds via a nucleophilic attack of the deprotonated thiol group (thiolate) on the electrophilic carbon atom of the alkylating agent. This results in the formation of a stable thioether bond and the displacement of the halide leaving group (iodide or chloride).
Caption: General reaction schemes for cysteine alkylation by iodoacetamide and this compound.
Experimental Protocols
The following are generalized protocols for protein alkylation. Optimal conditions, such as reagent concentrations and incubation times, may need to be empirically determined for specific applications.
In-Solution Protein Alkylation
This protocol is suitable for proteins in a soluble format, such as cell lysates or purified protein solutions.
Workflow:
Caption: A typical workflow for in-solution protein alkylation.
Methodology:
-
Denaturation and Reduction: To a protein solution (typically 100 µg), add a denaturing agent (e.g., 8 M urea) and a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[6] Incubate for 30 minutes at 56°C.[6]
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of either iodoacetamide to a final concentration of 20 mM or this compound/chloroacetamide to a final concentration of 20 mM.[6] Incubate for 30 minutes at room temperature in the dark.[6]
-
Quenching: Quench the reaction by adding DTT to a final concentration that is at least equal to the concentration of the alkylating agent used.
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange, enzymatic digestion, and subsequent analysis by mass spectrometry.
In-Gel Protein Alkylation
This protocol is designed for proteins that have been separated by gel electrophoresis.
Workflow:
Caption: A standard workflow for in-gel protein alkylation.
Methodology:
-
Excision and Destaining: Excise the protein band of interest from the stained gel. Destain the gel pieces with an appropriate destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate) until the gel is clear.[6]
-
Reduction: Reduce the proteins within the gel pieces by incubating them in a solution of 20 mM DTT in 100 mM ammonium bicarbonate for 45 minutes at 56°C.[6]
-
Alkylation: Remove the DTT solution and add a solution of 55 mM iodoacetamide or 55 mM chloroacetamide in 100 mM ammonium bicarbonate.[6] Incubate for 30 minutes at room temperature in the dark.[6][8]
-
Washing and Digestion: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile. The gel pieces are now ready for in-gel digestion with a protease such as trypsin.[6]
Conclusion and Recommendations
The choice between this compound and iodoacetamide for protein alkylation depends on the specific requirements of the experiment.
-
Iodoacetamide is a highly reactive and well-established alkylating agent that can provide efficient cysteine modification.[1][9] However, its lower specificity and the potential for significant side reactions, particularly with methionine, can complicate data analysis in mass spectrometry-based proteomics.[2][3][6] It is crucial to carefully control reaction conditions, such as pH and reagent concentration, to minimize these off-target effects.[5]
-
This compound (or chloroacetamide) offers a compelling alternative with higher specificity and a reduced propensity for side reactions.[2][3] For studies where minimizing off-target modifications and achieving high peptide identification rates are critical, chloroacetamide is often the superior choice.[2][3][6]
For researchers engaged in sensitive proteomics applications, particularly those involving quantitative analysis or the identification of post-translational modifications, the use of chloroacetamide is recommended to ensure data of the highest quality. For routine applications where the potential for side reactions is less of a concern, iodoacetamide remains a viable and effective option. Ultimately, the selection of the alkylating agent should be guided by a thorough understanding of the experimental goals and the potential impact of the reagent on the final results.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Navigating Cysteine Alkylation in Proteomics: A Guide to Chloroacetic Acid Alternatives
For researchers, scientists, and drug development professionals engaged in proteomics, the precise and efficient alkylation of cysteine residues is a critical step for successful protein identification and quantification. While chloroacetic acid and its close relative, iodoacetamide, have long been the go-to reagents for this purpose, a growing body of evidence highlights the benefits of alternative reagents that can offer improved specificity, reduced side reactions, and enhanced peptide identification. This comprehensive guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
The ideal cysteine alkylating agent should exhibit high reactivity towards cysteine sulfhydryl groups while minimizing off-target modifications of other amino acid residues. Such non-specific reactions can complicate data analysis and lead to inaccurate protein identification. This guide explores the performance of several commonly used alternatives: Iodoacetamide (IAA), N-Ethylmaleimide (NEM), Acrylamide (AA), 4-Vinylpyridine (4-VP), and Methyl Methanethiosulfonate (MMTS).
Performance Comparison of Cysteine Alkylating Agents
The choice of alkylating agent can significantly impact the quality of proteomics data. The following tables summarize quantitative data from comparative studies, focusing on alkylation efficiency and the prevalence of common side reactions.
Table 1: Cysteine Alkylation Efficiency
| Alkylating Agent | Alkylation Efficiency (%) | Reference |
| Iodoacetamide (IAA) | ~99% | [1][2] |
| Chloroacetamide (CAA) | >97% | |
| N-Ethylmaleimide (NEM) | High (approaching 100%) | [3] |
| Acrylamide (AA) | High (complete alkylation reported) | [4][5] |
| 4-Vinylpyridine (4-VP) | Lower than IAA and NEM | [1] |
Table 2: Common Side Reactions and Off-Target Modifications
| Alkylating Agent | Primary Side Reactions | Quantitative Observations | Reference |
| Iodoacetamide (IAA) | Alkylation of Met, Lys, His, Asp, Glu, Tyr, Ser, Thr, and N-terminus. | Can affect up to 80% of methionine-containing peptides. | [1][6] |
| Chloroacetamide (CAA) | Similar to IAA but reported to have fewer side reactions in some studies. | Found to be superior to IAA, 4-VP, and MMTS in one study. | |
| N-Ethylmaleimide (NEM) | Alkylation of Lys, His, and N-terminus. | High level of side reactions, especially at the peptide N-terminus and lysine.[1] Improved specificity at pH < 7, NEM concentration < 10mM, and reaction time < 5 min.[3] | [1][3] |
| Acrylamide (AA) | Alkylation of N-terminus. | Generally lower side reactions compared to IAA. Doubly alkylated products were below 2.2% in one study.[4] | [1][4] |
| 4-Vinylpyridine (4-VP) | Lower reactivity leads to fewer side reactions. | - | [1] |
| Methyl Methanethiosulfonate (MMTS) | Modification of other nucleophilic residues. | Can be more suitable than IAM in some cases.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are representative protocols for the in-solution alkylation of proteins using the discussed reagents.
Protocol 1: In-Solution Protein Alkylation with Iodoacetamide (IAA)
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Iodoacetamide (IAA) solution (freshly prepared in the dark)
-
Quenching solution (e.g., DTT)
-
Trypsin or other proteolytic enzyme
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5 mM. Incubate for 30-60 minutes at 37-56 °C to reduce disulfide bonds.[2][8]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature in the dark.[8]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.
-
Digestion: Proceed with enzymatic digestion of the protein sample.
Protocol 2: In-Solution Protein Alkylation with N-Ethylmaleimide (NEM)
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.0)
-
DTT or TCEP solution
-
N-Ethylmaleimide (NEM) solution
-
Quenching solution (e.g., β-mercaptoethanol or DTT)
-
Trypsin or other proteolytic enzyme
Procedure:
-
Reduction: Reduce the protein sample with 5-10 mM DTT or 5 mM TCEP for 30-60 minutes at 37-56 °C.
-
Cooling: Cool the sample to room temperature.
-
Alkylation: Add NEM solution to a final concentration of 10-40 mM. For improved specificity, maintain the pH below neutral and the NEM concentration below 10 mM, with a reaction time of less than 5 minutes.[3] For general use, incubate for 1 hour at room temperature.[9]
-
Quenching: Stop the reaction by adding β-mercaptoethanol or DTT.[9]
-
Digestion: Proceed with enzymatic digestion.
Protocol 3: In-Solution Protein Alkylation with Acrylamide (AA)
Materials:
-
Protein sample in a suitable buffer (e.g., 200 mM ammonium bicarbonate)
-
DTT or TCEP solution
-
Acrylamide (AA) solution
-
Quenching solution (e.g., DTT)
-
Trypsin or other proteolytic enzyme
Procedure:
-
Reduction: Reduce the protein sample with 5-10 mM DTT or 5 mM TCEP for 30-60 minutes at 60 °C.[10]
-
Cooling: Cool the sample to room temperature.
-
Alkylation: Add AA solution to a final concentration of approximately 15-20 mM. Incubate for 30 minutes at room temperature.[10]
-
Quenching: Quench the reaction by adding DTT.
-
Digestion: Proceed with enzymatic digestion.
Protocol 4: In-Solution Protein Alkylation with 4-Vinylpyridine (4-VP)
Materials:
-
Protein sample in a suitable buffer
-
DTT or TCEP solution
-
4-Vinylpyridine (4-VP)
-
Methanol
-
Trypsin or other proteolytic enzyme
Procedure:
-
Reduction: Reduce the protein sample with DTT or TCEP as described in the previous protocols.
-
Cooling: Cool the sample to room temperature.
-
Alkylation: Add a mixture of 4-VP and methanol to the protein solution. A typical protocol suggests adding 2 µL of neat 4-vinylpyridine and 2.5 µL of methanol to 20 µL of the reduced sample. Incubate for 1 hour at room temperature.
-
Digestion: Proceed with enzymatic digestion. No quenching step is typically described.
Protocol 5: In-Solution Protein Alkylation with Methyl Methanethiosulfonate (MMTS)
Materials:
-
Protein sample in a suitable buffer
-
DTT or TCEP solution
-
Methyl Methanethiosulfonate (MMTS) solution
-
Trypsin or other proteolytic enzyme
Procedure:
-
Reduction: Reduce the protein sample with DTT or TCEP.
-
Cooling: Cool the sample to room temperature.
-
Alkylation: Add MMTS solution to the protein sample. The final concentration and incubation time can vary, so optimization is recommended.
-
Digestion: Proceed with enzymatic digestion.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate cysteine alkylating agent is a critical decision in proteomics study design. While this compound and iodoacetamide are effective, they are prone to significant side reactions, particularly with methionine residues. For studies where maximizing peptide identifications and minimizing off-target modifications are paramount, alternatives such as acrylamide and N-ethylmaleimide (under optimized conditions) can offer superior performance. Chloroacetamide itself has been shown in some studies to be a better alternative to iodoacetamide. 4-Vinylpyridine, while less reactive, can be advantageous in specific mass spectrometry applications. Ultimately, the optimal choice of reagent will depend on the specific goals of the experiment, the nature of the protein sample, and the downstream analytical methods employed. This guide provides the necessary data and protocols to make an informed decision and optimize your proteomics workflow for the highest quality data.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating Reactivity: A Comparative Analysis of Chloroacetic Acid and Bromoacetic Acid for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes efficiently and selectively. Among the versatile building blocks available, α-haloacids, particularly chloroacetic acid and bromoacetic acid, are frequently employed as alkylating agents. While structurally similar, their distinct halogen substituents impart significant differences in reactivity, influencing reaction kinetics, yields, and even pathway selection. This guide provides an objective comparison of the reactivity of this compound versus bromoacetic acid, supported by established chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Properties and Acidity
At a fundamental level, the difference in reactivity between this compound and bromoacetic acid stems from the inherent properties of chlorine and bromine. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond.[1] This heightened inductive effect of chlorine also renders this compound a stronger acid than bromoacetic acid, as evidenced by their respective pKa values.[2][3]
| Property | This compound | Bromoacetic Acid | Reference |
| Formula | ClCH₂COOH | BrCH₂COOH | [4],[5] |
| Molar Mass | 94.49 g/mol | 138.95 g/mol | [4],[5] |
| pKa | 2.87 | 2.90 | [2][3] |
| Appearance | Colorless to white crystals | White to light yellow crystalline solid | [6],[5] |
The lower pKa of this compound indicates a greater degree of ionization in solution, a factor that can influence reaction conditions, particularly in base-catalyzed processes.
Reactivity in Nucleophilic Substitution Reactions
The primary application of chloroacetic and bromoacetic acids in organic synthesis is as electrophiles in nucleophilic substitution (S_N2) reactions. In these reactions, a nucleophile attacks the α-carbon, displacing the halide ion. The rate of an S_N2 reaction is significantly influenced by the nature of the leaving group.
A good leaving group is a species that is stable on its own, which typically corresponds to the conjugate base of a strong acid. When comparing the leaving group ability of the halide ions, iodide is the best, followed by bromide, and then chloride.[4] This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making the bromide ion (Br⁻) a more stable and thus better leaving group than the chloride ion (Cl⁻).
This fundamental principle dictates that bromoacetic acid is generally more reactive than this compound in S_N2 reactions . The weaker carbon-bromine bond is more easily broken upon nucleophilic attack, leading to faster reaction rates.
This relationship can be visualized in the following reaction pathway diagram:
Experimental Considerations and Protocols
The choice between this compound and bromoacetic acid in a synthetic protocol will depend on the desired reaction rate and the nature of the nucleophile. For less reactive nucleophiles, the higher reactivity of bromoacetic acid may be necessary to achieve a reasonable reaction time and yield. Conversely, for highly reactive nucleophiles, the more moderate reactivity of this compound might offer better control and selectivity, minimizing potential side reactions.
General Experimental Protocol for Williamson Ether Synthesis
The Williamson ether synthesis, a classic S_N2 reaction, can be used to compare the reactivity of chloroacetic and bromoacetic acids. The following is a generalized protocol for the synthesis of a phenoxyacetic acid derivative.
Objective: To compare the reaction rate and yield of the reaction between a phenol and either this compound or bromoacetic acid.
Materials:
-
Phenol (or a substituted phenol)
-
This compound
-
Bromoacetic acid
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., water, ethanol, or a polar aprotic solvent like DMF or acetone)
-
Hydrochloric acid (for workup)
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask, dissolve the phenol in the chosen solvent. Add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to form the phenoxide nucleophile. Stir the mixture until the phenol is fully deprotonated.
-
Addition of Haloacetic Acid: To the solution of the phenoxide, add a stoichiometric equivalent of either this compound or bromoacetic acid.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (this will depend on the solvent and the specific reactants). Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Record the time taken for the disappearance of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to protonate the carboxylic acid product. The product may precipitate out of solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Data to Collect:
-
Time to reaction completion for both this compound and bromoacetic acid.
-
Isolated yield of the product for both reactions.
By conducting this experiment under identical conditions (concentration, temperature, solvent) for both haloacetic acids, a direct comparison of their reactivity can be made. It is expected that the reaction with bromoacetic acid will proceed at a faster rate.
The logical workflow for selecting the appropriate haloacetic acid based on nucleophile reactivity is illustrated below:
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Chloroacetic Acid Reaction Products: NMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of reaction products is a critical step in chemical synthesis, ensuring the purity, yield, and safety of the final compounds. When chloroacetic acid is used as a reactant, for instance in the synthesis of heterocyclic compounds like 2-imino-4-thiazolidinone, accurate quantification of the product and any unreacted starting materials or byproducts is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), two common analytical techniques for this purpose. The comparison is supported by experimental protocols and illustrative data for the synthesis of 2-imino-4-thiazolidinone from this compound and thiourea.
At a Glance: qNMR vs. HPLC for Quantitative Analysis
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV-Vis, MS, etc. |
| Primary/Secondary | Primary method (quantification without a specific reference standard of the analyte). | Secondary method (requires a specific reference standard of the analyte for calibration). |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Can involve dissolution, filtration, and sometimes derivatization. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample, plus column equilibration time. |
| Selectivity | High, based on unique chemical shifts of protons. Can be challenging in complex mixtures with overlapping signals. | High, based on chromatographic separation and detector specificity. |
| Accuracy | High, with proper experimental setup. | High, dependent on the purity of the reference standard. |
| Precision | High, typically with Relative Standard Deviations (RSD) < 2%. | High, typically with RSD < 2%. |
| Limit of Detection (LOD) | Generally in the low millimolar to high micromolar range. | Generally in the low micromolar to nanomolar range, depending on the detector. |
| Limit of Quantification (LOQ) | Generally in the millimolar range. | Generally in the micromolar to nanomolar range. |
| Structural Information | Provides detailed structural information of all detected components. | Provides limited structural information (retention time, UV spectrum). Mass spectrometry (LC-MS) provides mass information. |
| Throughput | Can be automated for high throughput. | Can be automated for high throughput. |
Note: The data in this table is illustrative and based on typical performance characteristics. Actual values may vary depending on the specific instrumentation, experimental conditions, and the nature of the analyte.
Reaction Scheme: Synthesis of 2-imino-4-thiazolidinone
The reaction of this compound with thiourea provides a relevant example for comparing quantitative analytical techniques. The product, 2-imino-4-thiazolidinone, is a key scaffold in medicinal chemistry.
Caption: Synthesis of 2-imino-4-thiazolidinone from this compound and thiourea.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the concentration and/or purity of the reaction product, 2-imino-4-thiazolidinone, in a reaction mixture.
Materials:
-
Reaction mixture sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., maleic acid, 1,4-dioxane, or dimethyl sulfone). The IS should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture and dissolve it in a known volume of the internal standard stock solution.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard) to ensure full relaxation between pulses. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[1]
-
Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time (aq) and the number of data points (td).
-
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the characteristic, well-resolved signals of the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration or Purity
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of the reaction product, 2-imino-4-thiazolidinone, in a reaction mixture.
Materials:
-
Reaction mixture sample
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers and additives (e.g., formic acid, ammonium acetate)
-
Reference standard of 2-imino-4-thiazolidinone of known purity
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the 2-imino-4-thiazolidinone reference standard of known concentration. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation:
-
Accurately dilute a known amount of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: A suitable reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of aqueous buffer and organic solvent (e.g., 0.1% formic acid in water and acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV-Vis detector at a wavelength where the analyte has maximum absorbance.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
-
Quantification: Determine the concentration of 2-imino-4-thiazolidinone in the sample by comparing its peak area to the calibration curve.
Workflow Diagrams
Caption: Experimental workflow for quantitative ¹H NMR (qNMR) analysis.
Caption: Experimental workflow for quantitative HPLC analysis.
Conclusion
Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound reaction products. The choice between them often depends on the specific requirements of the analysis.
-
qNMR is a primary method that offers the advantage of not requiring a specific reference standard for the analyte, which is particularly useful in the early stages of drug development when pure standards may not be available. It also provides valuable structural information about all components in the mixture.
-
HPLC is a highly sensitive and robust technique, making it ideal for the detection and quantification of low-level impurities. However, it relies on the availability of a pure reference standard for the analyte of interest.
For comprehensive analysis in a research and development setting, a combination of both techniques is often employed. qNMR can be used for primary quantification and structural elucidation, while HPLC can be used for high-sensitivity impurity profiling and routine quality control.
References
comparing the efficacy of different catalysts for chloroacetic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chloroacetic acid (CAA), a vital intermediate in the production of pharmaceuticals, herbicides, and other fine chemicals, is critically dependent on the choice of catalyst.[1][2] The efficacy of the catalytic system directly influences the reaction rate, yield, and purity of the final product by minimizing the formation of byproducts such as dithis compound (DCAA) and trithis compound (TCAA).[1][2] This guide provides an objective comparison of different catalysts employed in the chlorination of acetic acid, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalytic system for specific research and production needs.
Comparison of Catalyst Performance
The selection of a catalyst for the chlorination of acetic acid is a critical factor that influences not only the yield of monothis compound (MCA) but also the selectivity by controlling the formation of di- and trichloroacetic acids.[1][2] The most common catalysts used in industrial processes are acetic anhydride and acetyl chloride.[1][3] Other catalysts such as chlorosulfonic acid and thionyl chloride have also been investigated.[4] The catalytic activity is generally attributed to the in-situ formation of acetyl chloride, which then undergoes enolization, a key rate-determining step in the chlorination process.[1][5]
The following table summarizes the performance of different catalysts based on available experimental data.
| Catalyst | Promoter | Catalyst Loading (wt%) | Reaction Time (h) | MCA Yield (%) | DCAA Content (%) | Reference |
| Acetic Anhydride | - | 8 | 8 | 73.37 | 23.51 | [5] |
| Acetic Anhydride | - | 15 | 8 | 51.72 | 45.04 | [5] |
| Acetic Anhydride | - | 20 | 8 | 21.29 | 76.41 | [5] |
| Acetic Anhydride | - | 25 | 8 | 9.53 | 88.39 | [5] |
| Acetic Anhydride | H₂SO₄ (5%) | Not Specified | 2.5 | 94.2 | 2.01 | [5] |
| Acetic Anhydride | FeCl₃ (1.5%) | Not Specified | 2.5 | 95.8 | 2.79 | [5] |
| Acetyl Chloride | - | Not Specified | Not Specified | Data Not Available | Data Not Available | [1][4] |
| Chlorosulfonic Acid | - | Not Specified | Not Specified | Data Not Available | Data Not Available | [4] |
| Thionyl Chloride | - | Not Specified | Not Specified | Data Not Available | Data Not Available | [4] |
| Photo-chlorination | - | - | Not Specified | High Selectivity | Low | [6] |
Note: The data presented for acetic anhydride shows a complex relationship where higher catalyst loading surprisingly led to lower MCA yield and higher DCAA content in one study, suggesting that reaction conditions and other factors play a significant role.[5] The use of promoters like sulfuric acid and ferric chloride appears to significantly enhance the yield of MCA while keeping the formation of DCAA relatively low.[5] Photo-chlorination is presented as a clean alternative, avoiding catalysts altogether, though it may require specialized equipment.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the synthesis of this compound using different catalytic systems, based on descriptions from the literature.
General Procedure for Catalytic Chlorination of Acetic Acid
This protocol outlines the fundamental steps for the synthesis of this compound via the chlorination of acetic acid in the presence of a catalyst.
Materials:
-
Glacial Acetic Acid (>99%)[1]
-
Chlorine Gas (99.9%)[1]
-
Catalyst (e.g., Acetic Anhydride, Acetyl Chloride)[1]
-
Promoter (optional, e.g., H₂SO₄, FeCl₃)[5]
-
Inert gas (e.g., Nitrogen) for purging
-
Sodium hydroxide or other suitable scrubbing solution for exhaust gases[1]
Equipment:
-
Glass-lined reactor or a reactor made of a material resistant to corrosive reagents
-
Gas inlet tube for chlorine
-
Reflux condenser
-
Thermometer
-
Stirrer
-
Heating mantle or oil bath
-
Gas flow meter
-
Scrubber for exhaust gases
Procedure:
-
Reactor Setup: The reactor is charged with a specific amount of glacial acetic acid and the chosen catalyst.[1] If a promoter is used, it is also added at this stage.[5]
-
Inert Atmosphere: The system is purged with an inert gas to remove air and moisture.
-
Heating: The reaction mixture is heated to the desired temperature, typically between 100-120°C.[5][6]
-
Chlorination: Chlorine gas is introduced into the reactor at a controlled flow rate.[5] The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them using techniques like gas chromatography (GC) to determine the concentration of MCA, DCAA, and unreacted acetic acid.[5]
-
Work-up: Once the desired conversion is achieved, the chlorine supply is stopped, and the reaction mixture is cooled. The crude product is then purified, typically by distillation, to separate the desired monothis compound from byproducts and unreacted starting materials.[2]
Specific Protocol using Acetic Anhydride Catalyst
This protocol is based on a study investigating the effect of acetic anhydride concentration.
-
Reaction Temperature: 105°C[5]
-
Chlorine Flow Rate: 40 mL/min[5]
-
Catalyst Concentration: Varied from 8% to 25% by weight of acetic acid.[5]
-
Procedure:
-
A laboratory-scale glass tube reactor is charged with acetic acid.
-
The specified amount of acetic anhydride is added as the catalyst.
-
The reactor is heated to 105°C.
-
Chlorine gas is bubbled through the mixture at a flow rate of 40 mL/min.
-
Samples are taken at different time intervals to analyze the product distribution.[5]
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. CN1282637C - Method for producing this compound by photochlorination of acetic acid - Google Patents [patents.google.com]
A Comparative Guide to the Validation of a Novel Analytical Method for Chloroacetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical new analytical method for the quantification of chloroacetic acid against a well-established High-Performance Liquid Chromatography (HPLC-UV) method. The information presented is based on established analytical practices and data from existing validated methods, offering a framework for the validation and adoption of new analytical techniques in a laboratory setting.
Introduction
This compound is a compound of significant interest in various fields, including pharmaceuticals, environmental monitoring, and industrial chemistry. Its quantification requires sensitive, accurate, and reliable analytical methods. While several methods for its detection exist, the pursuit of new techniques with improved performance, efficiency, or cost-effectiveness is a continuous endeavor in analytical chemistry.[1] This guide outlines the validation process for a hypothetical new method, "Rapid-Scan Spectrometry," and compares its performance against the established ISO 17293-1 HPLC-UV method.[2]
Experimental Protocols
Detailed methodologies for both the established and the new analytical methods are provided below. These protocols are essential for reproducing the experimental results and ensuring the validity of the comparison.
Established Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the principles outlined in ISO 17293-1 for the determination of this compound in surfactants.[2]
1. Principle: The sample is dissolved in the mobile phase and analyzed by HPLC. This compound is separated on a C8-bonded silica gel column and detected by a UV detector at 214 nm. Quantification is achieved using an external calibration method.[2]
2. Reagents and Materials:
-
This compound (ClCH2COOH), purity > 99%
-
Acetonitrile (CH3CN), HPLC grade
-
Phosphoric acid (H3PO4)
-
Water, conforming to grade 1 in accordance with ISO 3696[2]
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV detector
-
C8-bonded silica gel column[2]
-
Ultrasonic device[2]
4. Procedure:
-
Mobile Phase Preparation: A mixture of 100 ml of acetonitrile in 900 ml of water, with 2.0 ml of phosphoric acid added. The mobile phase is degassed using an ultrasonic device.[2]
-
Chromatographic Conditions:
-
Flow rate: 1.0 ml/min
-
Detecting wavelength: 214 nm
-
Column temperature: Room temperature[2]
-
-
Calibration: A series of standard solutions are prepared by diluting a stock solution of this compound.[2]
-
Sample Preparation and Analysis: The sample is dissolved in the mobile phase, filtered, and a 20 µl aliquot is injected into the HPLC system.[2]
New Method: Rapid-Scan Spectrometry (Hypothetical)
This hypothetical method is designed for rapid screening and quantification of this compound in aqueous samples.
1. Principle: The method is based on the direct measurement of the absorbance of this compound in the UV spectrum after a simple sample clarification step. A proprietary reagent is added to enhance the chromophoric properties of this compound, allowing for sensitive detection.
2. Reagents and Materials:
-
This compound (ClCH2COOH), purity > 99%
-
Rapid-Scan Enhancing Reagent (proprietary)
-
Deionized water
-
0.45 µm syringe filters
3. Instrumentation:
-
UV-Vis Spectrophotometer with rapid scanning capabilities
-
Vortex mixer
-
Micropipettes
4. Procedure:
-
Sample Preparation: 1 ml of the aqueous sample is mixed with 100 µl of the Rapid-Scan Enhancing Reagent. The mixture is vortexed for 30 seconds and then filtered through a 0.45 µm syringe filter.
-
Analysis: The absorbance spectrum of the prepared sample is recorded from 200 nm to 400 nm. The peak absorbance at the characteristic wavelength for the this compound-reagent complex is used for quantification.
-
Calibration: A calibration curve is generated by preparing a series of standard solutions of this compound and treating them with the enhancing reagent in the same manner as the samples.
Data Presentation: Performance Comparison
The performance of the new "Rapid-Scan Spectrometry" method is compared with the established HPLC-UV method in the table below. The data for the HPLC-UV method is derived from published standards, while the data for the new method is hypothetical, representing a target performance profile for a novel technique.
| Performance Parameter | Established Method (HPLC-UV) | New Method (Rapid-Scan Spectrometry) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 88.6% - 101.5%[3] | 95.0% - 105.0% |
| Precision (RSD %) | < 3%[3] | < 5% |
| Limit of Detection (LOD) | ≤ 0.3 µg/ml[2] | 0.5 µg/ml |
| Limit of Quantification (LOQ) | ≤ 1.0 µg/ml[2] | 1.5 µg/ml |
| Analysis Time per Sample | ~ 15 minutes | ~ 2 minutes |
| Sample Preparation Time | ~ 10 minutes | ~ 3 minutes |
| Cost per Sample | Moderate | Low |
| Selectivity | High | Moderate |
Mandatory Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key steps in the experimental workflows of the established HPLC-UV method and the new Rapid-Scan Spectrometry method.
References
A Side-by-Side Comparison of Chloroacetic Acid and its Sodium Salt in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloroacetic acid (CAA) and its sodium salt, sodium chloroacetate (SCA), are pivotal reagents in a multitude of synthetic applications, ranging from the production of pharmaceuticals and herbicides to the modification of natural polymers. While chemically related, their distinct physical and chemical properties often dictate the choice of reagent for a specific synthetic protocol. This guide provides an objective, data-driven comparison of this compound and sodium chloroacetate in synthesis, supported by experimental protocols and visualizations to aid researchers in making informed decisions for their work.
Physicochemical Properties: A Fundamental Comparison
The selection of either this compound or its sodium salt is often guided by their fundamental physicochemical properties, which influence their handling, solubility, and reactivity in different solvent systems.
| Property | This compound | Sodium Chloroacetate |
| Chemical Formula | C₂H₃ClO₂[1] | C₂H₂ClNaO₂[2] |
| Molar Mass | 94.49 g/mol [1] | 116.48 g/mol [2] |
| Appearance | Colorless to light-brownish crystalline solid[1] | White, hygroscopic crystalline powder[3] |
| Melting Point | 63 °C[1] | 199 °C (decomposes) |
| Boiling Point | 189.3 °C[1] | Decomposes |
| Solubility in Water | Highly soluble[1] | Highly soluble (85 g/100 mL at 20°C) |
| Acidity (pKa) | ~2.86 | Neutral salt |
| Corrosivity | Highly corrosive to metals and tissue[1] | Corrosive |
| Toxicity | Toxic by inhalation, ingestion, and skin contact[1] | Toxic if swallowed and by inhalation |
Performance in Synthesis: Carboxymethyl Cellulose (CMC) Production
One of the most significant industrial applications for both this compound and sodium chloroacetate is the synthesis of carboxymethyl cellulose (CMC), a widely used thickener, stabilizer, and emulsifier. The synthesis involves the carboxymethylation of cellulose, a reaction that can be carried out using either reagent.
The fundamental difference in the synthetic approach lies in the initial activation of cellulose. When using this compound, a strong base like sodium hydroxide is required to both deprotonate the hydroxyl groups of cellulose to form alkali cellulose and to neutralize the this compound itself. In contrast, when using sodium chloroacetate, the base is primarily needed for the formation of alkali cellulose.
| Parameter | This compound | Sodium Chloroacetate |
| Typical Reaction Medium | Isopropanol, Ethanol, or mixtures | Isopropanol, Ethanol, or mixtures |
| Base Requirement | Stoichiometric excess of NaOH to neutralize CAA and activate cellulose | Sufficient NaOH to activate cellulose |
| Reaction Temperature | 55-70°C | 50-70°C |
| Reported Degree of Substitution (DS) | 0.4 - 1.5 | 0.5 - 2.1 |
| Key Considerations | Highly exothermic neutralization reaction requires careful temperature control.[4] The process generates water, which can influence side reactions. | Generally considered easier to handle due to lower corrosivity and no in-situ neutralization. Can be used directly in a pre-formed alkali cellulose slurry. |
Experimental Protocol: Synthesis of Carboxymethyl Cellulose (CMC)
Using this compound:
-
Alkalization: 10g of cellulose is suspended in 100 mL of isopropanol in a reaction vessel. A solution of 40% (w/v) sodium hydroxide is added dropwise with constant stirring for 1-2 hours at room temperature to form alkali cellulose.
-
Etherification: A solution of 12g of this compound in a minimal amount of isopropanol is added to the alkali cellulose slurry.
-
Reaction: The reaction mixture is heated to 60-70°C and stirred for 3-4 hours.
-
Neutralization and Purification: The mixture is cooled, and the excess alkali is neutralized with glacial acetic acid. The solid product is then filtered and washed multiple times with 70-80% ethanol to remove byproducts like sodium chloride and sodium glycolate.
-
Drying: The purified CMC is dried in an oven at 60°C.
Using Sodium Chloroacetate:
-
Alkalization: 10g of cellulose is slurried in 100 mL of isopropanol. A 30% (w/v) aqueous solution of sodium hydroxide is added, and the mixture is stirred for 1-2 hours at room temperature.
-
Carboxymethylation: 15g of sodium chloroacetate is added directly to the alkali cellulose slurry.
-
Reaction: The temperature is raised to 60-70°C, and the reaction is maintained for 3-4 hours with continuous stirring.
-
Neutralization and Purification: The reaction mixture is cooled and neutralized with acetic acid. The resulting CMC is filtered and washed repeatedly with 70-80% methanol or ethanol.
-
Drying: The final product is dried at 60°C.
Visualizing the CMC Synthesis Workflow
Caption: General workflow for the synthesis of Carboxymethyl Cellulose (CMC).
Performance in Synthesis: Williamson Ether Synthesis for Herbicides
The Williamson ether synthesis is a cornerstone reaction for the production of phenoxyacetic acid herbicides, such as 2,4-D and MCPA. This reaction involves the nucleophilic substitution of a halogen by an alkoxide or phenoxide. Both this compound and sodium chloroacetate can serve as the electrophile in this synthesis.
When this compound is used, a base is required to deprotonate the phenol to the more nucleophilic phenoxide and to neutralize the this compound. If sodium chloroacetate is employed, a base is still necessary to generate the phenoxide from the corresponding phenol.
| Parameter | This compound | Sodium Chloroacetate |
| Typical Substrates | Phenols, Substituted Phenols | Phenols, Substituted Phenols |
| Base Requirement | At least two equivalents of a base (e.g., NaOH, KOH) are needed: one to deprotonate the phenol and one to neutralize the this compound.[1] | One equivalent of a base is required to deprotonate the phenol. |
| Reaction Temperature | 90-110°C | 90-110°C |
| Reported Yields | 85-95% | 90-97% |
| Key Considerations | The in-situ neutralization of this compound is exothermic and requires careful temperature management. | The direct use of the salt can offer better control over the reaction conditions. |
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Using this compound:
-
Phenoxide Formation and Neutralization: In a reaction vessel, 163g of 2,4-dichlorophenol is dissolved in an aqueous solution containing at least 80g of sodium hydroxide. To this solution, 94.5g of this compound is added portion-wise, controlling the temperature.
-
Condensation: The reaction mixture is heated to 100-110°C and refluxed for 2-3 hours.
-
Acidification: After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to a pH of 2-3. This precipitates the 2,4-D.
-
Isolation and Purification: The crude 2,4-D is collected by filtration, washed with water to remove inorganic salts, and then dried. Recrystallization from a suitable solvent can be performed for further purification.
Using Sodium Chloroacetate:
-
Phenoxide Formation: An aqueous solution of sodium 2,4-dichlorophenoxide is prepared by reacting 163g of 2,4-dichlorophenol with 40g of sodium hydroxide.[5]
-
Condensation: An aqueous solution of 116.5g of sodium chloroacetate is added to the sodium 2,4-dichlorophenoxide solution.[5] The mixture is then heated to 100-110°C and refluxed for 2-3 hours.[5]
-
Acidification: The reaction mixture is cooled and acidified with a strong acid to precipitate the 2,4-D.[5]
-
Isolation and Purification: The product is isolated by filtration, washed with water, and dried.[5]
Visualizing the Williamson Ether Synthesis
Caption: The Williamson Ether Synthesis pathway for phenoxyacetic acids.
Conclusion
Both this compound and its sodium salt are effective reagents for key synthetic transformations like carboxymethylation and Williamson ether synthesis. The choice between them often hinges on practical considerations.
-
This compound is a more direct reagent but its handling requires greater care due to its higher corrosivity and the exothermic nature of its in-situ neutralization. This can necessitate more stringent process control.
-
Sodium chloroacetate , being a salt, is generally easier and safer to handle. It can simplify the reaction setup by eliminating the need for a separate neutralization step, potentially offering better control over the reaction exotherm.
For many large-scale industrial processes, the use of sodium chloroacetate is often preferred due to its handling advantages. However, for laboratory-scale synthesis, the choice may depend on the specific reaction conditions, available equipment, and the desired level of control over the reaction parameters. Ultimately, the optimal choice will be dictated by a careful evaluation of the reaction stoichiometry, safety protocols, and process economics.
References
Assessing the Purity of Synthesized Chloroacetic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the quality control process. This guide provides a comprehensive comparison of analytical methods for assessing the purity of chloroacetic acid, with a focus on the traditional titration method and modern chromatographic techniques. Experimental data is presented to support an objective evaluation of each method's performance.
Comparison of Analytical Methods
The choice of analytical method for determining the purity of this compound depends on various factors, including the required precision, sample throughput, available equipment, and cost considerations. While titration is a classic and cost-effective method, chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Gas Chromatography (GC) offer higher sensitivity and specificity.
| Parameter | Titration | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Gas Chromatography (GC-FID) |
| Principle | Neutralization reaction between the acidic analyte and a standard basic solution. | Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase. | Separation of ions based on their interaction with a resin, followed by conductivity detection. | Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase, followed by flame ionization detection. |
| Primary Use | Assay of bulk material. | Purity testing, impurity profiling, and quantification. | Analysis of ionic species, including chloroacetate and other haloacetic acids. | Analysis of volatile organic compounds. |
| Precision (RSD) | Typically <1% | <2%[1] | 1.1 - 2.9%[1] | Variable, dependent on sample preparation. |
| Accuracy/Recovery | High for assay of the major component. | 95.3 - 104.3%[1] | 96 - 99.75%[2] | 69.9 - 107.3% |
| Limit of Detection (LOD) | Higher, not suitable for trace analysis. | ≤0.3 µg/mL[3] | Not specified in provided results. | 0.04 µg per sample[4] |
| Analysis Time | Relatively fast per sample, but can be labor-intensive for multiple samples. | Typically 15-30 minutes per sample. | Typically 20-30 minutes per sample. | Dependent on the chromatographic program, often 20-40 minutes. |
| Cost | Low instrument and consumable cost. | High instrument cost, moderate consumable cost. | High instrument cost, moderate consumable cost. | High instrument cost, moderate consumable cost. |
| Specificity | Low, titrates any acidic impurity. | High, can separate and quantify impurities. | High, specific for ionic compounds. | High, good for volatile impurities. |
Experimental Protocols
Purity Assessment by Titration
This method determines the total acidity of the sample, which is then used to calculate the purity of this compound.
Materials and Reagents:
-
Synthesized this compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution (1% in ethanol)
-
Deionized water
-
Analytical balance
-
Buret (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 2.0 g of the synthesized this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water to the flask and stir until the sample is completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.
-
Fill a clean, rinsed buret with the standardized 0.1 M NaOH solution. Record the initial buret volume to two decimal places.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.[5]
-
As the endpoint is approached, the pink color of the indicator will start to persist for longer periods. Add the NaOH dropwise until a faint but permanent pink color is obtained and persists for at least 30 seconds.[6][7]
-
Record the final buret volume to two decimal places.
-
Repeat the titration at least two more times for a total of three determinations.
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the NaOH solution in mol/L
-
MW = Molecular weight of this compound (94.50 g/mol )
-
W = Weight of the this compound sample in g
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a more detailed purity profile by separating and quantifying this compound and its potential impurities.
Instrumentation and Conditions (based on typical methods for organic acids):
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the titration method and the logical relationship in selecting an appropriate analytical method.
References
- 1. [Validation Study on a Rapid and Low-priced Method for Determination of Chloroacetic Acids in Mineral Water Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108008061B - Method for detecting monothis compound, dithis compound, trithis compound and sulfate radical in this compound by ion chromatography - Google Patents [patents.google.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Analytical Method [keikaventures.com]
- 5. youtube.com [youtube.com]
- 6. webassign.net [webassign.net]
- 7. allanchem.com [allanchem.com]
cross-validation of experimental results involving chloroacetic acid with literature data
Cross-Validation of Chloroacetic Acid Properties: A Comparative Guide
This guide provides a comprehensive comparison of the physicochemical and biological properties of this compound, cross-referencing experimental data with established literature values. It is designed for researchers, scientists, and drug development professionals to facilitate the validation of experimental results. The guide includes detailed experimental protocols for key property measurements and an overview of a known biological signaling pathway affected by this compound.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound as reported in the scientific literature. Experimental results should be compared against these reference values to assess purity and consistency.
| Property | Literature Value | References |
| Molar Mass | 94.50 g/mol | [1][2][3][4] |
| Appearance | Colorless to white, hygroscopic crystalline solid | [1][4][5] |
| pKa (at 25 °C) | 2.85 - 2.9 | [2][4][5][6] |
| Melting Point | 50 - 63 °C (Exists in α, β, and γ forms) | [2][5][7][8] |
| Solubility in Water | Very soluble; 85.8 g/100 mL (at 25 °C) | [2][4][5] |
| Odor | Pungent, penetrating, burning odor | [5] |
Biological Effects and Signaling Pathway
Recent studies have shown that chloroacetic acids can induce skin aging by increasing intracellular reactive oxygen species (ROS), which in turn triggers inflammatory responses and cellular senescence.[9] This process has been found to be mediated through the cGAS-STING-NF-κB signaling pathway.[9] The release of lactate dehydrogenase (LDH) is a common indicator of cytotoxicity caused by such compounds.[10][11]
Experimental Protocols
Detailed methodologies for determining the key properties of this compound are provided below.
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constant (pKa) by creating a titration curve for the weak acid (this compound) with a strong base.[12]
Materials:
-
pH meter with electrode, calibrated with standard buffers
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
This compound solution of known concentration (e.g., 0.1 M)
-
Distilled water
Procedure:
-
Pipette a known volume (e.g., 25 mL) of the this compound solution into the beaker.
-
Add distilled water (e.g., 25 mL) to ensure the pH electrode is properly submerged.
-
Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 1-2 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.5 mL) to accurately capture the equivalence point.
-
Continue the titration until the pH begins to plateau at a high value (e.g., pH 10-12).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point. The pH at this half-equivalence point is equal to the pKa of the weak acid.[13]
Determination of Melting Point
The capillary method is a standard technique for determining the melting point of a crystalline solid, serving as an indicator of purity.[14][15] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[14]
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Finely powdered, dry sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[16]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Initial Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[17]
-
Accurate Determination:
-
Set the apparatus to a starting temperature approximately 5-10°C below the expected melting point.[16]
-
Set the heating rate to a slow, constant value (e.g., 1-2°C per minute) to ensure thermal equilibrium.[16][17]
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[14]
-
-
Repeat the measurement with a fresh sample to ensure consistency.
Determination of Aqueous Solubility
This protocol provides a basic method for qualitatively and semi-quantitatively assessing the solubility of this compound in water.
Materials:
-
Test tubes or small vials
-
This compound
-
Distilled water
-
Vortex mixer or magnetic stirrer
-
Balance
Procedure:
-
Qualitative Assessment:
-
Add a small, known amount of this compound (e.g., 0.1 g) to a test tube containing a known volume of distilled water (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble at that concentration.[18]
-
-
Semi-Quantitative Assessment (Saturation Method):
-
Add a known volume of distilled water (e.g., 5 mL) to a vial.
-
Gradually add small, weighed portions of this compound to the water while continuously stirring.
-
Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
Allow the solution to equilibrate for a period (e.g., 30 minutes) with continued stirring.
-
Calculate the solubility by dividing the total mass of dissolved this compound by the volume of water used (e.g., in g/100 mL).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[11][19]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Adherent or suspension cells
-
Test compound (this compound)
-
Culture medium
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[20]
-
Controls: Prepare triplicate wells for each of the following controls:
-
Background Control: Wells with culture medium only (no cells).
-
Low Control (Spontaneous LDH Release): Untreated cells.
-
High Control (Maximum LDH Release): Cells treated with the lysis solution provided in the kit.
-
-
Treatment:
-
After allowing cells to adhere (typically overnight), treat the experimental wells with various concentrations of this compound.
-
Incubate the plate for a desired exposure period (e.g., 24 hours) at 37°C in a CO₂ incubator.[11]
-
-
Sample Collection:
-
Centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction results in the conversion of a tetrazolium salt into a red formazan product.[11]
-
-
Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100
-
-
References
- 1. This compound | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 79-11-8 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound, 100 g, CAS No. 79-11-8 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 8. This compound, 79-11-8 [thegoodscentscompany.com]
- 9. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Lesson on pKa and Weak Acid | Libraries & Academic Innovation [library.gwu.edu]
- 13. scribd.com [scribd.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. mt.com [mt.com]
- 17. SSERC | Melting point determination [sserc.org.uk]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of Chloroacetic Acid: A Comprehensive Guide for Laboratory Professionals
A detailed protocol for the safe handling, neutralization, and disposal of chloroacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a highly corrosive and toxic compound that requires meticulous handling and disposal procedures. Direct contact can cause severe skin burns, eye damage, and systemic poisoning, which can be fatal.[1][2] Therefore, adherence to strict safety protocols is paramount for researchers, scientists, and drug development professionals who handle this chemical. This guide provides a step-by-step approach to the proper disposal of this compound, from immediate safety measures to the final disposal of neutralized waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be prepared for emergencies. Ensure that an eyewash station and an emergency shower are readily accessible.[3] All personnel handling the substance must be thoroughly trained on its hazards and the proper emergency response.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive set of personal protective equipment is mandatory to prevent any direct contact with the substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. | Prevents skin contact and absorption, which can cause severe burns and systemic toxicity.[1] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[4] |
| Body Protection | A chemical-resistant apron or a complete suit that protects against chemicals. | Shields the body from accidental spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. | Prevents inhalation of dust or vapors, which are toxic.[1][4] |
Spill Management
In the event of a this compound spill, immediate and decisive action is required to contain the substance and prevent exposure.
For Small Spills:
-
Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Neutralize: For small spills, cautiously neutralize the spilled material with a weak base like sodium bicarbonate or soda ash.[2]
-
Collect: Once neutralized, sweep or scoop the material into a clearly labeled, sealed container for hazardous waste.[1][3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For Large Spills:
-
Evacuate: Evacuate the area immediately and contact your institution's environmental health and safety (EHS) office or emergency response team.[3]
-
Isolate: If it is safe to do so, prevent the spill from spreading by using dikes or absorbents.
-
Professional Cleanup: Large spills should only be handled by trained emergency responders.
Step-by-Step Disposal Procedure for Laboratory Quantities
While the ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company, small quantities in a laboratory setting can often be neutralized to reduce their hazardous characteristics before collection.[1][5] This procedure should be performed in a chemical fume hood.
1. Preparation:
-
Assemble all necessary PPE.
-
Prepare a large container, such as a polyethylene bucket, that is at least twice the volume of the acid solution to be neutralized.[6]
-
Have a pH meter or pH paper ready for monitoring.
-
Prepare a cooling bath (e.g., an ice-water bath) to manage the exothermic reaction.
2. Dilution:
-
If you have a concentrated solution of this compound, it should be diluted to a concentration of 5% or less.[6]
-
Crucially, always add the acid slowly to cold water, never the other way around, to avoid a violent reaction.
3. Neutralization:
-
Place the container with the diluted this compound in the cooling bath.
-
Slowly add a weak base, such as a 5% solution of sodium bicarbonate or soda ash, to the acid solution while stirring continuously. Using a carbonate-based neutralizer is recommended as it is a safer method that limits the hydrolysis of this compound into glycolic acid, a reaction that can be promoted by strong bases and heat.[1]
-
Be aware that the reaction with bicarbonate will produce carbon dioxide gas, leading to bubbling.[7][8] Add the base slowly to control the rate of gas evolution and prevent foaming over.
-
Monitor the temperature of the solution and keep it cool to prevent the formation of hazardous byproducts.
4. pH Monitoring and Adjustment:
-
Continuously monitor the pH of the solution.
-
Continue adding the base until the pH is between 6.0 and 8.0.[6]
5. Final Disposal:
-
Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container.
-
Even after neutralization, the solution may still be considered hazardous waste due to the presence of chloroacetate salts and potential byproducts. It is imperative to consult your local and institutional regulations.[4][5]
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.
-
Contaminated materials, including PPE and absorbents, must also be disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and regulations.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. laballey.com [laballey.com]
- 4. This compound, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Chloroacetic Acid
For Immediate Reference: Essential Safety and Operational Protocols for Chloroacetic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and the integrity of your research. This compound is a highly corrosive and toxic compound that demands meticulous handling and a thorough understanding of appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. Below is a summary of the required equipment.
| PPE Category | Specifications |
| Eye and Face Protection | Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles to provide maximum protection against splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile and neoprene gloves have demonstrated resistance to this compound. It is crucial to select gloves with an adequate breakthrough time for the intended duration of use. Always inspect gloves for any signs of degradation or perforation before use.[4] See the detailed glove selection table below. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic acids/vapors should be used.[1][2] |
| Protective Clothing | Wear a chemically resistant apron or lab coat. For larger quantities or tasks with a higher risk of splashing, full chemical-resistant suits may be necessary.[1][3][6] |
| Footwear | Closed-toe shoes are required. For significant handling operations, chemically resistant boots should be worn. |
Glove Selection for this compound
The following table summarizes the permeation breakthrough times for various Ansell gloves when tested against an aqueous solution of this compound. This data is critical for selecting the appropriate hand protection for your specific laboratory procedures.
| Glove Material | Thickness (mm) | Breakthrough Time (minutes) |
| Nitrile | 0.11 | > 480 |
| Nitrile | 0.12 | > 480 |
| Neoprene | 0.18 | > 480 |
| Nitrile/Neoprene | 0.195 | > 480 |
Source: Ansell Chemical Guardian Report, 2019.[4]
Note: Breakthrough time is the time it takes for the chemical to be detected on the inside of the glove. It is crucial to select a glove with a breakthrough time that exceeds the expected duration of the task. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure to this compound.
Caption: Emergency procedures for this compound exposure.
Disposal Plan
All this compound waste, including contaminated PPE and cleaning materials, is considered hazardous waste.
-
Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[6]
By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's specific safety guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
